4-(4-Chlorophenyl)piperidine-2,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWYRYCGOBBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057843 | |
| Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84803-46-3 | |
| Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-CHLOROPHENYL)-2,6-PIPERIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WLF8F9WF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-(4-Chlorophenyl)piperidine-2,6-dione: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(4-chlorophenyl)piperidine-2,6-dione, also known as 3-(4-chlorophenyl)glutarimide, is a pivotal scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structural motif is found in molecules targeting the central nervous system and serves as a critical precursor in the synthesis of drugs like Baclofen.[3] This technical guide provides an in-depth exploration of the primary synthesis pathways for this compound. We will dissect a classical, well-established route involving the cyclization of a glutaric acid derivative and contrast it with a modern, transition-metal-free approach leveraging a Michael addition/intramolecular imidation cascade.[3][4] This document is designed for chemistry professionals, offering not just protocols, but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Piperidine-2,6-dione Core
The piperidine-2,6-dione ring system is a "privileged scaffold" in drug discovery, appearing in a multitude of bioactive molecules.[4] Its ability to present substituents in a defined three-dimensional space makes it an attractive core for interacting with biological targets. The specific derivative, this compound, has garnered significant interest for its role as a key building block for potential atypical antipsychotics and as a direct precursor to Baclofen, a muscle relaxant that acts as a GABA receptor agonist.[1][3] Understanding its synthesis is therefore fundamental for the development of these and other related therapeutic agents.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials. Two primary disconnections are considered here, corresponding to the classical and modern synthetic strategies detailed in this guide.
Figure 1: Retrosynthetic analysis of this compound.
Pathway I: Classical Synthesis via Glutaric Acid Cyclization
This is a robust and widely documented method, often employed in the context of Baclofen synthesis.[3] The strategy hinges on the formation of a 3-substituted glutaric acid, which is subsequently cyclized with an ammonia source to form the desired glutarimide ring.
Causality and Mechanistic Insight
The initial step involves a base-catalyzed condensation reaction to construct the carbon skeleton. A Claisen-type condensation between p-chlorobenzaldehyde and two equivalents of an enolizable ester like ethyl acetoacetate, followed by hydrolysis and decarboxylation, yields the key intermediate, 3-(4-chlorophenyl)glutaric acid.[3] The choice of a strong base is critical to deprotonate the α-carbon of the ester, generating the nucleophile required for the initial condensation.
The final ring-closing step is a thermal condensation with an ammonia source, such as ammonium hydroxide. Mechanistically, this proceeds through the formation of a diammonium salt of the diacid, which upon heating, eliminates water to first form a mono-amide intermediate. A subsequent intramolecular nucleophilic acyl substitution, where the remaining carboxylic acid is attacked by the amide nitrogen, followed by dehydration, yields the stable six-membered piperidine-2,6-dione ring.
References
- 1. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 4-(4-Chlorophenyl)piperidine-2,6-dione derivatives
An In-Depth Technical Guide to the Biological Activity of 4-(4-Chlorophenyl)piperidine-2,6-dione Derivatives
Executive Summary
The this compound scaffold, a member of the glutarimide class of compounds, represents a cornerstone in modern medicinal chemistry, most notably for its profound immunomodulatory and anticancer activities. Structurally related to the historic drug thalidomide, derivatives from this class have evolved into highly potent therapeutic agents. Their primary mechanism of action involves the strategic hijacking of the ubiquitin-proteasome system through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. By acting as "molecular glues," these compounds induce the degradation of specific cellular proteins, known as neosubstrates, that are otherwise not targeted by the ligase. This guide provides a comprehensive exploration of the biological activities stemming from this mechanism, including their well-documented anticancer and anti-inflammatory effects, and emerging evidence of antimicrobial potential. We will dissect the underlying signaling pathways, present key quantitative data, and provide detailed experimental protocols for researchers and drug development professionals seeking to leverage this powerful chemical scaffold.
The 4-(Aryl)piperidine-2,6-dione Scaffold: A Privileged Structure
The core chemical entity, this compound, features a piperidine-2,6-dione (or glutarimide) ring substituted at the 4-position with a 4-chlorophenyl group.[1][2] This structure is a direct analog of thalidomide and its more potent successors, lenalidomide and pomalidomide, which are cornerstone therapies for hematologic malignancies like multiple myeloma.[3][4] The glutarimide ring is the critical pharmacophore responsible for binding to the Cereblon protein, initiating the cascade of biological effects. The substituent at the 4-position, in this case, a 4-chlorophenyl group, significantly influences the compound's steric and electronic properties, which can modulate binding affinity, substrate specificity, and overall pharmacological profile.[2]
Central Mechanism of Action: Hijacking the Cereblon E3 Ligase
The pleiotropic effects of glutarimide derivatives remained a puzzle for decades until the discovery of Cereblon (CRBN) as their primary molecular target.[3][5][6] CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex, which is a key component of the cellular machinery for protein degradation.[6]
In its natural state, CRL4^CRBN^ tags specific proteins with ubiquitin, marking them for destruction by the proteasome. 4-(Aryl)piperidine-2,6-dione derivatives act as sophisticated modulators of this process. They bind to a specific pocket in CRBN, subtly altering the conformation of the substrate-binding surface.[6] This new conformation gains a high affinity for proteins that it would not normally recognize, termed "neosubstrates."[3] The CRL4^CRBN^ complex then ubiquitinates these neosubstrates, leading to their rapid degradation. This novel mechanism, often called targeted protein degradation, provides a powerful method for eliminating disease-causing proteins that are traditionally considered "undruggable" by conventional small-molecule inhibitors.[7]
Anticancer and Immunomodulatory Activity
The most extensively studied application of this scaffold is in oncology, particularly for hematologic cancers.[3]
Mechanism of Antineoplastic Action
The anticancer effects are primarily driven by the CRBN-mediated degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[3] These proteins are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to:
-
Direct Cytotoxicity: The loss of IKZF1/3 triggers apoptosis (programmed cell death) in malignant B-cells.[6]
-
Immunomodulation: The degradation of these factors in T-cells leads to increased production of Interleukin-2 (IL-2), a potent cytokine that enhances the activity of cytotoxic T-cells and Natural Killer (NK) cells, bolstering the patient's own anti-tumor immune response.[3]
-
Anti-Angiogenesis: These compounds can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[8] This effect is believed to be mediated through the modulation of factors like VEGF and FGF.
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share a similar core structure, demonstrated efficacy against multiple myeloma, lymphoma, and AML cell lines, with complete inhibition of cell proliferation observed at 5 µM.[9]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative piperidine and pyrazolidine-dione derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolidine-3,5-dione | 4-((4-bromophenyl)methylene)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (4u) | MGC-803 (Gastric) | 5.1 | [10] |
| Pyrazolidine-3,5-dione | 4-((4-bromophenyl)methylene)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (4u) | EC-109 (Esophageal) | 10.1 | [10] |
| Piperidin-4-one | 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | H929 (Myeloma) | ~1.0 | [9] |
| Piperidin-4-one | 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | MV-4-11 (AML) | ~1.0 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. The causality is clear: a reduction in the conversion of MTT to formazan is directly proportional to a decrease in metabolically active, viable cells.
-
Cell Culture: Plate human cancer cells (e.g., MV4-11 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into dark purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity
The immunomodulatory properties of these derivatives also confer significant anti-inflammatory potential.
Mechanism of Anti-inflammatory Action
The primary mechanism is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[8] Unlike many anti-inflammatory drugs that block TNF-α receptors or neutralize the protein, glutarimide derivatives enhance the degradation rate of TNF-α mRNA.[8] This reduces the overall production and secretion of the cytokine, thereby dampening the inflammatory cascade. This mechanism explains the efficacy of thalidomide in treating inflammatory conditions like erythema nodosum leprosum (ENL).[8] Studies on related pyrrole derivatives containing a 4-chlorophenyl moiety show a significant decrease in serum TNF-α and an increase in the anti-inflammatory cytokine TGF-β1, suggesting a multi-faceted immunomodulatory effect.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic, self-validating model for evaluating acute anti-inflammatory activity. The reduction in paw swelling directly measures the efficacy of the compound in suppressing localized inflammation.
-
Animal Acclimatization: Use male Wistar rats (180-200g). Allow them to acclimatize for at least one week with free access to food and water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (V₀).
-
Compound Administration: Divide animals into groups. Administer the test compound (e.g., 20 mg/kg) or a reference drug (e.g., Diclofenac, 25 mg/kg) via intraperitoneal injection. The control group receives the vehicle (e.g., saline).
-
Induction of Inflammation: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat. Carrageenan is a non-antigenic phlogistic agent that reliably induces an acute inflammatory response.
-
Edema Measurement: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema (inflammation) at each time point using the formula: % Edema = [(Vt - V₀) / V₀] * 100. Then, calculate the percentage of inhibition of edema for each treated group compared to the control group.
Antimicrobial Activity
While less explored than their anticancer effects, piperidine-2,6-dione derivatives have shown promise as antimicrobial agents.
Evidence of Antimicrobial Effects
Several studies have synthesized and screened piperidine derivatives for activity against a range of pathogens. One study on 1-(4-chlorophenyl)piperidine-2,6-diones reported good antimicrobial activity against Escherichia coli and Bacillus subtilis.[12] Other related structures, such as N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, have demonstrated a high degree of inhibition against bacteria like Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa.[13] This suggests the 4-chlorophenylpiperidine core is a viable scaffold for developing novel antimicrobial agents.
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Zone of Inhibition (mm) | Reference |
| Piperidine-dione | Escherichia coli | Good activity reported | [12] |
| Piperidine-dione | Bacillus subtilis | Good activity reported | [12] |
| Piperidinone Carboxamide | Klebsiella pneumoniae | 19 | [13] |
| Piperidinone Carboxamide | Staphylococcus aureus | 18 | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.
Synthesis and Future Directions
The synthesis of piperidine-2,6-dione derivatives is well-established, often involving cyclization reactions.[12][14] The versatility of the scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The future of this chemical class is exceptionally bright. The foundational mechanism of CRBN modulation is now being exploited to create Proteolysis-Targeting Chimeras (PROTACs).[15] These are heterobifunctional molecules where a glutarimide "warhead" binds to CRBN, and a linker connects it to a ligand for a specific protein of interest, enabling the targeted degradation of virtually any protein in the cell. The this compound scaffold serves as a validated and highly effective starting point for the design of these next-generation therapeutics.
References
- 1. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies | springermedizin.de [springermedizin.de]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(4-Chlorophenyl)piperidine-2,6-dione: A Glutarimide-Based Cereblon E3 Ligase Modulator
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of 4-(4-chlorophenyl)piperidine-2,6-dione, a structural analog of thalidomide. It details the compound's mechanism of action, its foundational role in the development of targeted protein degradation technologies, and the key experimental methodologies required for its characterization.
Section 1: The Thalidomide Legacy and the Dawn of Targeted Protein Degradation
From Tragedy to Therapeutic Revolution
Thalidomide was first marketed in 1957 as a sedative and antiemetic, notably for morning sickness in pregnant women.[1][2] Its tragic teratogenic effects led to its withdrawal in 1961.[1] Decades later, the discovery of its anti-inflammatory, anti-angiogenic, and immunomodulatory properties prompted a re-evaluation, culminating in its FDA approval in 1998 for treating complications of leprosy and later, multiple myeloma.[1] This revival spurred the development of more potent and safer analogs, known as Immunomodulatory Drugs (IMiDs®), including lenalidomide and pomalidomide, which have become cornerstones of cancer therapy.[1][2][3][4]
The Core Chemical Scaffold: A Tale of Two Rings
The thalidomide molecule is a derivative of glutamic acid, characterized by two key heterocyclic rings: a phthaloyl ring and a glutarimide ring (piperidine-2,6-dione).[1] The glutarimide moiety is the critical component responsible for the molecule's interaction with its primary biological target. This compound shares this essential glutarimide core, positioning it within the same functional class of compounds that modulate the Cereblon E3 ligase complex.[5]
Section 2: Profiling this compound
Chemical Identity and Physicochemical Properties
This compound, also known as 3-(4-chlorophenyl)glutarimide, is a derivative of glutarimide.[5][6] Its structure is defined by a central piperidine-2,6-dione ring with a 4-chlorophenyl group attached at the 4-position. This substitution influences the molecule's hydrophobicity and potential interactions with biological targets.[5]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 84803-46-3 | CymitQuimica[5] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | PubChem[6] |
| Molecular Weight | 223.66 g/mol | BuyersGuideChem[7] |
| Physical Description | Off-white solid | BuyersGuideChem[7] |
| Melting Point | 167-171 °C | BuyersGuideChem[7] |
| Boiling Point | 418.7 °C at 760 mmHg | MOLBASE[8] |
| Solubility | Soluble in Chloroform and Dioxane | BuyersGuideChem[7] |
General Synthetic Strategies for Glutarimide Derivatives
The synthesis of substituted glutarimides is a cornerstone of medicinal chemistry.[9] Common approaches often involve cyclization reactions. For instance, glutarimide itself can be prepared from glutaric acid or by the hydrolysis of pentanedinitrile.[10] The synthesis of more complex, functionally substituted glutarimides like this compound often involves multi-step processes, such as Michael addition reactions, to construct the core heterocyclic system.[9] These synthetic routes are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies.[11]
Section 3: Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The CRL4^CRBN E3 Ubiquitin Ligase Complex
The therapeutic and teratogenic effects of thalidomide and its analogs are mediated by their binding to Cereblon (CRBN).[12][13] CRBN serves as the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[14][15] This complex's native function is to tag specific proteins with ubiquitin, marking them for destruction by the 26S proteasome, thereby controlling protein homeostasis.[15]
Molecular Glue: A New Paradigm of Drug Action
Glutarimide-containing compounds like this compound do not inhibit an enzyme in the traditional sense. Instead, they act as "molecular glues."[12] The glutarimide moiety binds to a specific pocket in CRBN, allosterically modifying its substrate-binding surface.[14] This newly configured surface gains affinity for proteins that are not endogenous substrates of CRBN. These newly recruited proteins are termed "neosubstrates."[13][14][16]
Neosubstrate Degradation and Downstream Effects
Once a neosubstrate is recruited to the CRL4^CRBN complex by the molecular glue, it is polyubiquitinated and subsequently degraded by the proteasome.[14] In multiple myeloma, the key neosubstrates for lenalidomide and pomalidomide are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14][17][18] The degradation of these factors leads to the downregulation of critical oncogenes like c-MYC and IRF4, resulting in potent anti-myeloma activity.[19] The specific neosubstrates targeted can vary depending on the precise chemical structure of the glutarimide analog.[14]
Caption: Mechanism of CRBN-mediated protein degradation.
Section 4: Application in Targeted Protein Degradation (TPD)
The Glutarimide Moiety as an E3 Ligase "Warhead"
The discovery of CRBN as the target of thalidomide analogs has been instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs).[16][20] PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two.[20] The glutarimide core of molecules like thalidomide and its analogs serves as a highly effective "warhead" for recruiting the CRBN E3 ligase.[12][16]
Design Principles of CRBN-Recruiting PROTACs
A PROTAC based on a glutarimide warhead functions by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN E3 ligase.[20] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its degradation. This technology allows for the targeted destruction of proteins previously considered "undruggable" by conventional inhibitors.[16] The linker length and composition are critical variables that must be optimized to ensure a productive ternary complex formation.[20]
Caption: The catalytic cycle of a CRBN-based PROTAC.
Section 5: Key Experimental Protocols for Characterization
Validating the activity of a glutarimide-based compound requires a multi-step experimental cascade to confirm target engagement, ternary complex formation, protein degradation, and downstream cellular effects.
Protocol: Cereblon Binding Affinity Assessment (TR-FRET)
-
Objective: To quantify the binding affinity of the test compound for the CRBN/DDB1 complex.
-
Principle: This is a competitive displacement assay. A known fluorescent tracer that binds to CRBN is displaced by the unlabeled test compound, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[21]
-
Methodology:
-
Reagents: Recombinant His-tagged CRBN/DDB1 complex, a fluorescently-labeled CRBN ligand (tracer), terbium-labeled anti-His antibody, and the test compound (e.g., this compound).
-
Procedure: a. Serially dilute the test compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA). b. In a 384-well microplate, add the CRBN/DDB1 complex, the anti-His-Tb antibody, and the fluorescent tracer. c. Add the serially diluted test compound to the wells. Include controls for high signal (no compound) and low signal (no tracer). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. e. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀, which can be converted to a dissociation constant (Kᵢ or Kᴅ).[21]
-
Protocol: Ternary Complex Formation Analysis (Co-Immunoprecipitation)
-
Objective: To qualitatively or semi-quantitatively demonstrate that the compound induces an interaction between CRBN and a neosubstrate in a cellular context.[22]
-
Principle: An antibody against a tagged version of CRBN or the neosubstrate is used to "pull down" the protein from cell lysate. If a ternary complex is formed, the other components will be pulled down with it and can be detected by Western blot.
-
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., HEK293T or a multiple myeloma cell line like MM.1S) that may be engineered to overexpress tagged versions of the proteins (e.g., Flag-CRBN and V5-IKZF1).
-
Treatment: Treat cells with the test compound at various concentrations or a vehicle control (DMSO) for a short duration (e.g., 2-4 hours).
-
Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): a. Incubate the cleared cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) overnight at 4°C. b. Add protein A/G magnetic beads to capture the antibody-protein complexes. c. Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Detection: Elute the protein complexes from the beads using a sample buffer and heat. Separate the proteins by SDS-PAGE and perform a Western blot using antibodies against the other components of the expected complex (e.g., anti-V5 and anti-CRBN). An increased signal for the co-precipitated protein in the compound-treated lanes indicates ternary complex formation.[22]
-
Protocol: Quantifying Target Protein Degradation (Western Blotting)
-
Objective: To measure the reduction in the levels of a target neosubstrate following compound treatment.
-
Principle: Western blotting uses antibodies to detect the total amount of a specific protein in a cell lysate.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S) and treat with a dose-response of the test compound for a longer duration (e.g., 4-24 hours) to allow for protein degradation.
-
Lysis: Harvest cells and prepare whole-cell lysates using a denaturing buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1). c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). The DC₅₀ (concentration for 50% degradation) can be determined by plotting the normalized protein levels against the compound concentration.
-
Section 6: Therapeutic Potential and Future Directions
A Scaffold for Novel Therapeutics
The glutarimide scaffold, as exemplified by this compound, is a privileged structure in medicinal chemistry.[9] Its proven ability to engage the CRBN E3 ligase makes it an invaluable starting point for developing novel molecular glues and PROTACs.[17] The exploration of analogs with different substitutions on the phenyl ring or the glutarimide core allows for the fine-tuning of CRBN binding affinity and neosubstrate specificity, potentially leading to therapies for a wide range of diseases, from cancers to immunological disorders.[3][4]
Overcoming Resistance and Enhancing Selectivity
A significant challenge in cancer therapy is acquired resistance. In the context of IMiDs, resistance can emerge through mutations in CRBN or the downstream degradation machinery.[23] The development of next-generation glutarimide-based degraders aims to overcome these resistance mechanisms. Furthermore, there is a substantial effort to design compounds with higher selectivity for specific neosubstrates, thereby minimizing off-target effects and improving the therapeutic window.[16]
Future Outlook
The success of CRBN-based degraders has catalyzed a broad search for ligands that can recruit other E3 ligases from the over 600 estimated to be in the human genome.[23] This would expand the toolbox for targeted protein degradation, enabling tissue-specific protein degradation and overcoming intrinsic or acquired resistance to CRBN-based therapies. The foundational principles learned from studying compounds like this compound and their interaction with Cereblon provide the critical blueprint for this exciting future of drug discovery.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]
- 6. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4-Chlorophenyl)-2,6-piperidinedione | 84803-46-3 - BuyersGuideChem [buyersguidechem.com]
- 8. This compound|84803-46-3 - MOLBASE Encyclopedia [m.molbase.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 11. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gosset.ai [gosset.ai]
- 16. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 17. grant.rscf.ru [grant.rscf.ru]
- 18. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Structure and IUPAC name of 4-(4-Chlorophenyl)piperidine-2,6-dione
An In-Depth Technical Guide to 4-(4-Chlorophenyl)piperidine-2,6-dione
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, systematic nomenclature, and key physicochemical properties. It further explores established synthetic routes, methodologies for structural elucidation, and the compound's known biological context, primarily as a registered impurity of the drug Baclofen. Safety and handling protocols based on the Globally Harmonized System (GHS) are also presented. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, or investigation of this molecule and its derivatives.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonym 3-(4-chlorophenyl)glutarimide, is a derivative of piperidine featuring a dione functional group and a para-substituted chlorophenyl moiety.[1][2] Its unique structure makes it a subject of interest in synthetic chemistry and as a reference standard in pharmaceutical analysis.
Structure and Nomenclature
The formal IUPAC name for this compound is This compound .[2][3] It is systematically identified by the CAS Registry Number 84803-46-3 .[1][2][4]
The molecular structure consists of a central six-membered piperidine ring, which is functionalized with two carbonyl groups at positions 2 and 6, forming a glutarimide substructure. A 4-chlorophenyl group is attached at the 4-position of this ring.
Figure 1: 2D structure of this compound.
Physicochemical Data
The compound is typically supplied as an off-white to white solid.[4][5] Its key properties, compiled from various chemical databases, are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [1][2][4] |
| Molecular Weight | 223.66 g/mol | [4][6] |
| Monoisotopic Mass | 223.0400063 Da | [2][7] |
| Melting Point | 167-171 °C | [4] |
| Boiling Point (est.) | 418.7 °C at 760 mmHg | [6][8] |
| Density (est.) | 1.303 g/cm³ | [6][8] |
| Solubility | Soluble in Chloroform, Dioxane | [4] |
| InChI Key | KOZWYRYCGOBBKD-UHFFFAOYSA-N | [1][2] |
| SMILES | C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | [2][9] |
Synthesis and Purification
The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, its structure as a glutarimide derivative suggests a plausible and efficient synthetic strategy based on established organic chemistry principles. The most common approach for synthesizing N-unsubstituted glutarimides involves the cyclization of corresponding glutaric acid derivatives.
A general and reliable method involves the reaction of a substituted glutaric anhydride with a source of ammonia, followed by thermal or chemical dehydration to form the imide ring.[10] This approach offers high yields and operational simplicity.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
The following protocol describes a representative synthesis based on the general principles of glutarimide formation. Causality: Acetic anhydride is used as a dehydrating agent to form the cyclic glutaric anhydride from the corresponding dicarboxylic acid. Urea serves as a convenient solid source of ammonia at high temperatures, which attacks the anhydride to form a glutaramide intermediate that subsequently cyclizes to the imide upon heating.[10]
-
Anhydride Formation :
-
In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-(4-chlorophenyl)glutaric acid in 3.0 equivalents of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves completely, indicating the formation of 4-(4-chlorophenyl)glutaric anhydride.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude anhydride.
-
-
Imide Cyclization :
-
To the crude anhydride, add 1.5 equivalents of urea.
-
Heat the mixture with stirring in an oil bath to 150-160 °C. The mixture will melt and evolve gas. Maintain this temperature for 30-45 minutes.
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the anhydride starting material.
-
-
Purification :
-
Allow the reaction mixture to cool to room temperature, resulting in a solid mass.
-
Dissolve the crude solid in a minimal amount of hot toluene or ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.[6]
-
Structural Elucidation and Characterization
To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed. Reputable chemical suppliers provide a comprehensive Certificate of Analysis (CoA) that typically includes data from the following methods.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is critical for confirming the proton environment. Expected signals include: aromatic protons in the 7.0-7.5 ppm range (two doublets), a multiplet for the methine proton at the 4-position, multiplets for the diastereotopic methylene protons at the 3- and 5-positions, and a broad singlet for the N-H proton.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z ≈ 224.04.[7]
-
Infrared (IR) Spectroscopy : Used to identify key functional groups. Characteristic peaks would include N-H stretching (around 3200 cm⁻¹) and strong C=O stretching for the imide carbonyls (around 1700-1750 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC) : Essential for determining the purity of the compound. A single sharp peak under appropriate conditions (e.g., reverse-phase C18 column) indicates high purity.
Biological Context and Potential Applications
Pharmaceutical Impurity
This compound is recognized in pharmaceutical contexts primarily as a known impurity of Baclofen.[2][11] Baclofen is a muscle relaxant and antispasmodic agent that acts as an agonist for the GABAB receptors. The presence of impurities in active pharmaceutical ingredients (APIs) is strictly controlled by regulatory agencies, making the synthesis and characterization of this compound vital for use as a reference standard in quality control and analytical method development.
Potential Pharmacological Activity
While extensive research on the specific biological activity of this compound is limited, some sources suggest that it may have potential as an anti-inflammatory agent and an immunomodulator.[5] This is plausible given that the glutarimide core is a key feature of immunomodulatory drugs like thalidomide and its analogs (lenalidomide, pomalidomide). However, it must be emphasized that dedicated studies are required to validate these potential activities and elucidate any mechanism of action. Research on structurally related 4-arylpiperidine derivatives has shown a wide range of biological activities, including analgesic effects, highlighting the potential of this chemical scaffold in drug discovery.[12][13]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[2][6]
-
GHS Pictogram : Exclamation Mark
-
Hazard Statement : H302: Harmful if swallowed.
-
Precautionary Statements :
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local regulations.
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a well-defined chemical entity with significant relevance as a pharmaceutical impurity standard. Its synthesis is achievable through straightforward organic chemistry principles, and its structure can be unequivocally confirmed using modern analytical techniques. While its own pharmacological profile is not yet thoroughly investigated, its structural relationship to potent biologically active molecules suggests it may be a valuable scaffold for future drug discovery efforts. This guide provides the core technical information required for professionals working with this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. escientificsolutions.com [escientificsolutions.com]
- 4. 4-(4-Chlorophenyl)-2,6-piperidinedione | 84803-46-3 - BuyersGuideChem [buyersguidechem.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C11H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 8. This compound|84803-46-3 - MOLBASE Encyclopedia [m.molbase.com]
- 9. 84803-46-3|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Medicinal Applications of 4-(4-chlorophenyl)piperidine-2,6-dione
Abstract
The piperidine-2,6-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of immunomodulatory drugs (IMiDs) and as a versatile E3 ligase ligand for targeted protein degradation. This technical guide explores the untapped potential of a specific analog, 4-(4-chlorophenyl)piperidine-2,6-dione, in various therapeutic domains. Drawing from the well-established mechanism of related compounds and its structural similarity to known bioactives, we delineate a strategic framework for its investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the scientific rationale for its potential applications but also detailed, actionable experimental protocols to validate these hypotheses. We will delve into its prospective roles as a Cereblon (CRBN) E3 ligase modulator for applications in oncology and immunology, and as an aromatase inhibitor for endocrine therapies.
Introduction: The Piperidine-2,6-dione Scaffold and the Promise of this compound
The piperidine-2,6-dione ring system, a derivative of glutarimide, is a privileged scaffold in drug discovery. Its fame is largely attributed to thalidomide and its analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma. The therapeutic efficacy of these molecules stems from their ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is the linchpin of their potent anti-cancer and immunomodulatory effects.
This compound, also known as 3-(4-chlorophenyl)glutarimide, is a specific analog that has been underexplored. Its chemical structure is presented in Table 1. The introduction of a 4-chlorophenyl group at the 4-position of the piperidine-2,6-dione ring is anticipated to modulate its physicochemical and pharmacological properties, including its binding affinity for CRBN and potential off-target activities.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 223.65 g/mol | --INVALID-LINK-- |
| CAS Number | 84803-46-3 | --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Melting Point | 167-171 °C | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform and Dioxane | --INVALID-LINK-- |
Furthermore, the structural resemblance of this compound to the aromatase inhibitor aminoglutethimide suggests a potential alternative or parallel mechanism of action. Aminoglutethimide, which also features a substituted glutarimide ring, is used in the treatment of hormone-sensitive breast cancer.[1] This dual potential as both a CRBN modulator and an aromatase inhibitor makes this compound a compelling candidate for in-depth investigation.
Synthesis of this compound
The synthesis of this compound, or 3-(p-chlorophenyl)glutarimide, can be achieved through a multi-step process starting from the Claisen condensation of ethyl acetoacetate and p-chlorobenzaldehyde.[2]
Experimental Protocol: Synthesis of 3-(p-chlorophenyl)glutarimide[3]
Step 1: Synthesis of β(p-chlorophenyl)glutaric acid
-
A stirred, hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester.
-
The reaction mixture is stirred and maintained at 90-95 °C for 2 hours.
-
The mixture is then diluted with two volumes of water, washed with ether, and slowly acidified with 550 mL of concentrated hydrochloric acid.
-
The solution is chilled thoroughly and filtered.
-
The filter cake is washed several times with ice water and dried in vacuo at 60 °C to yield β(p-chlorophenyl)glutaric acid.
Step 2: Formation of β(p-chlorophenyl)glutarimide
-
15 g of β(p-chlorophenyl)glutaric acid is dissolved in 100 mL of water and 35 mL of concentrated ammonium hydroxide.
-
The solution is treated with charcoal, filtered, and then heated in an open flask until the temperature of the mixture reaches 200 °C.
-
The temperature is maintained for 30 minutes.
-
The mixture is cautiously diluted with 50 mL of absolute ethanol, heated to boiling, and then diluted with 100 mL of hot water.
-
The solution is stirred, cooled thoroughly, and filtered.
-
The filter cake is washed with ice water and dried in vacuo at 60 °C to yield β(p-chlorophenyl)glutarimide.
Potential Application I: CRBN E3 Ligase Modulation for Oncology and Immunomodulation
The primary hypothesis for the medicinal application of this compound is its function as a molecular glue, modulating the activity of the CRBN E3 ubiquitin ligase. This mechanism is central to the therapeutic effects of IMiDs.
Proposed Mechanism of Action
As depicted in the signaling pathway diagram below, we propose that this compound binds to the thalidomide-binding pocket of CRBN. This binding event is hypothesized to induce the recruitment of neosubstrates, such as Ikaros and Aiolos, to the CRL4-CRBN complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these transcription factors is known to have potent anti-proliferative effects in hematological malignancies and to modulate immune responses.[1]
Figure 1: Proposed mechanism of action of this compound as a CRBN modulator.
Experimental Workflow for Validation
To validate this proposed mechanism, a series of in vitro assays are recommended. The following workflow provides a logical progression from target engagement to cellular effects.
Figure 2: Experimental workflow for validating the CRBN-modulating activity.
Protocol 1: CRBN Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the binding of the compound to CRBN in a competitive assay format.[3][4][5]
Materials:
-
Recombinant GST-tagged human CRBN protein
-
Thalidomide-Red (or other suitable fluorescent ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Assay buffer
-
384-well low volume white plate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a fixed concentration of GST-tagged CRBN protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalomide-Red to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission and plot against the compound concentration to determine the IC₅₀ value.
Protocol 2: Neosubstrate Degradation Assay (Western Blot)
This assay will determine if the binding of the compound to CRBN leads to the degradation of its neosubstrates, Ikaros and Aiolos, in a relevant cell line (e.g., multiple myeloma cell line MM.1S).[1][6]
Materials:
-
MM.1S cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lysis buffer
-
Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed MM.1S cells in a 6-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of Ikaros and Aiolos degradation.
Protocol 3: Cancer Cell Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This will assess the anti-proliferative effect of the compound on cancer cells.[7][8]
Materials:
-
Cancer cell line (e.g., MM.1S)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 4: Immunomodulatory Effect Assay (Cytokine Release in PBMCs)
This assay evaluates the immunomodulatory properties of the compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[9][10][11]
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for relevant cytokines (e.g., IL-2, IL-6, TNF-α, IL-10)
-
96-well plate
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Seed 1 x 10⁵ PBMCs per well in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-2, IL-6, TNF-α, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of the compound on cytokine production.
Potential Application II: Aromatase Inhibition for Endocrine Therapies
The structural similarity of this compound to aminoglutethimide, a known aromatase inhibitor, suggests a potential application in hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer.[1] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.
Proposed Mechanism of Action
We hypothesize that this compound may act as a competitive inhibitor of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This would lead to a reduction in circulating estrogen levels, which in turn would inhibit the growth of ER+ cancer cells.
Experimental Workflow for Validation
Figure 3: Experimental workflow for validating aromatase inhibitory activity.
Protocol 5: In Vitro Aromatase Inhibition Assay (Fluorometric)
A fluorometric assay provides a high-throughput method to screen for aromatase inhibitors.[12][13][14]
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Aromatase assay buffer
-
This compound
-
Letrozole (positive control inhibitor)
-
White 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and letrozole in the assay buffer.
-
In a white 96-well plate, add the compound dilutions.
-
Add the recombinant aromatase enzyme and the NADPH generating system to each well.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C (e.g., Ex/Em = 488/527 nm).
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value for the compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with significant therapeutic potential. Based on its structural features, this guide has outlined two primary avenues for investigation: its role as a CRBN E3 ligase modulator and as an aromatase inhibitor. The detailed experimental workflows and protocols provided herein offer a clear and actionable path for researchers to systematically evaluate these hypotheses.
Successful validation of its CRBN-modulating activity could position this compound as a novel agent for hematological malignancies and autoimmune diseases. Concurrently, confirmation of its aromatase inhibitory effects would open doors for its development in the treatment of hormone-dependent cancers. Further studies should also focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to fully elucidate its potential as a clinical candidate. The exploration of this compound is a compelling endeavor that could lead to the development of new and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. epa.gov [epa.gov]
- 13. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
An In-Depth Technical Guide to 3-(4-Chlorophenyl)glutarimide: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 3-(4-chlorophenyl)glutarimide, a key chemical intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis protocols, physicochemical properties, and its significant role in the production of the muscle relaxant Baclofen. Furthermore, it explores the broader therapeutic potential of the glutarimide scaffold, offering insights into its immunomodulatory and anti-inflammatory activities.
Introduction and Chemical Identity
3-(4-Chlorophenyl)glutarimide, also known by its IUPAC name 4-(4-chlorophenyl)piperidine-2,6-dione, is a glutarimide derivative with a chlorophenyl substituent.[1] Its strategic importance lies primarily in its role as a direct precursor to Baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used in the management of spasticity.[2][3] Beyond its established role as a synthetic intermediate, the glutarimide core of this molecule is a pharmacophore of significant interest, found in a class of compounds with potent immunomodulatory and anti-inflammatory properties.[4]
Chemical Structure:
Figure 1: Chemical structure of 3-(4-chlorophenyl)glutarimide.
Physicochemical Properties
3-(4-Chlorophenyl)glutarimide is typically an off-white to brown solid.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 84803-46-3 | [6] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [6] |
| Molecular Weight | 223.65 g/mol | [6] |
| Appearance | Off-white to brown solid | [5] |
| Melting Point | 125-129 °C | [2] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [4] |
| pKa (Predicted) | 11.30 ± 0.40 | [5] |
Synthesis of 3-(4-Chlorophenyl)glutarimide
The synthesis of 3-(4-chlorophenyl)glutarimide is a critical step in the overall production of Baclofen. The most common and efficient method involves the cyclization of β-(p-chlorophenyl)glutaric acid with a source of ammonia.[2]
Synthesis Workflow
The synthesis proceeds through a two-step pathway starting from the Claisen condensation of p-chlorobenzaldehyde and ethyl acetoacetate to form β-(p-chlorophenyl)glutaric acid, which is then cyclized to the desired glutarimide.
Figure 2: Workflow for the synthesis of 3-(4-chlorophenyl)glutarimide.
Detailed Experimental Protocol
The following protocol is adapted from a reported facile and efficient synthesis method.[2]
Materials:
-
β-(p-chlorophenyl)glutaric acid
-
Concentrated ammonium hydroxide
-
Absolute ethanol
-
Deionized water
-
Activated charcoal
Procedure:
-
In a suitable flask, dissolve 15 g of β-(p-chlorophenyl)glutaric acid in 100 mL of water and 35 mL of concentrated ammonium hydroxide.
-
Add activated charcoal to the solution, stir, and filter to decolorize.
-
Heat the filtrate in an open flask until the temperature of the mixture reaches 200 °C.
-
Maintain the temperature at 200 °C for 30 minutes.
-
Cautiously dilute the hot mixture with 50 mL of absolute ethanol.
-
Heat the solution to boiling and then add 100 mL of hot water.
-
Stir the solution and allow it to cool thoroughly to facilitate crystallization.
-
Filter the precipitate, wash the filter cake with ice water, and dry in vacuo at 60 °C to yield 3-(4-chlorophenyl)glutarimide.
Expected Yield: Approximately 78%.[2]
Applications in Drug Development
Key Intermediate in Baclofen Synthesis
The primary and most well-documented application of 3-(4-chlorophenyl)glutarimide is as a crucial intermediate in the synthesis of Baclofen.[2][7] The conversion to Baclofen is achieved through a Hofmann rearrangement.[2]
Materials:
-
3-(4-chlorophenyl)glutarimide
-
Sodium hydroxide
-
Bromine
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Cool 5 g of 3-(4-chlorophenyl)glutarimide to 10-15 °C.
-
At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.
-
Over a period of 20 minutes, add 4 g of bromine to the mixture.
-
Stir the reaction mixture for 8 hours at 20-25 °C.
-
Cautiously adjust the pH of the solution to 7 with concentrated hydrochloric acid, which will cause the precipitation of finely crystalline 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen).
-
The crude product can be purified by recrystallization from water.
Expected Yield: Approximately 81%.[2]
Figure 3: Conversion of 3-(4-chlorophenyl)glutarimide to Baclofen.
Potential as a Bioactive Scaffold
While the primary use of 3-(4-chlorophenyl)glutarimide is as a synthetic intermediate, the glutarimide ring system is a well-established pharmacophore with diverse biological activities.[4] Glutarimide derivatives, such as thalidomide and its analogs (lenalidomide and pomalidomide), are known to exert their therapeutic effects by binding to the E3 ubiquitin ligase cereblon (CRBN).[8][9] This interaction leads to the targeted degradation of specific proteins, resulting in immunomodulatory, anti-inflammatory, and anti-angiogenic effects.[9]
Although specific biological data for 3-(4-chlorophenyl)glutarimide is not extensively reported in the literature, its structural similarity to other bioactive glutarimides suggests potential for similar activities.[4] Further research is warranted to explore its intrinsic anti-inflammatory and immunomodulatory properties.
Figure 4: General mechanism of action for glutarimide-based cereblon (CRBN) ligands.
Spectral Data for Characterization
Comprehensive characterization of 3-(4-chlorophenyl)glutarimide is essential for quality control in its synthesis and subsequent use. While full spectral data is often provided by commercial suppliers upon request, key expected spectral features are outlined below.[6]
-
¹H NMR: Expected signals would include multiplets for the aliphatic protons of the glutarimide ring and aromatic protons of the chlorophenyl group, as well as a broad singlet for the N-H proton. A reported ¹H NMR spectrum in CDCl₃ showed multiplets at approximately 2.6 ppm (4H) and 3.3 ppm (1H) for the glutarimide ring protons, and a multiplet around 7.4 ppm (4H) for the aromatic protons.[2]
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and strong carbonyl (C=O) stretching vibrations of the imide group (around 1700 cm⁻¹).[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 223.65), with an isotopic pattern characteristic of a molecule containing one chlorine atom.
Conclusion
3-(4-Chlorophenyl)glutarimide is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined role as a key intermediate in the synthesis of Baclofen underscores its practical importance. The detailed synthetic protocols provided in this guide offer a practical framework for its preparation and subsequent conversion. Furthermore, the exploration of the glutarimide scaffold's broader biological potential opens avenues for future research into the intrinsic therapeutic properties of 3-(4-chlorophenyl)glutarimide and its analogs. As drug development continues to evolve, a thorough understanding of such pivotal intermediates is indispensable for innovation and the efficient production of life-saving medicines.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. Classics in Chemical Neuroscience: Baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone in Modern Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry, particularly in the realm of oncology.[1][2] Its remarkable versatility, stemming from its conformational flexibility and ability to engage in diverse molecular interactions, has established it as a foundational structural motif in a multitude of clinically successful anticancer agents.[1][3] This technical guide provides a comprehensive exploration of the anticancer properties of piperidine and its derivatives. It delves into the intricate structure-activity relationships (SAR), elucidates the diverse mechanisms of action, and presents detailed, field-proven experimental protocols for the evaluation of these compounds. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering the technical accuracy and practical insights necessary to navigate the complexities of piperidine-based anticancer drug discovery.
Introduction: The Significance of the Piperidine Moiety in Oncology
The piperidine scaffold is a recurring feature in a wide array of natural products and synthetic pharmaceuticals, including more than twenty classes of pharmaceutical agents.[4][5] Its prevalence in drug design is not coincidental but rather a testament to its favorable physicochemical properties, which can enhance a molecule's potency, selectivity, and bioavailability.[4][6] In the context of cancer therapy, the incorporation of a piperidine ring can profoundly influence a compound's ability to interact with specific biological targets, leading to the disruption of critical cellular processes that drive tumorigenesis.[1]
Piperidine-containing compounds have demonstrated efficacy against a broad spectrum of cancers, including breast, prostate, colon, lung, and ovarian cancers.[7][8][9][10] Their anticancer effects are often multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of key signaling pathways that govern cell proliferation and survival.[7][8][11] This guide will systematically dissect these aspects, providing a granular understanding of how the piperidine scaffold contributes to anticancer activity.
Deciphering the Anticancer Mechanisms of Piperidine Derivatives
The anticancer prowess of piperidine derivatives lies in their ability to modulate a diverse array of cellular targets and signaling pathways that are frequently dysregulated in cancer. This section will explore the key mechanisms through which these compounds exert their therapeutic effects.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many piperidine-based compounds combat cancer is by triggering apoptosis, the cell's intrinsic suicide program.[12] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic process. For instance, piperine, a naturally occurring piperidine alkaloid found in black pepper, has been shown to induce apoptosis by activating caspase-3 and caspase-9.[12] Furthermore, piperidine derivatives can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[7]
In addition to inducing apoptosis, piperidine derivatives can also halt the relentless proliferation of cancer cells by arresting the cell cycle at various checkpoints.[7][13] This prevents cancer cells from dividing and propagating. For example, the piperidine derivative DTPEP has been observed to inhibit cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells by arresting the cell cycle in the G0/G1 phase.[7]
Modulation of Key Signaling Pathways
The aberrant activation of intracellular signaling pathways is a hallmark of many cancers. Piperidine derivatives have been shown to interfere with several of these critical cascades, thereby thwarting cancer cell growth and survival.[7][8][9][10]
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[11][12] Several piperidine-containing compounds have been identified as potent inhibitors of this pathway.[11][12] By targeting key kinases within this cascade, such as Akt1, these derivatives can effectively shut down the pro-survival signals that cancer cells depend on.[4][6]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Piperidine [label="Piperidine\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [color="#4285F4"]; Akt -> mTORC1 [color="#4285F4"]; mTORC1 -> CellGrowth [color="#4285F4"]; Piperidine -> Akt [label=" inhibit", fontsize=8, fontcolor="#5F6368", color="#EA4335", style=dashed]; Piperidine -> PI3K [label=" inhibit", fontsize=8, fontcolor="#5F6368", color="#EA4335", style=dashed];
// Invisible edges for alignment {rank=same; RTK} {rank=same; PI3K; PIP2} {rank=same; PIP3} {rank=same; PDK1} {rank=same; Akt} {rank=same; mTORC1} {rank=same; CellGrowth} {rank=same; Piperidine} }
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by piperidine derivatives.
The nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are crucial for promoting inflammation, cell survival, and proliferation in cancer.[7][8][9][10] Piperidine and its derivatives have been shown to suppress the activity of these pathways, thereby mitigating their pro-tumorigenic effects.[7][8][9][10]
Structure-Activity Relationship (SAR) of Piperidine Derivatives
The anticancer potency of piperidine-containing compounds is intricately linked to their chemical architecture.[11][14] Subtle modifications to the piperidine ring and its substituents can dramatically alter biological activity.[11] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel and more effective anticancer agents.[15]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values provide a quantitative measure of their potency.[16][17]
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [17] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [17] | |
| Compound 17a | PC3 | Prostate | 0.81 | [17][18] |
| Piperidine derivative 1 | PC-3 | Prostate | 6.3 µg·mL⁻¹ | [16] |
| Piperidine derivative 16 | HT29 | Colon | 4.1 µg·mL⁻¹ | [16] |
| 786-0 | Renal | 0.4 µg·mL⁻¹ | [16] | |
| Piperidine derivative 25 | PC-3 | Prostate | 6.4 µg·mL⁻¹ | [16] |
| Furan-pyrazole piperidine derivatives | OVCAR-8 | Ovarian | 0.1 - 15.8 | [2] |
| HCT116 | Colon | 0.2 - 28.5 | [2] |
Key SAR Insights
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is often a critical determinant of activity. For example, in a series of farnesyltransferase inhibitors, a 3-pyridylmethyl group at the N-1 position was found to be crucial for potent inhibition.[19]
-
Substitution on the Piperidine Ring: The position and nature of substituents on the carbon atoms of the piperidine ring also play a significant role. Modifications at these positions can influence the compound's conformation and its ability to bind to the target protein.
-
Stereochemistry: The stereochemistry of chiral centers within the piperidine ring or its substituents can have a profound impact on biological activity. Often, one enantiomer is significantly more potent than the other.[19]
Experimental Protocols for In Vitro Evaluation
The robust evaluation of the anticancer properties of piperidine derivatives requires well-defined and validated in vitro assays. This section provides detailed, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][20]
Objective: To determine the IC50 of a piperidine derivative.
Materials:
-
Piperidine derivative stock solution
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative and incubate for the desired treatment period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSeeding [label="1. Seed Cells\nin 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate\n24h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddCompound [label="2. Add Piperidine\nDerivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate2 [label="Incubate\n48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="3. Add MTT\nReagent", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate3 [label="Incubate\n4h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddDMSO [label="4. Add DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; ReadPlate [label="5. Read Absorbance\nat 570nm", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="6. Calculate IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CellSeeding [color="#4285F4"]; CellSeeding -> Incubate1 [color="#4285F4"]; Incubate1 -> AddCompound [color="#4285F4"]; AddCompound -> Incubate2 [color="#4285F4"]; Incubate2 -> AddMTT [color="#4285F4"]; AddMTT -> Incubate3 [color="#4285F4"]; Incubate3 -> AddDMSO [color="#4285F4"]; AddDMSO -> ReadPlate [color="#4285F4"]; ReadPlate -> Analyze [color="#4285F4"]; Analyze -> End [color="#4285F4"]; }
Figure 2: Workflow for the MTT cell viability assay.
The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[16]
Objective: To determine the GI50 of a piperidine derivative.
Materials:
-
Piperidine derivative stock solution
-
96-well plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[17]
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by a piperidine derivative.
Materials:
-
Piperidine derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the piperidine derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Conclusion and Future Perspectives
The piperidine scaffold has unequivocally established its importance in the development of novel anticancer therapeutics.[15] The diverse mechanisms of action, coupled with the tunability of the scaffold through synthetic chemistry, provide a fertile ground for the discovery of next-generation cancer drugs.[5] Future research will likely focus on the development of piperidine derivatives with enhanced selectivity for cancer cells, thereby minimizing off-target effects and improving the therapeutic window.[3] Furthermore, the exploration of novel biological targets for piperidine-based compounds and the use of these scaffolds in combination therapies hold significant promise for overcoming drug resistance and improving patient outcomes.[7] This guide provides a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of the piperidine nucleus in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Pharmacological properties of chlorophenyl-piperidine compounds
An In-Depth Technical Guide to the Pharmacological Properties of Chlorophenyl-Piperidine Compounds
Introduction: The Versatility of a Privileged Scaffold
Within the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and vital heterocyclic scaffolds, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged" structure in drug design. The introduction of a chlorophenyl moiety to this piperidine core creates a class of compounds with a remarkably diverse range of pharmacological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, multifaceted pharmacology, structure-activity relationships (SAR), and therapeutic applications of key chlorophenyl-piperidine compounds. We will dissect how subtle modifications to this core structure can dramatically shift its biological targets, leading to treatments for conditions as varied as schizophrenia, heart failure, and pain.
Part 1: A Tale of Two Targets: The Chlorophenyl-Piperidine Scaffold in Action
The sheer versatility of the chlorophenyl-piperidine scaffold is best illustrated by examining two pioneering drugs: Haloperidol and Vesnarinone. Though they share a common structural foundation, their pharmacological paths diverge completely, underscoring how manipulation of the scaffold directs molecular interactions toward distinct biological systems.[2]
Haloperidol: A Cornerstone of Antipsychotic Therapy
Developed by Paul Janssen in 1958, Haloperidol was a landmark achievement in psychopharmacology.[2] It emerged from research into centrally acting phenylpiperidine derivatives and quickly became a benchmark for "typical" antipsychotic drugs used to treat schizophrenia.[2]
Mechanism of Action: Haloperidol's therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] By blocking these receptors, it modulates dopamine-mediated neurotransmission, which is often hyperactive in psychotic states.
Signaling Pathway of Dopamine D2 Receptor Antagonism:
Caption: Haloperidol blocks dopamine from binding to the D2 receptor.
Vesnarinone: A Different Path to Cardiac Support
In contrast to Haloperidol's central nervous system activity, Vesnarinone was developed as a positive inotropic agent for the treatment of heart failure.[2] This demonstrates a completely different therapeutic application derived from the same core structure.
Mechanism of Action: Vesnarinone functions as a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE3 in cardiac muscle, Vesnarinone increases intracellular cAMP levels. This leads to enhanced calcium influx and, consequently, increased myocardial contractility, improving the heart's pumping action.[2]
Signaling Pathway of PDE3 Inhibition in Cardiomyocytes:
Caption: Vesnarinone inhibits PDE3, increasing cAMP and cardiac contractility.
Part 2: Structure-Activity Relationships (SAR) and Target Selectivity
The divergent actions of Haloperidol and Vesnarinone highlight the critical role of SAR in drug design. By systematically modifying the chlorophenyl-piperidine core, medicinal chemists can fine-tune a compound's affinity and selectivity for a wide array of biological targets.
Targeting Monoamine Transporters
A significant area of research has focused on chlorophenyl-piperidine and the closely related chlorophenyl-piperazine analogues as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] These transporters are crucial for regulating neurotransmitter levels and are primary targets for antidepressants and treatments for substance abuse.[5]
-
Dopamine Transporter (DAT) Selectivity: Research has shown that compounds like 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine act as potent and selective dopamine reuptake inhibitors.[6] The stereochemistry is crucial, with the (3S,4S)-enantiomer being the most potent.[6] Other studies found that analogues of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine are highly potent and selective for DAT over SERT.[7]
-
Serotonin Transporter (SERT) Interaction: The serotonin agonist m-chlorophenylpiperazine (mCPP) not only stimulates postsynaptic 5-HT receptors but also shows appreciable affinity for the serotonin transporter, indicating a potential presynaptic mechanism of action.[8]
-
Triple Reuptake Inhibitors (TRIs): Modifications to the 4-benzylpiperidine carboxamide scaffold can modulate selectivity between SERT, NET, and DAT.[4] For instance, diphenyl groups tend to favor DAT inhibition, while biphenyl groups enhance SERT inhibition.[4]
Table 1: Comparative Binding Affinities of Select Compounds
| Compound | Target | Binding Affinity (IC50 nM) | Selectivity (DAT/SERT) |
| m-chlorophenylpiperazine (mCPP) | SERT | 230[8] | - |
| GBR 12909 (Reference) | DAT | 14[7] | 6.1[7] |
| Analogue 9 | DAT | 6.6[7] | 33.8[7] |
| Analogue 19a | DAT | 6.0[7] | 30.0[7] |
Targeting Opioid Receptors for Analgesia
The 4-(4-chlorophenyl)-4-hydroxypiperidine substructure is a key pharmacophore for µ-opioid receptor (MOR) agonists.[9][10] This is famously exemplified by the peripherally restricted anti-diarrheal agent Loperamide (Imodium), which contains this core.[11]
-
µ-Opioid Agonism: A series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and shown to possess significant analgesic activity.[9][10]
-
SAR Insights: The development of novel MOR agonists has shown that the linker between the piperidine ring and other aromatic moieties, as well as the substitution pattern on those rings, plays a pivotal role in binding affinity and selectivity for MOR over other opioid receptors (DOR and KOR).[12]
Part 3: Experimental Protocols and Methodologies
To facilitate further research in this area, this section provides validated, step-by-step methodologies for the synthesis of a key precursor and for performing a fundamental pharmacological assay.
Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
This intermediate is a crucial building block for many of the compounds discussed, including Haloperidol and various opioid receptor ligands.[2] The following protocol is a conceptual representation of a common synthetic route.
Workflow for Synthesis of a Key Intermediate:
Caption: Synthetic workflow for 4-(4-chlorophenyl)-4-hydroxypiperidine.
Step-by-Step Protocol:
-
Grignard Reagent Preparation: Prepare a Grignard reagent from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: Cool the Grignard solution in an ice bath. Add a suitable N-protected-4-piperidone (e.g., 1-benzyl-4-piperidone) dropwise as a solution in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Deprotection (if necessary): If an N-benzyl protecting group was used, it can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final product.[13]
Competitive Radioligand Binding Assay for DAT Affinity
This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Workflow for Radioligand Binding Assay:
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a specific DAT radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound.
-
Defining Non-Specific Binding: Prepare a set of tubes containing a high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine non-specific binding.
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Cheng-Prusoff Correction: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 4: Toxicological Profile
The toxicological profile of chlorophenyl-piperidine compounds is highly dependent on the specific molecule.
-
Intermediates: For synthetic intermediates like 4-(4-chlorophenyl)piperidin-4-ol, comprehensive toxicological data is often limited.[14] However, based on structural alerts, they may pose risks of skin and eye irritation.[14][15]
-
Active Pharmaceuticals: Clinically approved drugs like Haloperidol have well-documented toxicological profiles, including potential for extrapyramidal side effects, tardive dyskinesia, and cardiac effects.
-
General Class Effects: The parent piperidine molecule has moderate acute oral toxicity, with high doses causing effects such as tremors, respiratory distress, and convulsions in animal models.[16] Skin absorption can also be a significant route of exposure.[16] It is crucial to consult the specific Safety Data Sheet (SDS) for any given compound, although for many novel research analogues, this data may not be available.[17]
Conclusion and Future Directions
The chlorophenyl-piperidine scaffold is a testament to the power of medicinal chemistry in leveraging a single core structure to address a multitude of therapeutic needs. From potent D2 antagonism in antipsychotics to PDE3 inhibition in heart failure, and from modulating monoamine transporters to activating opioid receptors for analgesia, this structural class has proven to be exceptionally fruitful.
Future research is likely to focus on refining the selectivity of these compounds. The development of biased agonists for G protein-coupled receptors like the µ-opioid receptor, which preferentially activate therapeutic signaling pathways over those causing side effects, represents a promising frontier.[18] Furthermore, the deliberate design of compounds with dual-target activity (e.g., targeting both histamine H3 and sigma-1 receptors) could lead to novel synergistic therapies for complex conditions like neuropathic pain.[19] As synthetic methodologies and pharmacological screening techniques continue to advance, the versatile chlorophenyl-piperidine core will undoubtedly remain a highly valuable scaffold in the ongoing quest for safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 11. Loperamide - Wikipedia [en.wikipedia.org]
- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. echemi.com [echemi.com]
- 18. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Investigating 4-(4-Chlorophenyl)piperidine-2,6-dione in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Avenue in Cereblon-Mediated Cytotoxicity
Multiple myeloma (MM) remains a largely incurable hematological malignancy, despite significant therapeutic advances with immunomodulatory drugs (IMiDs) and proteasome inhibitors.[1] A key molecular target in modern MM therapy is Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[2][3] Seminal compounds like thalidomide and its more potent analogs, lenalidomide and pomalidomide, exert their anti-myeloma effects by binding to CRBN.[4][5] This binding event redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] The degradation of these factors is a critical event, leading to the downregulation of key survival proteins like IRF4 and c-Myc, ultimately resulting in myeloma cell death.[7][9]
4-(4-Chlorophenyl)piperidine-2,6-dione is a chemical analog that shares structural similarities with the glutarimide ring of thalidomide, suggesting its potential to interact with CRBN and modulate its activity. The exploration of such analogs is crucial for identifying novel therapeutic agents with potentially improved efficacy or a distinct toxicity profile. These application notes provide a comprehensive guide for the initial characterization of this compound's activity in multiple myeloma cell lines. The following protocols are designed to be self-validating, providing a framework to assess the compound's impact on cell viability, apoptosis, cell cycle, and the core mechanistic pathway of IKZF1/3 degradation.
Mechanism of Action: The IMiD Paradigm
The established mechanism of action for IMiDs serves as the foundational hypothesis for investigating this compound. These "molecular glue" compounds facilitate an interaction between CRBN and its neosubstrates, IKZF1 and IKZF3.[10] In the absence of the drug, these transcription factors do not efficiently bind to the CRL4-CRBN complex.[9] However, the presence of the IMiD alters the substrate-binding surface of CRBN, creating a favorable interface for IKZF1 and IKZF3.[6][11] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[2][12] The subsequent loss of these master transcription factors disrupts the transcriptional network essential for myeloma cell survival, triggering apoptosis and cell cycle arrest.[7][13]
Therefore, the primary experimental objective is to determine if this compound phenocopies the known effects of established IMiDs by inducing the degradation of IKZF1 and IKZF3 and causing subsequent cytotoxicity in multiple myeloma cells.
Signaling Pathway of IMiD-Induced IKZF1/3 Degradation
Caption: IMiD-mediated degradation of IKZF1/3 in multiple myeloma.
Experimental Protocols
The following protocols provide a step-by-step guide to evaluate the efficacy of this compound in multiple myeloma cell lines.
Protocol 1: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lenalidomide (as a positive control, dissolved in DMSO)
-
White, opaque-walled 96-well microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and lenalidomide in culture medium. Add the compounds to the respective wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) - Representative Data |
| MM.1S | This compound | 72 | To be determined |
| MM.1S | Lenalidomide | 72 | ~1-5 |
| RPMI-8226 | This compound | 72 | To be determined |
| RPMI-8226 | Lenalidomide | 72 | ~5-10 |
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[18][19]
Materials:
-
Treated cells from a 6-well plate experiment (see cell viability for treatment conditions)
-
FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after 48 hours of treatment with this compound or lenalidomide at concentrations around their respective IC50 values.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
| Treatment (48h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | >90 | <5 | <5 |
| This compound (IC50) | To be determined | To be determined | To be determined |
| Lenalidomide (IC50) | Decreased | Increased | Increased |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution based on DNA content.[20][21][22] IMiDs are known to induce G0/G1 cell cycle arrest.[23]
Materials:
-
Treated cells from a 6-well plate experiment
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells after 24-48 hours of treatment.
-
Fixation: Wash cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | ~40-50 | ~30-40 | ~10-20 |
| This compound (IC50) | To be determined | To be determined | To be determined |
| Lenalidomide (IC50) | Increased | Decreased | Decreased |
Protocol 4: Western Blotting for IKZF1 and IKZF3 Degradation
This is the key mechanistic assay to determine if this compound induces the degradation of the primary neosubstrates of CRBN.[24][25]
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat MM.1S cells with the test compound for 4-24 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Data Analysis:
-
Qualitatively assess the reduction in IKZF1 and IKZF3 protein levels in treated samples compared to the vehicle control.
-
The levels of CRBN and the loading control should remain relatively constant.
Experimental Workflow for Compound Characterization
Caption: Workflow for characterizing the activity of the test compound.
Trustworthiness and Self-Validation
The described protocols form a self-validating system. A positive result in the cell viability assay (i.e., a low IC50 value) should be corroborated by an increase in apoptosis and/or cell cycle arrest. Most importantly, for a compound hypothesized to act as a molecular glue for CRBN, these phenotypic effects must be linked to the degradation of IKZF1 and IKZF3, as demonstrated by Western blotting. If the compound induces cytotoxicity without degrading IKZF1/3, it would suggest an alternative mechanism of action that warrants further investigation. Conversely, degradation of IKZF1/3 without a corresponding cytotoxic effect might indicate the development of resistance mechanisms downstream of IKZF1/3 degradation.
References
- 1. Anticancer Activity and Underlying Mechanism of Phytochemicals against Multiple Myeloma [ouci.dntb.gov.ua]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide and lenalidomide in the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Thalidomide and its analogs overcome drug resistance of human multiple myeloma cells to conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Application Note & Protocol: A Framework for Assessing the Antiproliferative Efficacy of Piperidine Derivatives
Introduction: The Significance of the Piperidine Scaffold in Oncology
The piperidine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1] In oncology, piperidine derivatives are integral to a multitude of anticancer agents, demonstrating potent activity against various cancer cell lines, including breast, prostate, colon, and lung cancers.[2][3] These compounds exert their antiproliferative effects through diverse mechanisms of action, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical intracellular signaling pathways that govern cell proliferation and survival.[1][2][4]
Notably, many piperidine derivatives have been shown to target key oncogenic signaling cascades. The PI3K/Akt/mTOR pathway, a central regulator of cell growth that is frequently dysregulated in cancer, is a common target.[5][6][7] By inhibiting this pathway, piperidine compounds can effectively halt the signals that drive uncontrolled cell division.[2] Similarly, the STAT3 signaling pathway, which plays a critical role in cell proliferation, apoptosis, and tumorigenesis, is often persistently activated in cancer cells and can be modulated by piperidine-based agents.[8][9]
This guide provides a comprehensive, tiered framework for researchers, scientists, and drug development professionals to systematically evaluate the antiproliferative effects of novel piperidine derivatives. The protocols herein are designed not only to quantify efficacy but also to provide foundational insights into the underlying mechanisms of action, moving from broad screening to specific mechanistic assays.
A Tiered Strategy for Comprehensive Assessment
A robust evaluation of an antiproliferative compound follows a logical progression from initial screening to mechanistic validation. This tiered approach ensures that resources are focused on the most promising candidates and that a deep understanding of their biological activity is developed.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Glutarimide Derivatives in PROTAC® Development
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Glutarimide Derivatives in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination.[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[2][3][4] A PROTAC molecule consists of three key components: a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5]
The discovery that thalidomide and its analogs—lenalidomide and pomalidomide—exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ligase substrate receptor was a watershed moment for the field.[1][6] These molecules, characterized by a core glutarimide ring, function as "molecular glues" that induce the degradation of specific neosubstrate proteins.[6][7] This foundational insight paved the way for their widespread use as E3 ligase-recruiting ligands in PROTAC design. By incorporating a glutarimide derivative into a PROTAC, researchers can effectively hijack the powerful CRL4-CRBN E3 ubiquitin ligase complex to ubiquitinate and destroy a vast array of disease-causing proteins.[3][6]
This guide provides an in-depth exploration of the mechanism, design principles, and critical experimental protocols for developing and evaluating potent, selective, and effective glutarimide-based PROTACs.
The Cereblon-Glutarimide Axis: Mechanism of Action
The efficacy of a glutarimide-based PROTAC hinges on its ability to induce the formation of a productive ternary complex, comprising the PROTAC, the target protein (POI), and the CRBN E3 ligase.[2][5] This induced-proximity event is the linchpin of the entire degradation cascade.
Causality of the Mechanism:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its warhead and to CRBN via its glutarimide moiety. The glutarimide ring fits into a specific hydrophobic pocket in CRBN, while the rest of the molecule (linker and warhead) presents a novel surface that recruits the POI.[8]
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the enzymatic machinery of the CRL4-CRBN complex. This allows for the efficient transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[9]
-
Proteasomal Degradation: The resulting polyubiquitin chain on the POI acts as a recognition signal for the 26S proteasome.[10] The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is released and can catalyze further rounds of degradation.[2]
Caption: PROTAC-mediated protein degradation pathway.
Design and Synthesis of Glutarimide-Based PROTACs
The rational design of a PROTAC is a multi-parameter optimization challenge. The choice of warhead, linker, and glutarimide ligand, as well as their attachment points, profoundly influences the stability and geometry of the ternary complex, which in turn dictates degradation efficiency.
Key Components
-
E3 Ligase Ligand: While thalidomide was the progenitor, its analogs, lenalidomide and pomalidomide, are often preferred due to their higher binding affinity for CRBN.[11] Pomalidomide, in particular, is a frequent choice as its 4-amino group provides a convenient and sterically favorable point for linker attachment that often projects away from the CRBN binding interface.[11]
-
Linker: The linker is not merely a passive tether. Its length, composition, and rigidity are critical for achieving the correct orientation and cooperativity within the ternary complex.[5] Polyethylene glycol (PEG) and alkyl chains are common starting points, but more rigid or functionalized linkers are increasingly explored to optimize ternary complex stability.
-
Warhead: The warhead provides specificity by binding to the POI. Crucially, it does not need to be a potent inhibitor of the target's function; its primary role is to ensure selective and durable binding to facilitate ternary complex formation.[3]
Synthetic Strategy: A General Protocol
The synthesis of a glutarimide-based PROTAC is typically a convergent process where the three components are synthesized or acquired separately and then coupled. A common strategy involves using a pomalidomide derivative with a linker precursor attached.
Example Synthetic Scheme:
-
Functionalize Pomalidomide: Start with 4-aminopomalidomide. The amino group is a versatile handle for linker attachment.
-
Attach Linker Precursor: React 4-aminopomalidomide with a bifunctional linker, such as one containing a terminal Boc-protected amine and a carboxylic acid (e.g., Boc-NH-(PEG)n-COOH), using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Deprotect Linker: Remove the Boc protecting group with an acid like trifluoroacetic acid (TFA) to reveal a free amine on the distal end of the linker.
-
Couple Warhead: Couple the warhead, which must have a suitable reactive handle (e.g., a carboxylic acid), to the free amine of the pomalidomide-linker conjugate using another peptide coupling reaction.
-
Purification: Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Rationale: This convergent approach allows for modularity. Different linkers and warheads can be easily swapped to create a library of PROTACs for structure-activity relationship (SAR) studies. Using orthogonal protecting groups (like Boc) ensures chemoselectivity at each step.[12]
Protocols for Cellular Characterization
Once a PROTAC is synthesized, a series of robust and validated assays are required to determine its biological activity. The primary goal is to quantify its ability to induce the degradation of the target protein.
Protocol 1: Western Blotting for Target Degradation (DC50 & Dmax Determination)
This is the gold-standard assay for directly measuring protein levels and is essential for determining a PROTAC's potency (DC50) and efficacy (Dmax).[2][13]
Expertise & Causality: A dose-response experiment across a wide concentration range is critical. This is because high concentrations of a potent PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex, resulting in a paradoxical loss of degradation. This is known as the "hook effect" .[14][15][16] Identifying this bell-shaped curve is crucial for accurate data interpretation.[14][15]
Materials:
-
Cell line expressing the POI and CRBN.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[2]
-
Dose-Response Treatment: Prepare serial dilutions of the PROTAC in culture medium. A wide range is recommended for initial characterization (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[2][17]
-
Incubation: Replace the medium in the wells with the PROTAC-containing medium. Incubate for a predetermined time (typically 18-24 hours) to allow for degradation.[13]
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).[13][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.[2]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system.[13]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of remaining protein vs. the log of the PROTAC concentration.
-
Fit the data to a suitable non-linear regression model (e.g., four-parameter logistic regression) to determine the DC50 and Dmax values.[13][17]
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
While Western blotting confirms degradation, it doesn't directly measure the crucial first step: ternary complex formation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a high-throughput, proximity-based assay ideal for this purpose.[18][19]
Expertise & Causality: This assay provides direct evidence that the PROTAC can bridge the POI and CRBN. The resulting bell-shaped curve confirms the expected mechanism, with the peak representing maximal ternary complex formation and the subsequent drop-off at high concentrations demonstrating the hook effect at the molecular level.[18][19] The rank order of PROTAC activity in this assay often corresponds with cellular degradation potency.[20][21]
Materials:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged).
-
TR-FRET donor fluorophore-conjugated antibody (e.g., anti-His-Terbium).
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2).
-
Assay buffer and low-volume 384-well plates.
-
PROTAC serial dilutions.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the POI, CRBN complex, and antibodies in assay buffer at optimized concentrations.
-
PROTAC Addition: Add the PROTAC serial dilutions to the wells of a 384-well plate.
-
Protein Addition: Add the POI and CRBN complex to the wells. Incubate briefly to allow for binding.
-
Antibody Addition: Add the donor and acceptor-conjugated antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the system to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the PROTAC concentration. The peak of the resulting bell-shaped curve indicates the concentration for maximal complex formation.[18]
Caption: Experimental workflow for PROTAC characterization.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for comparing the performance of different PROTACs and making informed decisions for lead optimization.
Table 1: Example Summary of Quantitative Data for Glutarimide-Based PROTACs
| PROTAC ID | Target Protein | E3 Ligase Recruited | DC50 (nM) [Cell Line] | Dmax (%) [Cell Line] | Cell Viability IC50 (µM) [Cell Line] |
| PROTAC-A | Protein X | CRBN | 10 [Cell Line A] | 95 [Cell Line A] | 1.2 [Cell Line A] |
| PROTAC-B | Protein X | CRBN | 5 [Cell Line A] | 98 [Cell Line A] | 0.8 [Cell Line A] |
| Control-A | Protein X | CRBN (Epimer) | >10,000 [Cell Line A] | <10 [Cell Line A] | >50 [Cell Line A] |
Data is for illustrative purposes only.
Interpretation:
-
DC50 (half-maximal degradation concentration): A lower DC50 value indicates higher potency.[17] PROTAC-B is more potent than PROTAC-A.
-
Dmax (maximum degradation): A higher Dmax value signifies greater efficacy.[17] Both PROTACs show high efficacy.
-
Controls are Critical: A control PROTAC using the inactive epimer of the glutarimide ligand should not induce degradation. This self-validating step confirms that the observed degradation is CRBN-dependent.
Conclusion and Future Perspectives
Glutarimide derivatives, particularly pomalidomide and lenalidomide, remain the cornerstone of PROTAC development for recruiting the Cereblon E3 ligase.[3] Their well-understood binding mode, synthetic tractability, and favorable drug-like properties have enabled the rapid advancement of targeted protein degradation. However, the field is continuously evolving. Researchers are developing next-generation Cereblon E3 ligase modulators (CELMoDs) with potentially higher affinity and differentiated neosubstrate profiles.[22][23] Furthermore, novel scaffolds are being designed to improve properties like chemical stability and reduce potential off-target effects.[24][25][26] The robust protocols and principles outlined in this guide provide a solid foundation for researchers to design, evaluate, and optimize the next generation of potent and selective protein degraders.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. marinbio.com [marinbio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Analytical Methods for the Characterization of 4-(4-Chlorophenyl)piperidine-2,6-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the essential analytical methods for the thorough characterization of 4-(4-Chlorophenyl)piperidine-2,6-dione, a compound of significant interest in pharmaceutical research. The protocols outlined herein provide a robust framework for confirming the identity, purity, and physicochemical properties of this molecule. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and thermal analysis for assessing physical properties. This document is intended to serve as a practical resource for scientists engaged in the synthesis, development, and quality control of this and related piperidine derivatives.
Introduction
This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₀ClNO₂ and a molecular weight of approximately 223.66 g/mol .[1][2] Its structural features, particularly the piperidine-2,6-dione core, are found in various biologically active molecules, making it a valuable subject for drug discovery and development. Accurate and comprehensive analytical characterization is a critical prerequisite for any meaningful biological or chemical investigation. This application note provides detailed, field-proven protocols to ensure the quality and integrity of this compound.
High-Performance Liquid Chromatography (HPLC): Purity and Assay
HPLC is the primary technique for assessing the purity of this compound and for quantifying its concentration. A reverse-phase method is typically employed, offering excellent separation of the target analyte from potential impurities.
Scientific Rationale
The choice of a C18 stationary phase is based on its hydrophobicity, which allows for effective retention and separation of moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, is a standard choice for reverse-phase chromatography, and the addition of a small amount of acid, such as formic or phosphoric acid, helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[3] UV detection is suitable due to the presence of the chromophoric chlorophenyl group.
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Data acquisition and analysis software.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding the specified amount of formic acid. Degas the solution prior to use.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.
-
Data Analysis: For purity assessment, calculate the area percentage of the main peak. For assay, construct a calibration curve from the standards and determine the concentration of the sample.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Scientific Rationale
¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR provides analogous information for the carbon skeleton. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all atoms in the molecule, confirming its identity.[4]
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.
Acquisition Parameters (Typical):
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Data Interpretation:
-
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methine proton, and the methylene protons of the piperidine ring.
-
The ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS): Molecular Weight Verification
MS is used to determine the molecular weight of this compound, providing further confirmation of its identity.
Scientific Rationale
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. For LC-MS, electrospray ionization (ESI) is a common method that generates a protonated molecular ion ([M+H]⁺), allowing for the determination of the molecular weight. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) can also be observed, providing additional structural confirmation.
Experimental Protocol (LC-MS)
Instrumentation:
-
LC-MS system with an ESI source.
LC Conditions:
-
Use the same HPLC conditions as described in Section 2.2.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-400
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Data Analysis:
-
The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 224.0.
-
The isotopic peak corresponding to the ³⁷Cl isotope should be observed at m/z ≈ 226.0 with an intensity of approximately one-third of the [M+H]⁺ peak.
Logical Relationship Diagram
Caption: Logical flow from MS analysis to molecular weight confirmation.
Thermal Analysis: Physicochemical Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine the melting point and thermal stability of the compound.
Scientific Rationale
DSC measures the heat flow associated with thermal transitions as a function of temperature. For a crystalline solid, a sharp endotherm is observed at the melting point. The purity of the substance can also be estimated from the shape of the melting peak. TGA measures the change in mass of a sample as it is heated. This provides information about the thermal stability and decomposition profile of the compound.[5][6] Piperidine derivatives are generally found to be thermally stable.[6]
Experimental Protocol
Instrumentation:
-
DSC instrument
-
TGA instrument
DSC Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the melting endotherm. A melting point of 167-171°C has been reported.[2]
TGA Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to determine the decomposition temperature.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous identification, purity assessment, and physicochemical characterization of this important compound, thereby supporting its use in research and development.
References
- 1. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)-2,6-piperidinedione | 84803-46-3 - BuyersGuideChem [buyersguidechem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for Cell Culture Treatment with 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones
Introduction: The Therapeutic Potential of Substituted Piperidin-4-ones
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic pharmaceuticals.[1] Its derivatives, particularly substituted piperidin-4-ones, have garnered significant attention for a wide spectrum of biological activities, including anti-proliferative, antiviral, and anti-Alzheimer properties.[1][2] Within this class, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones represent a promising series of compounds actively being investigated for their potent anti-cancer effects.[1][2][3] Recent studies have demonstrated that these compounds can effectively reduce the growth of various cancer cell lines, particularly those of hematological origin like myeloma and leukemia.[1][2][3][4]
The primary mechanism of action identified for these agents is the induction of apoptosis, or programmed cell death.[1][3] Specifically, certain compounds in this series have been shown to increase the mRNA expression of key apoptosis-promoting genes, such as the tumor suppressor p53 and the pro-apoptotic protein Bax.[1][3][4] This guide provides a comprehensive framework and detailed protocols for researchers investigating the in vitro effects of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, from initial compound handling and cytotoxicity screening to mechanistic studies of the apoptotic pathway.
Part 1: Compound Preparation and Handling
The successful application of these compounds in cell culture hinges on their proper solubilization and storage. The inherent hydrophobicity of many heterocyclic compounds necessitates careful solvent selection and handling to ensure reproducibility and avoid artifacts.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5] However, it is crucial to acknowledge that DMSO can exert biological effects and cytotoxicity at higher concentrations.[5] Most cell lines can tolerate up to 0.5% DMSO in the final culture medium without significant toxic effects, though sensitive or primary cells may require lower concentrations (≤0.1%).[5][6] Therefore, all experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration used.
Protocol: Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a high-concentration master stock, which will be serially diluted for working solutions. This practice minimizes repetitive weighing of small, potentially inaccurate masses and reduces the risk of contamination.[7][8]
Materials:
-
3-chloro-3-methyl-2,6-diarylpiperidin-4-one compound
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Sterile, filter-barrier pipette tips
Procedure:
-
Calculation: Determine the mass of the compound required to make a 10 mM solution.
-
Formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)
-
Example: For a compound with a molecular weight of 350 g/mol to make 1 mL (0.001 L) of a 10 mM stock: Mass = 10 * 350 * 0.001 = 3.5 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount of the compound into the tube.
-
Solubilization: Add the corresponding volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but check for compound stability first.[5]
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.[9]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.[6] DMSO is hygroscopic, and water uptake can decrease compound solubility over time.[10]
Part 2: Determining Cytotoxicity and IC₅₀ Values
The first step in characterizing a novel compound's biological activity is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency. The MTT assay is a robust and widely used colorimetric method for this purpose.[11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[3]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Selected cancer cell lines (e.g., myeloma, leukemia lines mentioned in[1])
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound stock solution (10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL medium). Incubate for 24 hours to allow for adherence and recovery.[6][12]
-
Compound Treatment: Prepare serial dilutions of the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one from the 10 mM stock in complete medium. A common starting range is 0.1, 1, 10, 50, 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%).
-
Untreated Control: Medium only.
-
Blank: Medium only, no cells.
-
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for an additional 2-4 hours at 37°C, allowing the purple formazan crystals to form.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[6] Mix gently by pipetting or shaking for 10 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase and not over-confluent at the end of the assay. |
| Compound Concentrations | 0.01 µM - 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve for accurate IC₅₀ calculation. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term effects of the compound on cell viability. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity, ensuring observed effects are due to the compound.[5][6] |
| MTT Incubation | 2 - 4 hours | Allows sufficient time for formazan crystal formation by viable cells. |
Part 3: Mechanistic Studies - Apoptosis Detection
Once the IC₅₀ is established, the next logical step is to confirm the mechanism of cell death. As these compounds are reported to induce apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard for its detection and quantification by flow cytometry.[1][3]
Principle of the Annexin V / PI Assay
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[1] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[1]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.
This dual staining allows for the differentiation of cell populations:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely seen).
Protocol: Annexin V / PI Staining for Flow Cytometry
Materials:
-
Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10x Binding Buffer).
-
Cold 1x PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at IC₅₀) and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine treatment).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1x PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Prepare 1x Binding Buffer by diluting the 10x stock with deionized water. Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Final Preparation: Add 400 µL of 1x Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control samples.
Part 4: Investigating the p53-Bax Signaling Pathway
To validate that apoptosis is induced via the p53 pathway as suggested by the literature, Western blotting can be employed to measure changes in protein expression levels of p53 and the pro-apoptotic protein Bax.[1][3][13]
Rationale and Workflow
Upon cellular stress, such as that induced by a cytotoxic compound, the p53 tumor suppressor protein can be stabilized and activated.[13] Activated p53 acts as a transcription factor, upregulating the expression of target genes, including Bax.[14][15] An increase in Bax protein levels promotes apoptosis by disrupting the mitochondrial membrane.[13] A Western blot will quantify the protein levels of p53 and Bax in treated cells compared to controls.
Caption: Standard workflow for Western blot analysis.
Protocol: Western Blot for p53 and Bax Expression
Materials:
-
Treated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-p53, anti-Bax, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Treat cells as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, Bax, and a loading control (e.g., β-actin), diluted in blocking buffer according to the manufacturer's recommendation (typically 1:1000).[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of p53 and Bax to the loading control (β-actin) to compare changes across different treatment groups.
Conclusion
This guide provides a structured and detailed approach for the in vitro evaluation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. By following these protocols, researchers can reliably determine the cytotoxic potency of these compounds, confirm their pro-apoptotic mechanism of action, and investigate the involvement of the critical p53-Bax signaling pathway. These methodologies, grounded in established scientific principles, will enable the robust characterization of this promising class of anti-cancer agents and contribute to the development of novel therapeutics.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. ziath.com [ziath.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel Piperidine Derivatives
Introduction: The Role of Piperidine Scaffolds and the Imperative of Cytotoxicity Screening
The piperidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of biologically active compounds and FDA-approved drugs.[1][2] From anticancer to antiviral and neuroprotective agents, the versatility of the piperidine scaffold makes it a focal point in modern drug discovery.[1][3][4][5] However, as with any novel chemical entity intended for therapeutic use, a thorough evaluation of its toxic potential is a critical and non-negotiable step in the development pipeline.[2][6]
In vitro cytotoxicity assays are the frontline tool for this evaluation, providing a rapid, reproducible, and cost-effective means to assess a compound's effect on cell viability and proliferation.[6][7] This application note serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the underlying principles of key assays, enabling you to make informed decisions, troubleshoot experiments, and generate robust, publication-quality data for your novel piperidine derivatives.
Part 1: Foundational Concepts & Strategic Assay Selection
Cytotoxicity is not a monolithic event. Compounds can induce cell death through various mechanisms, primarily necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed, controlled cell death). The choice of assay should be guided by the specific question being asked. A primary screen might use a general viability assay, while secondary screens may investigate the specific mechanism of cell death.
A strategic workflow is essential for efficiently screening novel piperidine derivatives. The initial step typically involves a primary screen to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of a biological function, in this case, cell viability.[6][7] This is often followed by more specific, mechanism-of-action assays.
Caption: High-level workflow for cytotoxicity screening of novel compounds.
Part 2: Core Cytotoxicity Assay Protocols
This section provides detailed, self-validating protocols for three foundational cytotoxicity assays. Each protocol includes the necessary controls to ensure data integrity.
Assay 1: Metabolic Viability - The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[8] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of metabolically active (living) cells.[9]
Caption: Mechanism of the MTT cell viability assay.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration test wells. This represents 100% viability.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells with culture medium but no cells, to measure background absorbance.[9]
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization:
-
For adherent cells , carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well.[8]
-
For suspension cells , centrifuge the plate, carefully remove the supernatant, and then add the solubilizing agent.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank control's absorbance.
Assay 2: Membrane Integrity - Lactate Dehydrogenase (LDH) Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[11] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis or membrane damage.[11][12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction that reduces a tetrazolium salt (like INT) into a colored formazan product.[12][14] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[12][14]
Detailed Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. In addition to the vehicle and blank controls, include:
-
Maximum LDH Release Control: A set of wells with untreated cells that will be lysed with a lysis buffer provided in the assay kit before the final step. This represents 100% cytotoxicity.[14]
-
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Collection: After incubation, centrifuge the plate (e.g., at 500 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new, clean 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[15] Stop the reaction using the stop solution provided in the kit.[14] Measure the absorbance at 490 nm.[12][14]
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)
Assay 3: Apoptosis Induction - Caspase-Glo® 3/7 Assay
Principle: This assay quantifies apoptosis by measuring the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[17][18] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin.[19] This liberated aminoluciferin is then used by luciferase in a coupled reaction to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[16][17][19]
Detailed Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to include a positive control known to induce apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired exposure period.
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow the plate and the reagent to equilibrate to room temperature.[20] Add the Caspase-Glo® 3/7 reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).[20] This single addition lyses the cells and initiates the luminescent reaction.[17][18]
-
Incubation and Reading: Mix the contents on a plate shaker for 30-60 seconds.[20] Incubate at room temperature for 1 to 3 hours. Measure the luminescence using a plate-reading luminometer.[20]
-
Data Analysis: The raw luminescence units (RLU) are proportional to caspase activity. Data is often presented as fold-change in luminescence over the vehicle control.
Part 3: Data Analysis and Interpretation
Calculating the IC50 Value:
The IC50 is a quantitative measure of a compound's potency. It is determined by generating a dose-response curve.
-
Normalize Data: Convert raw absorbance or luminescence data into percent inhibition or percent viability relative to your controls.[21]
-
Log Transform Concentrations: The x-axis (compound concentration) should be log-transformed to generate a sigmoidal dose-response curve.[22][23]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[23][24]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration (X-value) that corresponds to 50% of the maximal response (Y-value).[22][24]
Data Presentation:
Summarize the calculated IC50 values for multiple piperidine derivatives and cell lines in a clear, tabular format for easy comparison.
| Derivative ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| PD-001 | PC3 (Prostate) | MTT | 48 | 0.81 ± 0.05 |
| PD-001 | MGC803 (Gastric) | MTT | 48 | 1.09 ± 0.09 |
| PD-001 | MCF-7 (Breast) | MTT | 48 | 1.30 ± 0.11 |
| PD-002 | PC3 (Prostate) | MTT | 48 | 5.42 ± 0.34 |
| Reference | PC3 (Prostate) | MTT | 48 | [Value] |
Data shown is illustrative, adapted from representative findings for novel piperidine derivatives.[5]
Conclusion and Best Practices
The successful evaluation of novel piperidine derivatives hinges on the rigorous and thoughtful application of in vitro cytotoxicity assays. A multi-assay approach, beginning with broad viability screens like MTT or LDH and progressing to mechanistic assays such as Caspase-Glo, provides a comprehensive toxicity profile. Always ensure meticulous experimental design with proper controls, perform robust data analysis to determine key parameters like IC50, and interpret the results within the biological context of the chosen cell models and assay principles. This structured approach will yield reliable and defensible data, paving the way for the successful development of the next generation of piperidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
Stereoselective Synthesis of Biologically Active Chlorophenyl-Piperidine Isomers: An Application and Protocol Guide
Foreword: The Imperative of Chirality in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1] When substituted with a chlorophenyl group, this motif gives rise to a class of compounds with significant therapeutic applications, particularly in the realm of central nervous system disorders. The introduction of stereocenters into the piperidine ring profoundly influences the pharmacological profile of these molecules. Enantiomers of the same compound can exhibit vastly different efficacy, receptor binding affinity, metabolism, and toxicity.[2][3] Therefore, the ability to selectively synthesize specific stereoisomers is not merely an academic exercise but a critical necessity in the development of safer and more effective medicines.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern, field-proven strategies for the stereoselective synthesis of active chlorophenyl-piperidine isomers. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, step-by-step protocols for their execution, and offer comparative data to inform methodological choices.
Strategic Approaches to Stereocontrol in Chlorophenyl-Piperidine Synthesis
The synthesis of enantiomerically pure chlorophenyl-piperidines hinges on the strategic introduction and control of chirality. Several powerful methodologies have emerged, each with its own set of advantages and considerations. This guide will focus on three cutting-edge approaches: Asymmetric Hydrogenation, Organocatalytic Domino Reactions, and Chiral Resolution techniques.
Asymmetric Hydrogenation: A Direct and Atom-Economical Approach
Asymmetric hydrogenation represents a highly efficient and atom-economical method for establishing stereocenters. This strategy often involves the stereoselective reduction of a prochiral precursor, such as a tetrahydropyridine or a β-amino ketone, using a chiral catalyst. Rhodium- and Ruthenium-based catalysts, in conjunction with chiral phosphine ligands, have proven to be particularly effective.[4][5][6]
The choice of catalyst and reaction conditions is paramount in achieving high enantioselectivity. The ligand's structure creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate.
Protocol 1: Asymmetric Hydrogenation for the Synthesis of a Key Paroxetine Intermediate
This protocol outlines the asymmetric hydrogenation of a β-amino ketone to produce a chiral γ-amino alcohol, a crucial intermediate in the synthesis of (-)-Paroxetine.[7]
Reaction Scheme:
Figure 1: Asymmetric hydrogenation of a β-amino ketone.
Materials:
-
β-amino ketone precursor
-
[Ru(p-cymene)Cl₂]₂
-
Chiral phosphine ligand (e.g., a BINAP derivative)
-
Hydrogen gas (high pressure)
-
Anhydrous solvent (e.g., Methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the β-amino ketone precursor and the chiral ruthenium catalyst system.
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required duration (typically 12-24 hours), monitoring the reaction progress by an appropriate analytical technique (e.g., HPLC or TLC).
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched (S)-amino alcohol.
Expected Outcome:
This method can deliver the desired chiral amino alcohol in good yield and high enantiomeric excess (ee), often exceeding 95% ee.[7]
Organocatalytic Domino Reactions: Building Complexity in a Single Step
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[2][8][9] Domino (or cascade) reactions, in which multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency in rapidly constructing complex molecular architectures from simple starting materials.[10][11][12] For the synthesis of chlorophenyl-piperidines, organocatalytic Michael addition/cyclization cascades have proven to be highly effective.[7][13]
These reactions are often catalyzed by chiral secondary amines, such as proline derivatives, which activate the substrates through the formation of transient enamines or iminium ions, thereby directing the stereochemical outcome of the reaction.
Protocol 2: Organocatalytic Domino Synthesis of a Densely Functionalized Piperidine
This protocol describes the synthesis of a polysubstituted piperidine ring with control over multiple stereocenters using an O-TMS protected diphenylprolinol catalyst.[8][9]
Reaction Workflow:
Figure 2: Organocatalytic domino reaction workflow.
Materials:
-
Appropriate aldehyde
-
Trisubstituted nitroolefin
-
O-TMS protected diphenylprolinol catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aldehyde and the nitroolefin in the anhydrous solvent, add the O-TMS protected diphenylprolinol catalyst under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.
Expected Outcome:
This one-step process allows for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity.[8][9]
Chiral Resolution: Separating Stereoisomers
While asymmetric synthesis aims to produce a single desired stereoisomer directly, chiral resolution remains a vital and practical technique for obtaining enantiomerically pure compounds, especially on an industrial scale. This approach involves the separation of a racemic mixture into its constituent enantiomers. Common methods include diastereomeric crystallization and chiral chromatography.[14][15][16]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[14][16][17][18] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.
Protocol 3: Chiral HPLC Separation of Chlorophenyl-Piperidine Enantiomers
This protocol provides a general guideline for developing a chiral HPLC method for the separation of chlorophenyl-piperidine enantiomers.
Workflow for Method Development:
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines - ePrints Soton [eprints.soton.ac.uk]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Asymmetric Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]
- 8. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Report: Organocatalytic Domino Reactions for the Synthesis of Highly Substituted Heterocycles (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)piperidine-2,6-dione
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)piperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important glutarimide derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound, also known as 3-(4-chlorophenyl)glutarimide, is a critical process in the development of various pharmacologically active molecules. The compound's structure, featuring a piperidine ring with a chlorophenyl substituent, makes it a valuable scaffold in medicinal chemistry[1]. The most common and accessible synthetic route involves a two-stage process. First, the precursor 3-(4-chlorophenyl)glutaric acid is synthesized, typically via a condensation reaction. This is followed by the cyclization of the glutaric acid derivative with an ammonia source to form the desired piperidine-2,6-dione ring.
This guide will address potential pitfalls in both stages of this synthesis, providing a logical framework for troubleshooting and optimization.
Troubleshooting Guide: Low Yield and Impurities
Low product yield is a frequent challenge in multi-step organic syntheses. This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Stage 1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
This precursor is commonly prepared through the condensation of 4-chlorobenzaldehyde with two equivalents of a malonic ester derivative, followed by hydrolysis and decarboxylation.
Question 1: The initial condensation reaction is sluggish or incomplete, resulting in a low yield of the glutaric acid precursor. What are the likely causes and solutions?
Answer:
An incomplete condensation reaction is often due to issues with reagents, reaction conditions, or the work-up procedure.
-
Reagent Quality:
-
4-Chlorobenzaldehyde: Ensure the starting aldehyde is pure and free from the corresponding carboxylic acid (4-chlorobenzoic acid), which can form upon prolonged exposure to air. Use freshly distilled or recently purchased aldehyde for best results.
-
Acetoacetic Ester: The quality of the acetoacetic ester is also crucial. It should be used as a freshly distilled reagent to avoid impurities from dimerization or hydrolysis.
-
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical. A weak base may not be sufficient to deprotonate the acetoacetic ester effectively. Conversely, a base that is too strong or used in excess can promote side reactions. For the condensation with p-chlorobenzaldehyde, potassium hydroxide in ethanol is a common choice[2][3]. Ensure the base is fully dissolved and the reaction temperature is maintained as specified in the protocol.
-
Temperature Control: The initial condensation is often exothermic. Maintaining the recommended temperature is vital to prevent side reactions, such as self-condensation of the acetoacetic ester.
-
-
Work-up Procedure:
-
Acidification: After hydrolysis of the ester, the glutaric acid product is precipitated by acidification. Incomplete acidification will result in the product remaining in solution as its carboxylate salt, leading to a significant loss of yield. Use a pH meter or pH paper to ensure the aqueous layer reaches a pH of 1-2[2].
-
Extraction: If the product has some solubility in the aqueous layer even after acidification, performing extractions with a suitable organic solvent can help recover more material.
-
| Parameter | Potential Issue | Recommended Solution |
| Reagents | Oxidation of 4-chlorobenzaldehyde | Use freshly distilled or new aldehyde. |
| Impure acetoacetic ester | Use freshly distilled ester. | |
| Conditions | Inappropriate base strength or amount | Use the recommended base and stoichiometry. |
| Poor temperature control | Monitor and control the reaction temperature carefully. | |
| Work-up | Incomplete acidification | Ensure pH is 1-2 for complete precipitation. |
| Product loss in the aqueous phase | Perform additional organic extractions. |
Stage 2: Cyclization to this compound
The final step is the formation of the glutarimide ring from 3-(4-chlorophenyl)glutaric acid.
Question 2: The cyclization reaction to form the piperidine-2,6-dione gives a low yield. What are the key factors to consider?
Answer:
The efficiency of the cyclization is highly dependent on the reaction conditions, particularly temperature and the removal of water.
-
Ammonia Source: Concentrated ammonium hydroxide is a common and effective source of ammonia for this reaction[3]. Ensure an adequate excess is used to drive the formation of the diammonium salt intermediate.
-
Temperature and Dehydration: The key to a successful cyclization is the thermal dehydration of the intermediate diammonium salt. The reaction mixture needs to be heated to a high temperature (often around 200 °C) to drive off water and promote ring closure[3].
-
Insufficient Heating: If the temperature is too low, the dehydration will be incomplete, resulting in a low yield of the desired glutarimide.
-
Thermal Decomposition: Conversely, excessive heating or prolonged reaction times at high temperatures can lead to decomposition of the product. Careful monitoring of the reaction temperature is crucial.
-
-
Purity of the Starting Material: Impurities in the 3-(4-chlorophenyl)glutaric acid can interfere with the cyclization reaction. Ensure the diacid is thoroughly dried and free from residual solvents or salts from the previous step.
-
Work-up and Purification:
-
Crystallization: The product is typically isolated by crystallization. The choice of solvent is important for obtaining a pure product with good recovery. A mixture of ethanol and water is often effective[3].
-
Washing: Washing the filtered product with ice-cold water helps to remove any remaining water-soluble impurities without significantly dissolving the product[3].
-
| Parameter | Potential Issue | Recommended Solution |
| Reagents | Insufficient ammonia source | Use an adequate excess of concentrated ammonium hydroxide. |
| Conditions | Inadequate temperature for dehydration | Ensure the reaction reaches the specified high temperature (e.g., 200 °C). |
| Product decomposition at high temperatures | Avoid overheating and prolonged reaction times. | |
| Starting Material | Impure 3-(4-chlorophenyl)glutaric acid | Use pure, dry starting material. |
| Work-up | Poor choice of crystallization solvent | Use a suitable solvent system like ethanol/water for purification. |
| Product loss during washing | Wash the product with ice-cold solvent. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
This protocol is adapted from established procedures for the synthesis of similar glutaric acid derivatives[2][3].
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve potassium hydroxide (e.g., 200 g) in water (e.g., 150 mL) and heat the solution.
-
Addition of Reagents: To the hot potassium hydroxide solution, add p-chlorobenzylidene-bis-acetoacetic ester portionwise with vigorous stirring.
-
Reaction: Maintain the reaction mixture at 90-95 °C with continuous stirring for 2 hours.
-
Work-up:
-
Dilute the reaction mixture with two volumes of water.
-
Wash the aqueous solution with ether to remove any unreacted starting materials.
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid (e.g., 550 mL) while cooling in an ice bath.
-
Chill the mixture thoroughly to ensure complete precipitation of the product.
-
-
Isolation:
-
Filter the precipitated solid.
-
Wash the filter cake several times with ice-cold water.
-
Dry the product in a vacuum oven at 60 °C.
-
Protocol 2: Synthesis of this compound
This protocol is based on the cyclization of the corresponding glutaric acid[3].
-
Formation of the Ammonium Salt: In an open flask, dissolve 3-(4-chlorophenyl)glutaric acid (e.g., 15 g) in water (e.g., 100 mL) and concentrated ammonium hydroxide (e.g., 35 mL).
-
Optional Decolorization: Add activated charcoal to the solution, stir, and filter to remove colored impurities.
-
Cyclization: Heat the filtrate in the open flask until the temperature of the mixture reaches 200 °C. Maintain this temperature for 30 minutes.
-
Crystallization:
-
Cautiously dilute the hot reaction mixture with absolute ethanol (e.g., 50 mL).
-
Heat the solution to boiling and then add hot water (e.g., 100 mL).
-
Stir the solution, then allow it to cool thoroughly to crystallize the product.
-
-
Isolation:
-
Filter the crystalline product.
-
Wash the filter cake with ice-cold water.
-
Dry the final product in a vacuum oven at 60 °C.
-
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the initial condensation reaction?
A1: While other bases can be used, the choice of base can significantly impact the reaction outcome. Stronger bases like sodium ethoxide can also be effective but may lead to more side reactions if not carefully controlled. It is recommended to start with the literature-reported base (e.g., potassium hydroxide in ethanol) and optimize from there if necessary.
Q2: My final product is off-white or yellowish. How can I improve the color?
A2: A discolored final product often indicates the presence of impurities. The use of activated charcoal during the preparation of the ammonium salt in Protocol 2 is an effective way to remove colored impurities. Additionally, ensuring the purity of your starting materials, particularly the 4-chlorobenzaldehyde, is crucial. If the color persists, recrystallization from a suitable solvent system may be necessary.
Q3: Is it possible to monitor the progress of the reactions by TLC?
A3: Yes, Thin Layer Chromatography (TLC) is a valuable tool for monitoring both stages of the synthesis. For the first stage, you can monitor the disappearance of the 4-chlorobenzaldehyde. For the cyclization step, you can monitor the conversion of the 3-(4-chlorophenyl)glutaric acid to the less polar glutarimide product. A suitable eluent system would need to be developed, likely a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Q4: What are the key safety precautions for these reactions?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Concentrated acids, bases, and organic solvents should be handled with care. The high-temperature cyclization step requires particular caution to avoid thermal burns.
References
Glutarimide Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Glutarimide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis of glutarimide and its derivatives. As the glutarimide moiety is a cornerstone of many therapeutic agents, including innovative Proteolysis Targeting Chimeras (PROTACs), mastering its synthesis is critical. This center addresses common challenges with scientifically grounded explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to glutarimide, and what are the key considerations for each?
A1: The most common synthetic pathways to the glutarimide core include:
-
From Glutamic Acid or its Derivatives: This is a straightforward approach often involving the dehydration of glutamic acid or the cyclization of glutamine.[1] Heating glutamic acid with a dehydrating agent or in a high-boiling solvent can yield the glutarimide ring. A notable method involves autoclaving L-glutamine, which can lead to the formation of α-amino glutarimide.[1]
-
From Glutaric Anhydride or Glutaric Acid: Reaction of glutaric anhydride or glutaric acid with ammonia or an amine source is a fundamental method.[2] The reaction of glutaric anhydride with various substituted aromatic amines, followed by cyclization with a reagent like acetyl chloride, is a common way to produce N-substituted glutarimides. Microwave-assisted synthesis using urea or thiourea as the nitrogen source with glutaric acid has been shown to produce high yields of glutarimide.[3]
-
Michael Addition Reactions: This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] For instance, the thio-Michael addition of thiophenols to 2-methylidene glutarimide is an effective way to synthesize substituted glutarimides.[5]
Key considerations when choosing a synthetic route include the desired substitution pattern on the glutarimide ring, the stereochemical requirements, and the scale of the synthesis.
Q2: What are the most common challenges encountered during glutarimide synthesis?
A2: Researchers frequently face several key challenges:
-
Low Yields: This is a pervasive issue that can stem from incomplete reactions, the formation of side products, or difficulties in product isolation.[6][7]
-
Glutarimide Ring Instability: The glutarimide ring is susceptible to hydrolysis, particularly under basic aqueous conditions, leading to ring-opening and the formation of glutaramic acid derivatives.[1][8]
-
Epimerization: The stereocenter at the α-position of the glutarimide ring is prone to racemization, especially under basic conditions or during prolonged heating. This is a critical issue in the synthesis of chiral molecules like immunomodulatory imide drugs (IMiDs).[1][9]
-
Purification Difficulties: The final product may be challenging to purify due to the presence of closely related impurities or poor crystallization properties.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during glutarimide synthesis.
Problem 1: Low Reaction Yield
Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to competing side reactions.
Causality and Troubleshooting Steps:
-
Incomplete Cyclization: The final ring-closing step is often the bottleneck.
-
Insufficient Dehydration: In syntheses starting from glutamic acid or glutaramic acid derivatives, ensure complete removal of water. This can be achieved by using a Dean-Stark apparatus, high-boiling point solvents, or effective dehydrating agents.
-
Suboptimal Temperature: The cyclization step often requires elevated temperatures. However, excessively high temperatures can lead to degradation. A systematic temperature screen is recommended. For instance, in the synthesis from glutaric acid monoamide, heating at 220–225°C is recommended until water distillation ceases.[11]
-
Inefficient Catalyst: For catalyzed cyclizations, the choice of catalyst is crucial. For example, in certain rhodium-catalyzed reactions, the addition of hexafluoroisopropanol (HFIP) can significantly improve yields.[12][13]
-
-
Side Product Formation: Unwanted side reactions can consume starting materials and complicate purification.
-
Ring Opening: As mentioned, the glutarimide ring can open under basic conditions. If your reaction uses a base, consider using a non-aqueous base or minimizing the reaction time.[1] A strategy to circumvent this is "late-stage cyclization," where the glutarimide ring is formed at the end of the synthetic sequence.[1]
-
Polymerization/Decomposition: Some starting materials or intermediates may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for the appearance of multiple unidentified spots. If decomposition is observed, consider lowering the reaction temperature or using a milder catalyst.
-
-
Issues with Starting Materials:
-
Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction.
-
Stoichiometry: Precise measurement of reactants is crucial. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low yields in glutarimide synthesis.
Problem 2: Glutarimide Ring Opening
The hydrolysis of the glutarimide ring is a common side reaction, particularly in the presence of nucleophiles and aqueous bases.
Causality and Troubleshooting Steps:
-
Presence of Water and Base: The combination of water and a base (e.g., hydroxides, carbonates) readily promotes the hydrolysis of the imide bonds.[1][8]
-
Anhydrous Conditions: Whenever possible, conduct reactions under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: If a base is required, opt for non-nucleophilic, anhydrous bases. For instance, in Suzuki-Miyaura couplings involving glutarimide-containing substrates, using sodium fluoride (NaF) as a base under anhydrous conditions was found to be superior to cesium carbonate, which led to low yields.[1]
-
pH Control: In aqueous workups, neutralize the reaction mixture carefully to avoid exposing the product to highly basic or acidic conditions for prolonged periods.
-
-
"Masked Glutarimide" Strategy: This approach involves using a precursor that is converted to the glutarimide ring in a late-stage or final step of the synthesis, thus avoiding the exposure of the sensitive glutarimide moiety to harsh reagents in earlier steps.[1]
Comparative Table of Conditions to Prevent Ring Opening:
| Condition | Recommended Action | Rationale |
| Reaction Solvent | Use anhydrous solvents (e.g., dry THF, DCM, DMF). | Minimizes the presence of water, a key reagent for hydrolysis.[1] |
| Base Selection | Use non-aqueous, non-nucleophilic bases (e.g., NaF, DIPEA). | Avoids direct nucleophilic attack on the carbonyls of the imide.[1] |
| Work-up | Neutralize carefully and avoid prolonged exposure to strong acids/bases. | The imide ring can be susceptible to hydrolysis under both acidic and basic conditions. |
| Synthetic Strategy | Employ a "late-stage cyclization" or "masked glutarimide" approach. | Protects the sensitive glutarimide moiety until the final steps of the synthesis.[1] |
Problem 3: Epimerization at the α-Carbon
Maintaining the stereochemical integrity of the α-carbon is crucial for the biological activity of many glutarimide-containing drugs.
Causality and Troubleshooting Steps:
-
Basic Conditions: The proton on the α-carbon of the glutarimide ring is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate and subsequent racemization upon reprotonation.[1]
-
Milder Base: Use the mildest base possible that is effective for the desired transformation.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of epimerization.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to epimerizing conditions.
-
-
Additives to Suppress Epimerization: In peptide synthesis, certain additives have been shown to suppress epimerization.
-
Cupric (II) Salts: The use of CuCl₂ in combination with 1-hydroxybenzotriazole (HOBt) and a carbodiimide coupling reagent has been shown to effectively prevent epimerization during peptide bond formation.[14]
-
-
Steric Hindrance: Introducing steric bulk near the chiral center can sometimes hinder the approach of the base and reduce the rate of epimerization. In the context of solid-phase peptide synthesis, incorporating a sterically hindered amino acid adjacent to a glutamic acid residue can prevent the formation of glutarimide and subsequent epimerization.[15][16]
Experimental Protocol to Minimize Epimerization in a Coupling Reaction:
-
Reactant Preparation: Dissolve the N-protected peptide (1.0 eq) and the free amino acid (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Additive Introduction: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and CuCl₂ (1.2 eq) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Slowly add the carbodiimide coupling reagent (e.g., EDC) (1.2 eq) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed until the starting material is consumed, being careful to avoid unnecessarily long reaction times.
-
Work-up: Upon completion, proceed with the work-up, ensuring to neutralize the reaction mixture gently.
Problem 4: Product Purification Challenges
Even with a successful reaction, isolating the pure glutarimide product can be a hurdle.
Causality and Troubleshooting Steps:
-
Poor Crystallinity: The product may "oil out" or precipitate as an amorphous solid, making purification by recrystallization difficult.
-
Solvent Screening: A systematic screening of solvents is essential for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17][18] Common solvents for recrystallizing glutarimide include ethanol and mixtures of solvents.[11]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of well-defined crystals.[19]
-
-
Co-elution of Impurities in Chromatography: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Optimize Mobile Phase: Experiment with different solvent systems and gradients to improve the separation on the column.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
-
Use of Charcoal: If the product is colored due to impurities, boiling the solution with activated charcoal before filtration can help decolorize it.[11]
Diagram of a Troubleshooting Workflow for Purification:
Caption: A decision tree for troubleshooting the purification of glutarimide products.
By systematically addressing these common issues with a clear understanding of the underlying chemical principles, researchers can significantly improve the efficiency and success rate of their glutarimide syntheses.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. mdpi.org [mdpi.org]
- 4. grant.rscf.ru [grant.rscf.ru]
- 5. grant.rscf.ru [grant.rscf.ru]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Home Page [chem.ualberta.ca]
- 19. How To [chem.rochester.edu]
Technical Support Center: Purification of 4-(4-chlorophenyl)glutarimide by Recrystallization
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(4-chlorophenyl)glutarimide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its purification by recrystallization. Our goal is to equip you with the expertise to optimize your purification process, ensuring high purity and yield.
I. Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses the most common issues encountered during the recrystallization of 4-(4-chlorophenyl)glutarimide in a question-and-answer format, providing direct and actionable solutions.
Q1: My compound is not dissolving in the hot solvent, or I have to add an excessive amount of solvent to dissolve it. What's wrong?
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the solute completely at its boiling point and poorly at low temperatures.[1] If 4-(4-chlorophenyl)glutarimide has low solubility even in the hot solvent, the solvent is unsuitable.
-
Solution: You will need to perform solvent selection tests. While specific solubility data for 4-(4-chlorophenyl)glutarimide is not extensively published, related compounds show solubility in polar organic solvents.[2] Good starting points for testing would be ethanol, methanol, isopropanol, or acetone. A mixture of solvents, such as ethanol/water, can also be effective.[3]
-
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.
-
Solution: If most of your compound has dissolved and a small amount of solid remains, it is likely an insoluble impurity.[3] In this case, you should perform a hot filtration to remove these solid impurities before allowing the solution to cool.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Possible Causes & Solutions:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[4] The concentration of the solute is too low to reach saturation upon cooling.
-
Solution: Reduce the solvent volume by gently boiling it off under a fume hood.[4][5] Once the volume is reduced, allow the solution to cool again. To check if you've used too much solvent, you can dip a glass stirring rod into the mother liquor; if a significant residue forms upon evaporation, your compound is still in solution.[5]
-
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility at that temperature, but it lacks a nucleation point to initiate crystal growth.[4]
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solution's surface.[4][5] The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure 4-(4-chlorophenyl)glutarimide (a "seed crystal") to the solution.[5] This provides a template for further crystal growth.
-
Extreme Cooling: If the above methods fail, you can try cooling the solution in a salt-ice bath for a lower temperature.[3]
-
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
Possible Causes & Solutions:
-
Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where the pure compound would crystallize.
-
Solution is Too Concentrated: If the solution is highly concentrated, the saturation point may be above the compound's melting point.
-
Rapid Cooling: Cooling the solution too quickly can lead to the compound precipitating as an oil instead of forming an ordered crystal lattice.[6]
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly and then allow it to cool slowly.[4][7]
-
Slow Cooling: To encourage crystal formation over oiling out, slow down the cooling process. You can insulate the flask or let it cool on a hot plate that is turned off.[4]
Q4: The yield of my recrystallized product is very low. Why did this happen and can I improve it?
Possible Causes & Solutions:
-
Excessive Solvent Use: As mentioned in Q2, using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[5][8]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, the compound might have crystallized on the filter paper or in the funnel.[7]
-
Incomplete Crystallization: You may not have allowed enough time for the crystallization to complete or cooled the solution to a low enough temperature.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[8]
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.
-
II. Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing 4-(4-chlorophenyl)glutarimide?
A: While there isn't one universally "best" solvent, ethanol is a good starting point for recrystallization. A study on the synthesis of glutarimide, a related parent compound, utilized 95% ethanol for crystallization.[10][11] The ideal solvent should dissolve 4-(4-chlorophenyl)glutarimide when hot but not when cold. A solvent pair, such as ethanol and water, can also be very effective.[3] You would dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol should clarify the solution, which you then cool to induce crystallization.[7]
Q: How can I tell if my recrystallized 4-(4-chlorophenyl)glutarimide is pure?
A: There are several methods to assess the purity of your recrystallized product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[6] Compare the melting point of your recrystallized product to the literature value. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities. A Certificate of Analysis for a commercial standard of 3-(4-Chlorophenyl) Glutarimide typically includes data from ¹H-NMR, Mass Spectrometry, and HPLC.[12]
Q: Should I use decolorizing carbon?
A: If your solution of 4-(4-chlorophenyl)glutarimide is colored due to impurities, you can use a small amount of activated carbon (charcoal) to remove them. Add the carbon to the hot solution before the hot filtration step.[7] Be aware that using too much carbon can lead to a loss of your desired product due to adsorption.[7]
III. Experimental Protocol: Recrystallization of 4-(4-chlorophenyl)glutarimide
This section provides a detailed, step-by-step methodology for the recrystallization of 4-(4-chlorophenyl)glutarimide.
Step 1: Solvent Selection
If an appropriate solvent is not already known, perform small-scale solubility tests with solvents such as ethanol, methanol, isopropanol, acetone, and ethyl acetate. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
Step 2: Dissolution
-
Place the crude 4-(4-chlorophenyl)glutarimide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the mixture to a gentle boil on a hot plate.
-
Add small portions of hot solvent until the compound just dissolves. Avoid adding an excess of solvent to maximize your yield.[8]
Step 3: Hot Filtration (if necessary)
If there are insoluble impurities present, you will need to perform a hot filtration.
-
Preheat a separate flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask.
Step 4: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Step 5: Isolation of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter to help them dry.
Step 6: Drying
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
Alternatively, you can dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Step 7: Purity and Yield Assessment
-
Weigh the dry, purified crystals to calculate the percent recovery.
-
Determine the melting point of the crystals and compare it to the literature value. A pure compound should have a sharp melting point.[6]
IV. Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Recrystallization workflow for 4-(4-chlorophenyl)glutarimide.
V. Solvent Properties for Recrystallization
The following table summarizes the properties of common solvents that could be tested for the recrystallization of 4-(4-chlorophenyl)glutarimide.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point; often used for similar compounds.[10][11] |
| Methanol | 65 | Polar | Lower boiling point than ethanol, may have different solubility characteristics. |
| Isopropanol | 82 | Polar | Similar to ethanol, another good option to test. |
| Acetone | 56 | Polar Aprotic | Volatile, useful for compounds that are highly soluble in alcohols. |
| Ethyl Acetate | 77 | Moderately Polar | Less polar than alcohols, may provide good solubility differential. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with a more soluble organic solvent like ethanol.[3] |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chembk.com [chembk.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Avoiding side product formation in piperidine synthesis
A Guide to Troubleshooting and Avoiding Side Product Formation
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Piperidine scaffolds are central to countless pharmaceuticals, and achieving high purity is paramount. This resource addresses common side reactions and provides actionable solutions to maximize your yield and minimize impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reduction of Pyridine Derivatives
The catalytic hydrogenation of pyridines is a fundamental route to piperidines, but it's not without its challenges. Here, we address the most common pitfalls.
Q1: My pyridine reduction is giving a low yield, and I suspect over-reduction. What is happening and how can I prevent it?
A1: Understanding and Preventing Over-Reduction
Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond within the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines, and in extreme cases, alkanes and ammonia.[1] This side reaction is a significant cause of yield loss and introduces impurities that can be challenging to separate.
Causality: This phenomenon is particularly prevalent with high-activity catalysts like Raney Nickel and under harsh reaction conditions (high temperature and pressure).[1] The catalyst, designed to break C-H and H-H bonds, can also facilitate the cleavage of the C-N sigma bond in the saturated ring.
Troubleshooting & Solutions:
-
Catalyst Selection is Key: Opt for catalysts with higher selectivity for ring hydrogenation over C-N bond cleavage. Rhodium-based catalysts (e.g., Rh/C) are often reported to be highly selective for this transformation.[1] Iridium(III) catalysts have also emerged as a powerful option, showing exceptional tolerance for sensitive functional groups and reducing the risk of over-reduction under mild conditions.[2]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally disfavors the higher activation energy pathway of C-N cleavage.[1] -Pressure: While higher hydrogen pressure can accelerate the reaction, it may also promote hydrogenolysis. A careful optimization of pressure is necessary to find a balance between reaction rate and selectivity.[1]
-
-
Consider Transfer Hydrogenation: This method utilizes a hydrogen donor like formic acid or ammonium formate with a transition metal catalyst. It often proceeds under milder conditions than high-pressure catalytic hydrogenation, thereby reducing the risk of over-reduction.[1]
Table 1: Catalyst and Condition Selection for Pyridine Reduction
| Catalyst | Typical Conditions | Selectivity for Piperidine | Potential Side Products |
| Raney Nickel | High T & P | Moderate | High risk of over-reduction (pentylamines) |
| Pd/C | Moderate T & P | Good | Moderate risk of over-reduction |
| PtO₂ (Adams' catalyst) | Low T & P | Good to Excellent | Low risk of over-reduction |
| Rh/C | Low to Moderate T & P | Excellent | Minimal over-reduction |
| Iridium(III) Complexes | Mild T & P | Excellent | High chemoselectivity, minimal over-reduction |
Q2: I'm struggling to separate my piperidine product from unreacted pyridine. What is the best purification strategy?
A2: Breaking the Piperidine-Pyridine Azeotrope
A significant challenge in purifying piperidine is the formation of an azeotrope with its precursor, pyridine.[3][4] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple fractional distillation impossible.[3] The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine.[3][4]
Troubleshooting & Solutions:
-
Azeotropic Distillation with Water: One method to break the azeotrope is to add water to the mixture and perform a distillation. This alters the vapor pressures of the components, allowing for a separation that isn't possible with the binary mixture alone.[5]
-
Chemical Separation via Salt Formation: A highly effective method involves the selective formation of a salt with piperidine.
-
Carbonate Salt Formation: Piperidine reacts with carbon dioxide (from dry ice or CO₂ gas) to form a solid piperidine carbonate salt, while the less basic pyridine does not react and remains in solution.[4] The solid salt can then be separated by filtration.
-
Liberation of Free Piperidine: The filtered piperidine carbonate is then treated with a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine.[3]
-
Final Purification: The liberated piperidine can be extracted into an organic solvent, dried, and distilled to yield the pure product.[3]
-
Experimental Protocol: Purification of Piperidine via Carbonate Salt Formation [3]
-
Reaction: In a suitable flask, dissolve the crude piperidine containing pyridine in an appropriate solvent (e.g., diethyl ether).
-
Precipitation: Add crushed dry ice to the solution with stirring. The piperidine carbonate will precipitate as a white solid.
-
Isolation: Collect the solid precipitate by filtration and wash with cold solvent to remove any residual pyridine.
-
Liberation: Suspend the piperidine carbonate in water and add a concentrated aqueous solution of NaOH until the mixture is strongly basic.
-
Extraction: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., solid KOH), filter, and remove the solvent under reduced pressure to yield purified piperidine.
Category 2: Reductive Amination
Reductive amination is a versatile method for synthesizing substituted piperidines, often from dicarbonyl compounds. However, controlling the reaction to favor the desired cyclized product requires careful attention to several factors.
Q3: My reductive amination to form a piperidine ring is giving a low yield. What are the likely causes?
A3: Troubleshooting Low Yields in Reductive Amination for Piperidine Synthesis
Low yields in this "one-pot" reaction can often be traced back to inefficient iminium ion formation, improper pH, choice of reducing agent, or competing side reactions.[6]
Causality & Troubleshooting:
-
Inefficient Iminium Ion Formation & pH Control: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. The formation of this intermediate is pH-dependent.
-
Too Acidic: If the pH is too low, the amine nucleophile (e.g., ammonia or a primary amine) will be protonated, rendering it non-nucleophilic and halting the reaction.[6]
-
Too Basic: If the pH is too high, the carbonyl group will not be sufficiently activated by protonation, slowing down the initial addition of the amine.
-
Solution: Maintain a mildly acidic pH, typically in the range of 4-6.[6] This can be achieved by adding a mild acid like acetic acid.
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. It must be selective enough to reduce the iminium ion without reducing the starting aldehyde or ketone.
-
Non-Selective Reducing Agents: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, leading to the formation of alcohol byproducts and consuming the starting material.[6][7]
-
Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the preferred choice as it is particularly effective at reducing iminium ions in the presence of aldehydes.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[6][7]
-
-
Formation of Enamine Side Products: With secondary amines, or under certain conditions, an enamine can form as a side product.[8][9] While enamines can be intermediates to the desired product, their stability can sometimes lead to incomplete reaction or alternative reaction pathways.
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Category 3: N-Alkylation of Piperidines
The introduction of substituents on the piperidine nitrogen is a common synthetic step. However, controlling the degree of alkylation is crucial.
Q4: I am trying to perform a mono-N-alkylation of piperidine, but I am getting a significant amount of the quaternary ammonium salt. How can I avoid this?
A4: Controlling Over-Alkylation in N-Alkylation Reactions
The formation of a quaternary ammonium salt is a result of the N-alkylated piperidine (a tertiary amine) being more nucleophilic than the starting piperidine (a secondary amine), leading to a second alkylation event.
Causality & Troubleshooting:
-
Stoichiometry Control: Using a large excess of the alkylating agent will drive the reaction towards the di-alkylated product.
-
Solution: Use a stoichiometric amount or a slight excess of the piperidine relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.
-
-
Rate of Addition: Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of the newly formed tertiary amine reacting again.
-
Base Selection: The choice of base can influence the reaction. A non-nucleophilic base is often preferred to scavenge the acid byproduct without competing in the alkylation.
-
Solution: Bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are commonly used.[10]
-
Reaction Scheme: Controlling N-Alkylation
Caption: Reaction pathway for N-alkylation and over-alkylation.
Category 4: Hofmann-Löffler-Freytag Reaction
This powerful C-H activation/amination reaction allows for the synthesis of saturated nitrogen heterocycles. However, regioselectivity can be an issue.
Q5: My Hofmann-Löffler-Freytag reaction is yielding pyrrolidine instead of the desired piperidine. How can I favor the 6-membered ring formation?
A5: Directing Cyclization Towards Piperidine Formation
The Hofmann-Löffler-Freytag reaction involves an intramolecular 1,5-hydrogen atom transfer (HAT) by a nitrogen-centered radical, which typically leads to the formation of a 5-membered pyrrolidine ring (a 5-exo-trig cyclization).[11] The formation of a 6-membered piperidine ring requires a 1,6-HAT (a 6-exo-trig cyclization), which is generally less kinetically favorable.
Causality & Troubleshooting:
-
Inherent Regioselectivity: The transition state for the 1,5-HAT is often lower in energy due to a more favorable chair-like conformation, leading to the preferential formation of the pyrrolidine ring.
-
Substrate Control: The structure of the N-haloamine substrate can be designed to favor the 6-exo cyclization. Introducing conformational constraints or bulky substituents can disfavor the 5-exo transition state.
-
Modified Reaction Conditions: Recent advancements have shown that the choice of catalyst and reaction conditions can influence the regioselectivity.
-
Iodine-Mediated Protocols: The use of reagents like N-iodosuccinimide (NIS) can promote the 6-exo selectivity, enabling the synthesis of piperidines.[11]
-
Pathway Diagram: Competing Cyclizations in the Hofmann-Löffler-Freytag Reaction
Caption: Competing pathways in the Hofmann-Löffler-Freytag reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: 4-(4-Chlorophenyl)piperidine-2,6-dione Solubility Guide
Welcome to the technical support guide for 4-(4-Chlorophenyl)piperidine-2,6-dione. This document provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the scientific rationale and practical steps needed to handle solubility challenges effectively during your experiments.
Compound Overview
This compound (CAS: 84803-46-3) is a heterocyclic compound featuring a piperidine-2,6-dione core substituted with a 4-chlorophenyl group.[1][2] Understanding its structure is key to predicting its solubility. The molecule possesses both a hydrophobic region (the chlorophenyl ring) and polar functionalities (the two carbonyl groups and the secondary amine in the piperidine dione ring), which can participate in hydrogen bonding.[3] This amphipathic nature dictates its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [4] |
| Molecular Weight | ~223.66 g/mol | [1][4] |
| Appearance | Off-white solid | [4] |
| Melting Point | 167-171 °C | [4] |
| Predicted Character | The chlorophenyl group imparts hydrophobic character. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
A1: While extensive quantitative data is not publicly available, a qualitative profile can be predicted based on its structure and data from chemical suppliers.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): High solubility is expected. Dimethyl sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions as it can effectively solvate both polar and non-polar moieties.[5]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is reported. One supplier explicitly lists it as soluble in Chloroform.[4]
-
Ethers (e.g., Dioxane): Good solubility is reported.[4]
-
Alcohols (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated due to the potential for hydrogen bonding with the compound's carbonyl groups.
-
Aqueous Solutions (e.g., Water, PBS): Very low solubility is expected. The large, non-polar chlorophenyl group significantly reduces its affinity for water.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. While the chlorophenyl group has nonpolar character, the polar dione ring limits its solubility in purely nonpolar solvents.
The guiding principle is "like dissolves like," where the polarity of the solvent must be compatible with the solute.[6]
Q2: Why is my compound, dissolved in DMSO, precipitating when I add it to my aqueous cell culture medium or buffer?
A2: This is a common and expected phenomenon known as antisolvent precipitation. While your compound is soluble in 100% DMSO, its solubility in the final aqueous solution is likely very low. When the concentrated DMSO stock is diluted into the aqueous medium, the overall solvent polarity dramatically increases, causing the poorly water-soluble compound to crash out of the solution.[7]
Key Considerations:
-
Final DMSO Concentration: To avoid cell toxicity, the final concentration of DMSO in cell-based assays should typically be kept below 0.5%.[8]
-
Kinetic vs. Thermodynamic Solubility: The solubility measured immediately after dilution is the kinetic solubility. Over time, the compound may precipitate as it settles towards its lower thermodynamic equilibrium solubility.[9]
-
Supersaturation: The initial dilution may create a temporary supersaturated state, which is unstable and leads to precipitation.[10]
Q3: How can I prevent precipitation when diluting my DMSO stock into an aqueous solution?
A3:
-
Lower the Final Compound Concentration: The most straightforward solution is to work at a final concentration below the compound's aqueous solubility limit.
-
Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform serial dilutions. For example, dilute the stock into a smaller volume of medium first, vortex gently, and then add this intermediate dilution to the final volume. This can sometimes help manage the immediate polarity shock.[8]
-
Incorporate Co-solvents or Excipients: For in vivo or formulation studies, solubilizing agents like PEG400, Tween 80, or cyclodextrins can be used in the final vehicle to improve solubility.[8]
-
Warm the Solution: Gently warming the final solution (e.g., to 37°C for cell culture) can sometimes increase the solubility of a compound, as most dissolution processes are endothermic.[11][12] However, be cautious as this can also accelerate degradation for unstable compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: The compound won't dissolve in DMSO, even at a modest concentration.
| Potential Cause | Explanation & Solution |
| Insufficient Solvent Volume | You may be attempting to create a solution that is far above the compound's solubility limit. Solution: Try doubling the solvent volume or halving the amount of compound to see if it dissolves. |
| Low-Quality or "Wet" DMSO | DMSO is highly hygroscopic and readily absorbs water from the atmosphere. Water contamination significantly reduces its solvating power for hydrophobic compounds.[10] Solution: Use fresh, anhydrous, high-purity DMSO. Aliquot your main stock of DMSO into smaller, single-use vials to prevent repeated exposure to air. |
| Compound Form | The compound may be in a less soluble polymorphic (crystalline) form. Solution: Gentle heating (40-50°C) or sonication can provide the energy needed to break the crystal lattice and facilitate dissolution. Always check for compound stability at higher temperatures first. |
Issue 2: My DMSO stock solution, which was clear, now has visible crystals after storage.
| Potential Cause | Explanation & Solution |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a DMSO stock solution can promote precipitation. As DMSO freezes (at ~18.5°C), the compound can be forced out of solution, and it may not fully redissolve upon thawing.[10][13] Solution: Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles for any given vial. Before use, always bring the vial to room temperature and vortex thoroughly to ensure complete redissolution. |
| Storage Temperature | Storing DMSO stocks at 4°C is not recommended as it is below DMSO's freezing point. Solution: Store stock solutions at -20°C or -80°C.[8] |
| Water Absorption | As mentioned above, water absorption over time can lower the compound's solubility, leading to precipitation.[14] Solution: Use properly sealed vials. For long-term storage, consider flushing the vial headspace with an inert gas like argon or nitrogen. |
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocol: Determining Equilibrium Solubility
This protocol describes the reliable "shake-flask" method to determine the thermodynamic (equilibrium) solubility of this compound in a solvent of choice.[15]
Materials
-
This compound
-
Solvent of interest (e.g., DMSO, PBS pH 7.4)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure
-
Preparation: Add an excess amount of the compound to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end, confirming saturation.[15]
-
Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2-4 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification:
-
Prepare a standard curve of the compound with known concentrations in the same solvent.
-
Dilute the filtered sample into the mobile phase or an appropriate solvent for your analytical instrument.
-
Analyze the sample using a validated method (e.g., HPLC-UV) and determine the concentration by comparing it against the standard curve.
-
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at that temperature.
Solubility Determination Workflow Diagram
Caption: Standard shake-flask workflow for solubility determination.
This guide provides a foundational understanding and practical solutions for working with this compound. Successful experimentation relies on careful technique and an appreciation for the physicochemical principles governing solubility.
References
- 1. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]
- 4. 4-(4-Chlorophenyl)-2,6-piperidinedione | 84803-46-3 - BuyersGuideChem [buyersguidechem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. sciforum.net [sciforum.net]
- 10. ziath.com [ziath.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of β-(p-chlorophenyl) glutarimide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of β-(p-chlorophenyl) glutarimide. This crucial synthetic intermediate, notably a precursor in the production of Baclofen, demands a robust and reproducible synthetic protocol to ensure high yield and purity of the final active pharmaceutical ingredient (API).[1] This guide is designed to provide you with not only a validated core protocol but also in-depth troubleshooting advice and answers to frequently asked questions, drawing from established methodologies and field-proven insights.
Core Synthesis Protocol: Imide Formation via Thermal Cyclization
This protocol details the most common and robust method for synthesizing β-(p-chlorophenyl) glutarimide: the thermal dehydration and cyclization of β-(p-chlorophenyl) glutaric acid using an ammonia source. The causality behind this choice is its operational simplicity and cost-effectiveness, making it suitable for both lab-scale and potential scale-up operations.[2]
Experimental Protocol: Step-by-Step Methodology
-
Reagent Preparation: In a suitable reaction vessel, dissolve 15g of β-(p-chlorophenyl) glutaric acid in 100 mL of water and 35 mL of concentrated ammonium hydroxide. Gentle warming and stirring may be required to achieve full dissolution.
-
Decolorization (Optional but Recommended): Add a small amount of activated charcoal to the solution, bring it to a brief boil, and filter while hot to remove colored impurities. This step is critical for achieving a high-purity, off-white final product.[2]
-
Thermal Cyclization: Heat the clear filtrate in an open flask (in a well-ventilated fume hood) on a heating mantle or oil bath. The temperature of the mixture should be gradually raised until it reaches 200°C. This high temperature is necessary to drive off water and facilitate the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid, closing the imide ring.
-
Reaction Completion: Maintain the reaction temperature at 200°C for approximately 30 minutes.[2]
-
Workup and Precipitation: Cautiously and slowly, add 50 mL of absolute ethanol to the hot reaction mixture. This will dissolve the product while it is still hot. Follow this by adding 100 mL of hot water.
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature, then thoroughly chill in an ice bath to maximize crystallization.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold water. Dry the product in a vacuum oven at 60°C to a constant weight.[2]
Diagram of Experimental Workflow
Caption: Key steps in the thermal cyclization synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yielded very little or no solid product. What went wrong?
-
Answer: This is a common issue that typically points to one of three areas: reaction conditions, starting material quality, or workup procedure.
-
Insufficient Heating: The most critical parameter is temperature. The dehydration and ring-closing steps require a high thermal energy input. If the reaction mixture did not reach and maintain 200°C, the conversion will be incomplete.[2]
-
Recommendation: Ensure your thermometer is calibrated and placed correctly to measure the liquid's temperature, not the flask's surface. Use an oil bath for more uniform heat distribution.
-
-
Precursor Purity: The purity of the starting β-(p-chlorophenyl) glutaric acid is paramount. If it contains significant impurities, this can inhibit the reaction or lead to side products, ultimately lowering the yield of the desired imide.
-
Recommendation: Verify the purity of your starting material via melting point or NMR before starting the reaction. If necessary, recrystallize the glutaric acid precursor.
-
-
Workup Losses: The product has some solubility in the ethanol/water mixture. If you added too much solvent during the workup or failed to cool the mixture sufficiently, a significant portion of your product may have remained in the filtrate.
-
Recommendation: Adhere to the specified solvent volumes. Ensure the crystallization mixture is thoroughly chilled (0-4°C) for at least an hour before filtration.
-
-
Question 2: The final product is a sticky, oily residue, not a crystalline solid. How do I fix this?
-
Answer: An oily product indicates the presence of impurities that are depressing the melting point and preventing crystallization.
-
Incomplete Reaction: The most likely impurity is unreacted β-(p-chlorophenyl) glutaric acid or the intermediate monoamide.
-
Recommendation: First, confirm the presence of starting material using Thin Layer Chromatography (TLC). If starting material is present, you may need to re-subject the material to the reaction conditions. For purification, dissolve the oil in a minimal amount of hot ethanol and attempt to crystallize it by slowly adding water and cooling. If this fails, silica gel column chromatography is a reliable alternative.
-
-
Residual Water: Insufficient drying will result in a wet, clumpy, or oily product.
-
Recommendation: Ensure the product is dried to a constant weight in a vacuum oven at the recommended temperature (60°C).[2]
-
-
Question 3: My product is dark brown or yellow instead of off-white. What caused the discoloration?
-
Answer: Discoloration is almost always due to thermal decomposition or the presence of baseline impurities in the starting material.
-
Cause - Thermal Decomposition: While 200°C is required for the reaction, prolonged heating or "hot spots" in the flask can cause some of the organic material to decompose, generating colored byproducts.
-
Solution - Prevention and Removal:
-
Prevention: Use a magnetic stir bar to ensure even heat distribution and prevent localized overheating. Do not exceed the recommended reaction time of 30 minutes at peak temperature.
-
Removal: The most effective way to remove color is by using activated charcoal during the initial dissolution step, as described in the core protocol.[2] If your final product is colored, you can re-dissolve it in a suitable solvent, treat it with charcoal, filter, and recrystallize.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism for this reaction?
A: The reaction proceeds in two main stages. First, the β-(p-chlorophenyl) glutaric acid reacts with ammonium hydroxide in an acid-base reaction to form the diammonium salt. Upon heating, this salt loses water to form an intermediate diamide. At the high temperature of 200°C, a further molecule of water is eliminated via an intramolecular nucleophilic acyl substitution, where one amide nitrogen attacks the carbonyl carbon of the other amide, displacing ammonia and forming the stable five-membered glutarimide ring.
Reaction Pathway Diagram
Caption: Overall transformation from glutaric acid to glutarimide.
Q2: Are there alternative ammonia sources I can use?
A: While concentrated ammonium hydroxide is common, other reagents like urea can also serve as an ammonia source for imide synthesis. The reaction with urea typically involves heating a mixture of the diacid and urea, which thermally decomposes to provide ammonia in situ. However, this may require different reaction temperatures and times, and potentially lead to different impurity profiles. For this specific, well-documented synthesis, adhering to ammonium hydroxide is recommended for reproducibility.[2]
Q3: How do I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used for full characterization:
-
Melting Point: The pure compound has a defined melting point (approx. 125-129°C).[2] A broad or depressed melting range indicates impurities.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks: two C=O stretching bands for the imide group around 1700-1720 cm⁻¹ and an N-H stretching band around 3200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals for the aromatic protons (around 7.4 ppm), the methine proton (CH), and the methylene protons (CH₂) of the glutarimide ring (around 2.6-3.3 ppm).[2]
-
¹³C NMR: Will confirm the number of unique carbons, including the two distinct carbonyl carbons of the imide.
-
-
High-Performance Liquid Chromatography (HPLC): This is the best method for quantitative purity analysis. A single sharp peak indicates a high degree of purity.[3][4]
Q4: I've seen modern, metal-catalyzed methods for glutarimide synthesis. Why use this classical heating method?
A: Modern synthetic strategies, such as Buchwald-Hartwig or Suzuki-Miyaura couplings, are powerful for creating diverse libraries of functionalized glutarimides, especially in the context of drug discovery for targeted protein degradation.[5][6] However, these methods are often designed to form C-N or C-C bonds onto a pre-existing scaffold and can be sensitive to functional groups, require expensive catalysts and ligands, and need significant optimization.[5] The thermal cyclization method presented here is a "workhorse" synthesis for the specific, unfunctionalized β-(p-chlorophenyl) glutarimide. It is robust, high-yielding, inexpensive, and highly scalable, making it the preferred method for producing this specific intermediate in larger quantities.
Summary of Key Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Reaction Temperature | 200°C | Essential for thermal dehydration and cyclization.[2] |
| Reaction Time | 30 minutes | Sufficient for reaction completion; longer times risk decomposition. |
| Starting Material Purity | >98% | Impurities can inhibit the reaction and complicate purification. |
| Workup Solvents | Absolute Ethanol, Water | Used for controlled precipitation and purification.[2] |
| Crystallization Temp. | 0-4°C | Maximizes recovery of the solid product from the solution. |
| Expected Yield | ~78% | As reported in literature for this specific protocol.[2] |
| Expected Melting Point | 125-129°C | Key indicator of product purity.[2] |
References
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up 4-(4-Chlorophenyl)piperidine-2,6-dione Production
Welcome to the technical support resource for the synthesis and scale-up of 4-(4-Chlorophenyl)piperidine-2,6-dione (also known as 3-(4-chlorophenyl)glutarimide).[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and practical, field-proven insights.
Troubleshooting Guide: Addressing Common Scale-Up Issues
This section addresses specific, problem-oriented challenges you may encounter during your synthesis campaign. Each answer provides a causal analysis and actionable solutions.
Q1: My overall yield is significantly lower than in the lab-scale procedure. What are the most likely causes?
Low yield upon scale-up is a multifaceted problem often stemming from issues in reaction control, mass transfer, and work-up efficiency. Let's break down the potential causes by stage.
Causal Analysis: The synthesis of this compound typically proceeds via the formation of β-(p-chlorophenyl) glutaric acid from p-chlorobenzaldehyde, followed by thermal cyclization with a nitrogen source like ammonia or urea.[3] Each step has unique scaling challenges.
-
Step 1 (Glutaric Acid Formation): On a larger scale, inefficient mixing can lead to localized "hot spots" or poor reagent distribution, promoting side reactions over the desired condensation.
-
Step 2 (Cyclization/Imidation): This is often a high-temperature condensation reaction that eliminates water. In a large reactor, inefficient removal of water can stall the reaction or lead to reversible hydrolysis of the imide product. Furthermore, prolonged exposure to high temperatures can cause thermal degradation.
-
Work-up & Isolation: A product that crystallizes easily in a 250 mL flask may "oil out" or form an unmanageable slurry in a 50 L reactor due to different cooling profiles. This can lead to significant losses during filtration and washing.
Troubleshooting Protocol & Solutions:
-
Isolate the Problem Stage: Analyze samples from each stage of the process (post-condensation, post-cyclization, mother liquor, final product) via HPLC or TLC to pinpoint where the yield loss is occurring.
-
Optimize the Cyclization Step:
-
Water Removal: When scaling up the reaction of β-(p-chlorophenyl) glutaric acid with concentrated ammonium hydroxide, ensure your reactor is equipped for efficient water removal.[3] Consider using a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.
-
Temperature Control: Profile the reaction using a temperature probe. A slow ramp-up to the target temperature (e.g., 200°C) followed by a controlled hold time can prevent side-product formation.[3] Avoid temperature overshoots.
-
-
Improve Isolation Efficiency:
-
Controlled Crystallization: Develop a cooling profile for crystallization. A gradual, linear cooling rate is preferable to "crash" cooling in an ice bath, as it promotes the growth of larger, purer crystals that are easier to filter.
-
Solvent Selection: The choice of solvent for crystallization and washing is critical. The product should be sparingly soluble at low temperatures but highly soluble at high temperatures. The impurities, conversely, should remain in the mother liquor. An anti-solvent addition might be necessary to improve recovery.
-
Q2: I'm observing a persistent impurity in my final product that I can't remove by simple recrystallization. How can I identify and eliminate it?
Impurities are the bane of process scale-up. Their presence can indicate an incomplete reaction, a side reaction, or degradation.
Causal Analysis: The most common impurities in this synthesis are:
-
Starting Material: Unreacted β-(p-chlorophenyl) glutaric acid.
-
Ring-Opened Amide: 3-(4-Chlorophenyl)glutaramic acid, resulting from incomplete cyclization or hydrolysis of the product.[4]
-
Decarboxylation Products: High temperatures can potentially lead to decarboxylation.
-
Polymeric Materials: Overheating or extended reaction times can lead to the formation of intractable polymeric byproducts.
Identification & Remediation Protocol:
-
Characterization: Isolate the impurity if possible using preparative chromatography. Characterize it using LC-MS, NMR, and FT-IR to confirm its structure. This is a critical step; you cannot eliminate what you have not identified.
-
Targeted Removal:
-
Acid/Base Wash: If the impurity is the unreacted glutaric acid or the glutaramic acid, its acidic nature allows for removal with a mild aqueous base wash (e.g., sodium bicarbonate solution) during the work-up, provided the product is in an organic solvent.
-
pH-Controlled Precipitation: The solubility of both the product and acidic impurities is pH-dependent. A carefully controlled precipitation or crystallization by adjusting the pH of the solution can selectively isolate the desired product.[5]
-
-
Preventative Measures:
-
Reaction Optimization: Revisit the cyclization conditions. Using a slight excess of the aminating agent or extending the reaction time (while monitoring for degradation) can drive the reaction to completion.
-
Alternative Synthetic Routes: Consider modern, milder synthetic methods. For instance, transition-metal-free approaches using a strong base like KOtBu can promote Michael addition/intramolecular imidation cascades under less harsh conditions, potentially avoiding high-temperature side reactions altogether.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?
Controlling CPPs is the foundation of a robust and reproducible manufacturing process. For this synthesis, the focus should be on temperature, reaction time, and pH.
| Process Step | Critical Process Parameter | Rationale & Scale-Up Considerations |
| Glutaric Acid Synthesis | Temperature | The initial condensation is often exothermic. Inadequate heat removal can lead to runaway reactions and impurity formation. A jacketed reactor with controlled coolant flow is essential. |
| Reagent Stoichiometry | Precise control over molar ratios is crucial for maximizing yield and minimizing unreacted starting materials that complicate purification. | |
| Cyclization/Imidation | Temperature & Reaction Time | This is the most critical step. Insufficient heat or time leads to incomplete conversion. Excessive heat or time causes thermal degradation. A heat/cool ramp profile must be validated at scale. |
| Pressure/Vacuum | To facilitate the removal of water, this reaction is often performed at atmospheric pressure or under a slight vacuum. Consistent pressure control ensures a constant rate of water removal. | |
| Crystallization/Isolation | Cooling Rate | Directly impacts crystal size, purity, and filterability. A slow, controlled cooling profile is necessary for a manageable and pure solid. |
| Final pH | The pH of the slurry before filtration can affect product stability and the impurity profile. It should be defined and controlled. |
Q2: Which synthetic route is most amenable to large-scale production?
While multiple routes to piperidine-2,6-diones exist, the choice for scale-up hinges on safety, cost, robustness, and environmental impact.
Workflow: Comparison of Synthetic Routes
Caption: High-level comparison of two synthetic strategies.
Analysis:
-
Route A (Classical): This route, involving the isolation of the glutaric acid intermediate, is well-documented and robust.[3]
-
Pros: Uses relatively inexpensive starting materials. The two-step process allows for purification of the intermediate, which can lead to a cleaner final product.
-
Cons: The final cyclization step requires very high temperatures (often >180-200°C), which can be energy-intensive and challenging to control safely at scale. It may also lead to thermal degradation.
-
-
Route B (Modern Cascade): Recent literature highlights one-pot methods that form the ring under milder conditions.[6]
-
Pros: Operates at much lower temperatures, improving the safety profile and reducing energy costs. It can be more atom-economical. The process is also faster as it avoids intermediate isolation.
-
Cons: May require more expensive reagents (e.g., specific bases, anhydrous solvents). The one-pot nature means that any impurities formed early on are carried through, potentially complicating the final purification.
-
Recommendation for Scale-Up: For initial scale-up campaigns where robustness and predictability are key, Route A is often preferred due to its well-understood parameters and the opportunity to purify the intermediate. However, for long-term, cost-effective manufacturing, investing development time into optimizing Route B is highly advisable due to its superior safety and efficiency profile.
Q3: What are the recommended analytical methods for in-process control and final product release?
A robust analytical package is essential for a self-validating and reliable process.
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
This method should effectively separate the non-polar product from more polar precursors like β-(p-chlorophenyl) glutaric acid. For final release, purity should be assessed by HPLC (area %), with identity confirmed by NMR and Mass Spectrometry. Residual solvent analysis by GC is also standard.
Troubleshooting Logic Diagram
This decision tree can guide your investigation into low-yield issues.
Caption: A decision tree for troubleshooting low yield.
References
- 1. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]
- 2. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. 3-(4-Chlorophenyl)glutaramic acid | 1141-23-7 [chemicalbook.com]
- 5. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(4-Chlorophenyl)piperidine-2,6-dione
Welcome to the technical support guide for 4-(4-Chlorophenyl)piperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for issues related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
This compound, also known as 3-(4-Chlorophenyl)glutarimide, belongs to the phenyl-glutarimide class of compounds.[1][2] While specific kinetic data for this exact molecule is not extensively published, its structural class offers significant insights. The glutarimide ring is susceptible to hydrolysis, which is the primary degradation pathway in aqueous media.[3][4]
However, compared to immunomodulatory imide drugs (IMiDs) like thalidomide, which contain an electron-withdrawing phthalimide moiety, this compound is expected to have improved chemical stability.[3][5] The replacement of the highly reactive phthalimide group with a more stable phenyl group reduces the electronic activation of the glutarimide ring, making it less prone to hydrolysis.[3][4] Despite this enhanced stability, researchers should anticipate slow degradation over time, especially under non-neutral pH conditions or elevated temperatures.
Q2: How does the pH of the aqueous solution affect the stability of the compound?
The stability of the glutarimide ring in this compound is highly pH-dependent. The hydrolysis of the imide bond can be catalyzed by both acid and base.
-
Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the imide can be protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, leading to ring-opening.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH. The main hydrolysis route for similar glutarimides in this range is the cleavage of the imide ring.[3]
-
Alkaline Conditions (pH > 8): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This leads to a rapid increase in the rate of hydrolysis and ring-opening. Forced degradation studies on similar compounds often show the highest degradation rates under alkaline conditions.[6]
Therefore, for maximum stability in stock solutions or experimental media, it is critical to maintain a buffered, neutral pH.
Q3: What are the expected degradation products of this compound?
The primary degradation pathway is the hydrolysis of one of the two amide bonds within the piperidine-2,6-dione (glutarimide) ring. This results in the formation of a ring-opened carboxylic acid derivative, 4-(4-chlorophenyl)-5-carboxypentanamide .
Below is a diagram illustrating this primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway of this compound.
Further degradation under harsh conditions could potentially lead to the hydrolysis of the second amide bond, yielding 3-(4-chlorophenyl)glutaric acid, although this is generally a slower process.
Troubleshooting Guide
Problem 1: I am seeing a loss of my compound in solution over a short period. How can I confirm if it's degradation?
If you suspect rapid degradation, a preliminary stability-indicating analysis is necessary.
Recommended Action: Use High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD). This is a robust and common technique for purity assessment and stability studies.[7][8]
-
Initial Analysis (T=0): Prepare a fresh solution of your compound in the desired aqueous medium (e.g., cell culture media, buffer). Immediately inject a sample onto the HPLC system to get a baseline chromatogram. Record the peak area of the main compound.
-
Incubate: Store the solution under your experimental conditions (e.g., 37°C incubator).
-
Time-Point Analysis: Inject samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Analyze Data: Compare the chromatograms. A significant decrease in the peak area of the parent compound, often accompanied by the appearance of new, more polar peaks (which elute earlier in reverse-phase HPLC), is a strong indicator of degradation.
If you have access to Liquid Chromatography-Mass Spectrometry (LC-MS), it is the ideal tool for identifying the mass of the new peaks to confirm if they correspond to expected degradation products like the hydrolyzed form ([M+H]⁺ = 242.06, for C11H13ClNO3).[7]
Problem 2: My results are inconsistent across experiments. Could my stock solution be the issue?
Yes, inconsistent results are often traced back to the stability of stock solutions.
Recommended Action: Implement strict stock solution handling protocols.
-
Solvent Choice: While the compound is soluble in chloroform and dioxane, for biological experiments, DMSO is commonly used.[9] However, even in DMSO, some related compounds have shown configurational instability (racemization) over time.[10]
-
Storage: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock. Do not store aqueous solutions for extended periods unless their stability in that specific buffer and temperature has been validated.
Problem 3: How do I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.[11] Forced degradation studies are essential for developing and validating such a method.[12][13]
Recommended Action: Perform a forced degradation study. The goal is to intentionally degrade the compound to an extent of 5-20% under various stress conditions to ensure your analytical method can resolve the parent peak from any new peaks formed.[12][13]
The workflow for this process is outlined below.
Caption: Workflow for a forced degradation study to develop a stability-indicating method.
Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products and test the specificity of an analytical method.[6][11]
1. Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with DAD/UV detector
-
LC-MS system (recommended)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in ACN or MeOH to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
-
For each condition, use an appropriate volume of the stock solution and dilute with the stressor. Aim for a final concentration of ~0.1 mg/mL.
-
Include a control sample diluted with only water/mobile phase stored at 5°C.
| Stressor | Condition | Typical Duration | Neutralization |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2, 8, 24 hours | Add equal molar amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Keep at room temp for 30 min, 2, 8 hours | Add equal molar amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Keep at room temp for 2, 8, 24 hours | N/A |
| Thermal | Water | Heat at 80°C for 24, 48, 72 hours | N/A |
| Photolytic | Solid & Solution | Expose to 1.2 million lux hours and 200 W h/m² UV light (ICH Q1B) | N/A |
4. Analysis:
-
After the specified time, neutralize the acid/base samples.
-
Dilute all samples to the target analytical concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze using the developed HPLC method (see Protocol 2).
-
Evaluate the chromatograms for peak purity and resolution between the parent peak and any degradant peaks.
Protocol 2: HPLC Method for Stability Testing
This is a general starting point for an HPLC-UV method.[7] Optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm. Select an optimal wavelength (e.g., ~225 nm, where the chlorophenyl group absorbs).
-
Column Temperature: 30°C
2. System Suitability:
-
Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2%.
3. Analysis and Validation:
-
Inject the stressed samples from Protocol 1.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak (Resolution > 2).
-
Check the peak purity of the parent peak in the stressed samples using the DAD software. The purity angle should be less than the purity threshold.
References
- 1. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]
- 2. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-(4-Chlorophenyl)-2,6-piperidinedione | 84803-46-3 - BuyersGuideChem [buyersguidechem.com]
- 10. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Column Chromatography for Piperidine Derivative Purification
Welcome to the technical support center for the purification of piperidine derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. The information herein is structured to offer not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Introduction to Piperidine Derivative Purification
Piperidine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds. Their basic nature, stemming from the nitrogen atom within the ring, presents unique challenges during purification by column chromatography, particularly on standard silica gel. Strong interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface can lead to a host of issues, including poor separation, peak tailing, and even irreversible adsorption of the compound to the stationary phase.[1][2]
This guide provides a comprehensive overview of troubleshooting common problems, answers frequently asked questions, and offers detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of piperidine derivatives and provides actionable solutions.
Problem 1: Poor Separation and Peak Tailing
Symptoms:
-
Your target compound elutes as a broad, asymmetrical peak.
-
There is significant overlap between the peak of your desired compound and those of impurities.
Root Cause Analysis: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel.[2] The primary cause is the strong interaction between the basic nitrogen of the piperidine and the acidic silanol groups (Si-OH) on the silica surface.[2] This interaction leads to a non-linear adsorption isotherm, where a portion of the analyte is more strongly retained, resulting in a "tailing" effect as it slowly elutes from the column.[2]
Solutions:
-
Mobile Phase Modification with a Basic Additive:
-
Action: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase.[1][3] A typical concentration is 0.1-2% (v/v).[1][4]
-
Mechanism: The added amine is a stronger base than your piperidine derivative and will preferentially interact with the acidic silanol groups, effectively "masking" them.[2] This minimizes the secondary interactions with your target compound, resulting in a more symmetrical peak shape and improved resolution.[2]
-
-
Selection of an Alternative Stationary Phase:
-
Action: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.
-
Options:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[5] Basic or neutral alumina will have fewer acidic sites, reducing the likelihood of strong interactions with your piperidine derivative.
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a solution of a basic modifier and then removing the solvent before packing the column.[6]
-
Modern End-Capped Columns (for HPLC): For high-performance applications, use a modern, end-capped C18 column or a column specifically designed for basic compounds.[2] End-capping involves reacting the residual silanol groups with a silylating agent to make them less acidic.
-
-
Problem 2: Irreversible Adsorption and Low Recovery
Symptoms:
-
A significant portion of your compound does not elute from the column, leading to low yield.
-
You observe streaking of the compound on the TLC plate, even with a suitable mobile phase.
Root Cause Analysis: In some cases, the interaction between a highly basic piperidine derivative and the acidic silica gel can be so strong that the compound becomes irreversibly adsorbed. This is particularly problematic for compounds with multiple basic sites or specific steric arrangements that enhance their interaction with the stationary phase. Compound decomposition on the acidic silica surface can also be a cause of low recovery.[6]
Solutions:
-
Pre-adsorption of the Sample (Dry Loading):
-
Action: Instead of loading your sample dissolved in a small amount of solvent (wet loading), pre-adsorb it onto a small amount of silica gel.[4][7]
-
Procedure: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4][7]
-
Benefit: This technique ensures that your compound is introduced to the column in a narrow band, which can improve separation and reduce the chances of irreversible binding at the point of loading.
-
-
Use of an Alternative Purification Technique:
-
Action: If column chromatography on silica or alumina is consistently failing, consider other purification methods.
-
Alternatives:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.[1][4] The piperidine derivative can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the purified piperidine derivative is re-extracted into an organic solvent.[1]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.[4][8]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the column chromatography of piperidine derivatives.
Caption: A decision-making workflow for troubleshooting common issues in piperidine derivative purification.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying piperidine derivatives?
A1: The most common stationary phase is silica gel due to its versatility and low cost.[9] However, for basic piperidine derivatives, it often requires modification of the mobile phase with an additive like triethylamine to prevent peak tailing.[1][4] If issues persist, basic or neutral alumina can be an excellent alternative.[5] For polar piperidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) on a polar stationary phase might be a suitable option.[10][11][12]
Q2: How do I choose the right solvent system (mobile phase)?
A2: The selection of the mobile phase is crucial and is typically determined by running preliminary thin-layer chromatography (TLC) plates.[4][9]
-
For normal-phase chromatography (silica or alumina): Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[9] For highly polar piperidine derivatives, a small amount of methanol might be necessary.
-
Optimal Rf Value: Aim for a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate.[4] This generally provides the best separation on a column.
-
Gradient Elution: For complex mixtures with compounds of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[8][13]
Q3: Can I use reversed-phase chromatography for piperidine derivatives?
A3: Yes, reversed-phase chromatography is a powerful technique, especially for more polar piperidine derivatives.
-
Stationary Phase: A C18 (octadecylsilane) column is a common starting point.[2]
-
Mobile Phase: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[14][15]
-
pH Adjustment: To ensure good peak shape for basic piperidine derivatives, it is often necessary to adjust the pH of the aqueous component of the mobile phase to be acidic (e.g., using formic acid or trifluoroacetic acid) to protonate the piperidine nitrogen.[3][14]
Q4: My piperidine derivative is chiral. How can I separate the enantiomers?
A4: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective for separating racemic piperidine derivatives.[3][16][17] The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, will depend on the specific CSP and the analyte.[3][16][17]
Detailed Experimental Protocol: Flash Column Chromatography of a Basic Piperidine Derivative
This protocol provides a step-by-step guide for the purification of a hypothetical basic piperidine derivative using flash column chromatography on silica gel.
Objective: To purify 1-benzyl-4-phenylpiperidine from a reaction mixture containing non-polar byproducts and a more polar starting material.
Materials:
-
Crude 1-benzyl-4-phenylpiperidine
-
Silica gel (for flash chromatography, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes or flasks
Procedure:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
For this example, let's assume an optimal separation is achieved with a mobile phase of 90:10 (v/v) hexane:ethyl acetate with 1% TEA. The target compound should have an Rf of ~0.3.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% TEA).
-
Wet pack the chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (e.g., 2-3 g) to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from the TLC analysis (90:10 hexane:ethyl acetate with 1% TEA).
-
If necessary, gradually increase the polarity of the mobile phase to elute the compounds.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it in the elution solvent.
-
Visualize the spots using a UV lamp and/or a suitable stain (e.g., potassium permanganate).
-
Identify the fractions containing the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-benzyl-4-phenylpiperidine.
-
Data Presentation: Example Purification
| Parameter | Value |
| Compound | 1-benzyl-4-phenylpiperidine |
| Crude Amount | 1.0 g |
| Crude Purity | ~70% |
| Mobile Phase | 90:10:1 (v/v/v) Hexane:Ethyl Acetate:Triethylamine |
| Purified Amount | 0.65 g |
| Recovery Rate | 65% |
| Final Purity | >98% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dehalogenation During Piperidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation during the synthesis of halogenated piperidine compounds. Piperidine scaffolds are vital in medicinal chemistry, and the presence of a halogen atom is often crucial for modulating pharmacological activity.[1] Unwanted dehalogenation not only reduces the yield of the target compound but also introduces impurities that can be difficult to separate, complicating downstream processes.[2]
This resource is designed to provide you with a clear understanding of the underlying causes of dehalogenation and to offer practical, field-proven solutions to mitigate this side reaction across various synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in piperidine synthesis?
A: Dehalogenation is an undesired side reaction where a halogen substituent (F, Cl, Br, I) on a molecule is replaced by a hydrogen atom.[3] In the context of synthesizing halogenated piperidines, this leads to the formation of a non-halogenated piperidine byproduct. This is problematic for several reasons:
-
Reduced Yield: The formation of the dehalogenated byproduct directly lowers the yield of your desired halogenated piperidine.
-
Purification Challenges: The dehalogenated byproduct often has very similar physical and chemical properties to the target compound, making separation by standard techniques like chromatography or crystallization difficult and resource-intensive.[2]
-
Impact on Biological Activity: The halogen atom is often a key pharmacophore, essential for the biological activity of the molecule. Its absence in the final compound can lead to a partial or complete loss of efficacy.
Q2: Which synthetic routes to piperidines are most susceptible to dehalogenation?
A: Dehalogenation can occur in various reactions, but it is particularly prevalent in methods that utilize transition metal catalysts and/or reducing conditions. Key synthetic routes where you should be vigilant for dehalogenation include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): These are powerful methods for forming C-N bonds to create the piperidine ring or to functionalize it.[4] However, the palladium catalyst can sometimes promote a competing hydrodehalogenation pathway.[3][5] This is especially true for more reactive aryl halides (I > Br > Cl).[6]
-
Catalytic Hydrogenation of Halogenated Pyridines: The reduction of a substituted pyridine to a piperidine is a common strategy.[1][7] However, the same catalyst (e.g., Pd/C) used for ring reduction can also cleave the carbon-halogen bond, a reaction known as hydrogenolysis.[8]
-
Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced.[9][10] While generally a mild method, certain reducing agents or reaction conditions can lead to dehalogenation if a halogen is present on one of the starting materials.
Q3: How can I detect and quantify dehalogenation in my reaction mixture?
A: Early and accurate detection is crucial for effective troubleshooting. Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile byproducts.[3] You can distinguish the desired product from the dehalogenated impurity by their different retention times and mass-to-charge ratios.[3]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): For less volatile compounds, UHPLC coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for separating and identifying the halogenated drug and its dehalogenated analog.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often reveal the presence of the dehalogenated byproduct through the appearance of a new aromatic proton signal where the halogen was previously located. ¹⁹F and ¹³C NMR can also be informative.
A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section.
Troubleshooting Guides by Synthetic Method
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Hydrodehalogenation is a significant competing pathway in these reactions.[3][5] The mechanism often involves the formation of a palladium-hydride species which can reductively eliminate with the aryl halide to produce the dehalogenated arene.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for dehalogenation in cross-coupling.
Detailed Solutions
| Parameter | Problem | Solution & Rationale |
| Ligand | The chosen ligand may not be optimal, leading to a slower rate of reductive elimination of the desired product compared to dehalogenation. | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other biaryl phosphines.[3][12] These ligands accelerate the desired C-N bond-forming reductive elimination, outcompeting the dehalogenation pathway.[12] Bidentate ligands like Xantphos can also be effective.[6] |
| Base | The base can be a source of hydrides or promote pathways that lead to palladium-hydride formation. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes exacerbate the problem.[13] | Switch to weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[3][13] They are less likely to generate hydride species that cause dehalogenation. |
| Solvent | Certain solvents, particularly alcohols and DMF, can act as hydride sources.[5][13] | Use non-polar, aprotic solvents. Toluene and dioxane are generally preferred as they are less likely to participate in the generation of hydride species.[3][14] |
| Temperature | High temperatures can increase the rate of dehalogenation, sometimes more than the desired coupling reaction.[3] | Lower the reaction temperature. Even if it requires longer reaction times, operating at the lowest effective temperature can significantly suppress hydrodehalogenation.[3] |
| Catalyst Precursor | The choice of palladium precursor can influence the active catalyst and its propensity for side reactions. | Screen different palladium sources. While Pd(OAc)₂ and Pd₂(dba)₃ are common, sometimes a pre-formed catalyst with the chosen ligand can offer better results. |
Catalytic Hydrogenation of Halogenated Pyridines
The primary challenge here is achieving selective reduction of the pyridine ring without cleaving the C-X bond (hydrogenolysis).
Troubleshooting Workflow
Caption: Troubleshooting workflow for pyridine hydrogenation.
Detailed Solutions
| Parameter | Problem | Solution & Rationale |
| Catalyst | Palladium on carbon (Pd/C) is highly active for hydrogenolysis of C-X bonds. | Switch to a different catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C) are often more selective for pyridine ring reduction and less prone to causing dehalogenation.[7] |
| Hydrogen Pressure | High hydrogen pressure can favor the hydrogenolysis side reaction. | Reduce the hydrogen pressure. Use the minimum pressure necessary to achieve efficient reduction of the pyridine ring. This may require some optimization. |
| Additives | The pyridine nitrogen can coordinate to the catalyst surface, which can influence the reaction pathway. | Add an acid. Using an acidic solvent like acetic acid or adding an acid like HCl protonates the pyridine nitrogen.[7] This can alter its coordination to the catalyst and often suppresses dehalogenation. |
| Temperature | Higher temperatures can promote hydrogenolysis. | Conduct the reaction at or near room temperature. If the reaction is sluggish, a slight increase in temperature may be necessary, but it should be carefully monitored.[7] |
| Solvent | The solvent can influence the solubility of hydrogen and the interaction of the substrate with the catalyst. | Use protic solvents. Ethanol, methanol, or acetic acid are commonly used and can facilitate the desired reaction pathway.[15][16] |
Reductive Amination
While generally less prone to dehalogenation than the other methods, the choice of reducing agent is critical.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reductive amination.
Detailed Solutions
| Parameter | Problem | Solution & Rationale |
| Reducing Agent | Harsh reducing agents can reduce the C-X bond in addition to the imine/iminium ion intermediate. | Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards carbonyls and halogens but efficiently reduces the iminium ion intermediate.[17] Sodium cyanoborohydride (NaBH₃CN) is another good option.[10][18] |
| pH Control | The pH of the reaction is crucial for the formation of the imine/iminium ion intermediate. Incorrect pH can lead to side reactions. | Maintain a weakly acidic pH (typically 4-6). This can be achieved by adding a mild acid like acetic acid. This pH range promotes the formation of the iminium ion, which is more readily reduced than the starting carbonyl compound.[17] |
| Reaction Temperature | Elevated temperatures can lead to unwanted side reactions. | Keep the temperature low. Most reductive aminations can be performed efficiently at room temperature or even 0 °C. |
| Order of Addition | If using a less selective reducing agent like sodium borohydride (NaBH₄), it can reduce the starting carbonyl if added too early. | Form the imine first. Allow the carbonyl compound and the amine to stir for a period (e.g., 30-60 minutes) to form the imine intermediate before adding the reducing agent.[18] |
Experimental Protocols
Protocol 1: GC-MS Method for Detecting Dehalogenation
This protocol provides a general method for detecting and quantifying the dehalogenated byproduct in a crude reaction mixture.[3]
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
If necessary, add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.
-
Filter the sample through a small plug of silica gel or a syringe filter to remove solid particles.[3]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[3]
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5-10 minutes (this program should be optimized for your specific compounds).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for your expected product and byproduct (e.g., 50-500 m/z).[3]
-
-
-
Data Analysis:
-
Identify the peaks corresponding to your desired halogenated product and the dehalogenated byproduct by their retention times and mass spectra.
-
The dehalogenated product will have a molecular ion peak corresponding to the mass of the product minus the mass of the halogen plus the mass of a hydrogen atom.
-
Quantify the relative amounts by comparing the peak areas.
-
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Dehalogenation
This protocol is a starting point for coupling a halo-substituted precursor prone to hydrodehalogenation.[3]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Piperidine derivative (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous toluene via syringe, followed by the piperidine derivative.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Purification Strategies for Removing Dehalogenated Impurities
If dehalogenation cannot be completely avoided, effective purification is essential.
-
Flash Chromatography: While challenging due to similar polarities, careful optimization of the solvent system (e.g., using a shallow gradient) can sometimes achieve separation.[19]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (prep-HPLC) offers higher resolution and is a powerful tool for isolating the pure halogenated product.[20]
-
Crystallization: If your product is a solid, fractional crystallization can be an effective method. The slightly different solubilities of the desired product and the impurity may allow for selective crystallization from a carefully chosen solvent system.[21]
By understanding the mechanisms of dehalogenation and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your halogenated piperidine compounds, accelerating your research and development efforts.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
Welcome to the dedicated technical support guide for the purification of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for obtaining this critical intermediate in high purity. As an important precursor to the antihistamine Bepotastine, achieving high purity is paramount for downstream applications.[1][2] This guide will delve into the nuances of purification methodologies, potential pitfalls, and scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and physical state of crude 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine?
A1: Crude 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine is most commonly described as a viscous liquid or oil, with a color ranging from pale or dark yellow to red or pale brown.[1][2][] The variation in color and viscosity often depends on the level and nature of impurities from the preceding synthetic steps. It is important not to mistake a dark or viscous appearance for a failed synthesis; these are typical characteristics of the crude product that can be addressed during purification.
Q2: My final product is an oil, not a solid. Is this normal?
A2: Yes, it is quite normal for the purified free base of this compound to be a viscous oil.[1][] While some sources may refer to it as a solid, this may pertain to a salt form or a highly purified, cooled sample.[2] If a solid product is required, for reasons such as ease of handling or formulation requirements, preparation of a salt, such as the tartrate, is a common strategy.[][4]
Q3: What are the most common impurities I should be aware of?
A3: Impurities in 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine typically arise from unreacted starting materials, by-products of the synthesis, and degradation products. These can include starting materials from the etherification reaction, as well as by-products from potential side reactions. The purification methods discussed in this guide are designed to remove these effectively.
Q4: Is crystallization a viable method for purification?
A4: While crystallization is a standard purification technique for many organic compounds, a patented and highly effective method for this specific molecule avoids it, citing that crystallization can be cumbersome for industrial-scale production.[1] However, for laboratory scale, crystallization of the free base or a salt from a suitable solvent system can still be an option. For instance, related processes mention the use of ethyl acetate for recrystallization of a downstream product.[5] If you choose to pursue crystallization, extensive screening of solvents will be necessary. The primary recommended method, however, is based on a liquid-liquid extraction with pH control.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, with a focus on the highly efficient pH-swing extraction method.
Issue 1: Low Purity (<98%) After Initial Purification
If you are experiencing low purity after following the liquid-liquid extraction protocol, consider the following points:
-
Inaccurate pH control: The pH of the aqueous phase is a critical parameter. Use a calibrated pH meter for all adjustments. Over- or under-shooting the target pH can lead to incomplete separation of impurities or loss of the desired product.
-
Insufficient mixing: During the extraction and washing steps, ensure vigorous mixing to maximize the surface area between the organic and aqueous phases. This facilitates the transfer of the protonated product and impurities between phases.
-
Incomplete phase separation: Emulsions can form at the interface of the two phases, trapping the product and impurities. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. In some cases, a gentle centrifugation can break the emulsion.
-
Inadequate drying of the final organic phase: Residual water in the final organic extract can affect the final purity and appearance. Ensure the organic phase is thoroughly dried with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before final concentration.
Issue 2: Significant Product Loss During Extraction
If you are observing a low yield of the purified product, the following could be contributing factors:
-
Incorrect pH for back-extraction: When making the aqueous phase alkaline to recover the free base, ensure the pH is sufficiently high (pH 10-14 is cited in the literature) to deprotonate the piperidine nitrogen fully.[1] Incomplete deprotonation will result in some of the product remaining in the aqueous phase.
-
Insufficient number of extractions: A single extraction is often not enough to recover all of the product. Perform multiple extractions with fresh organic solvent to ensure complete recovery from the aqueous phase.
-
Product degradation: While the molecule is generally stable, prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Perform the pH adjustments and extractions expeditiously.
Experimental Protocols
Protocol 1: High-Purity Purification via pH-Controlled Liquid-Liquid Extraction
This protocol is adapted from a patented method and is highly effective for achieving purities greater than 98%.[1]
Principle: This method leverages the basicity of the piperidine nitrogen in the target molecule. By adjusting the pH of a two-phase system, the compound can be selectively moved between the organic and aqueous layers, leaving behind non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine in a suitable organic solvent. Toluene, ethyl acetate, and dichloromethane have been shown to be effective.[1]
-
Acidic Wash: Add water to the organic solution. Adjust the pH of the biphasic mixture to a slightly acidic or neutral range (pH 7.4-8.0) using a dilute acid such as 10% sulfuric acid or 10% p-toluenesulfonic acid.[1] At this pH, the piperidine nitrogen will be protonated, rendering the molecule water-soluble.
-
Phase Separation (Impurity Removal): Mix the two phases thoroughly and then allow them to separate. The protonated product will move into the aqueous phase. Most non-basic organic impurities will remain in the organic layer, which should be discarded.[1]
-
Basification and Re-extraction: Separate the aqueous phase and adjust its pH to a strongly alkaline state (pH 10-14) using a base like sodium hydroxide, potassium oxide, or lithium hydroxide.[1] This deprotonates the piperidine nitrogen, making the product soluble in organic solvents again.
-
Product Recovery: Extract the alkaline aqueous phase multiple times with a fresh organic solvent (e.g., toluene, ethyl acetate, dichloromethane).[1]
-
Final Processing: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product as a viscous liquid.[1]
Table 1: Solvent and pH Parameters for Extraction
| Parameter | Recommended Reagents/Values | Purpose |
| Initial Organic Solvent | Toluene, Ethyl Acetate, Dichloromethane, Chloroform | To dissolve the crude product. |
| Acid for Wash | 10% Sulfuric Acid, 10% p-Toluenesulfonic Acid | To protonate the product, making it water-soluble. |
| Target Acidic pH | 7.4 - 8.5 | Optimal range for selective protonation and transfer to the aqueous phase. |
| Base for Re-extraction | Sodium Hydroxide, Potassium Oxide, Lithium Hydroxide, Ammonia | To deprotonate the product for re-extraction into the organic phase. |
| Target Alkaline pH | 10.0 - 14.0 | To ensure complete deprotonation of the product. |
Visualization of the Purification Workflow
Caption: Workflow for the pH-controlled liquid-liquid extraction purification.
Physicochemical Properties for Reference
Table 2: Properties of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉ClN₂O | [] |
| Molecular Weight | 302.80 g/mol | [] |
| Appearance | Pale yellow to dark yellow oil; Pale brown to light brown solid | [2][] |
| Boiling Point | 421.7°C at 760 mmHg | [][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [][7] |
References
- 1. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate | C21H25ClN2O7 | CID 67648053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Anti-Angiogenic Activities of Thalidomide and its Analogue, 4-(4-Chlorophenyl)piperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of the anti-angiogenic properties of the well-established drug, thalidomide, and its lesser-known structural analogue, 4-(4-Chlorophenyl)piperidine-2,6-dione. While thalidomide's anti-angiogenic effects are extensively documented, a significant knowledge gap exists for this compound. This document outlines the established mechanisms of thalidomide and proposes a detailed experimental workflow to characterize and compare the potential anti-angiogenic activity of its chloro-substituted analogue.
Introduction to the Compounds
Thalidomide, initially developed as a sedative, was repurposed for treating multiple myeloma and erythema nodosum leprosum after the discovery of its immunomodulatory and anti-angiogenic properties.[1][2] Its clinical utility is, however, shadowed by its severe teratogenic effects.[3] This has spurred the development of numerous analogues with the aim of enhancing therapeutic efficacy while reducing toxicity.[2]
This compound is a structural analogue of thalidomide, featuring a 4-chlorophenyl group in place of the phthalimide ring. While its chemical structure suggests potential biological activity related to thalidomide, its anti-angiogenic properties have not been extensively studied. This guide provides the scientific rationale and detailed methodologies to perform a head-to-head comparison.
Chemical Structures
| Compound | Structure |
| Thalidomide |
|
| This compound |
|
Thalidomide's Mechanism of Anti-Angiogenesis: The Role of Cereblon
Thalidomide's anti-angiogenic effects are primarily mediated through its binding to the protein Cereblon (CRBN).[3][4] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[3][4] The binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors SALL4 and Ikaros (IKZF1) and Ikaros family zinc finger protein 3 (IKZF3).[3] The degradation of these transcription factors is central to thalidomide's teratogenic and anti-myeloma effects.
In the context of angiogenesis, thalidomide's interaction with the CRL4-CRBN complex is thought to downregulate the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[5][6] Additionally, some studies suggest that thalidomide's anti-angiogenic properties may also be linked to the generation of reactive oxygen species (ROS).[7]
Caption: Thalidomide's Anti-Angiogenic Mechanism of Action.
Proposed Experimental Workflow for Comparative Analysis
To objectively compare the anti-angiogenic activity of this compound with thalidomide, a multi-tiered approach involving both in vitro and in vivo assays is recommended.
Caption: Proposed workflow for comparative anti-angiogenic analysis.
In Vitro Angiogenesis Assays
In vitro assays provide a controlled environment to assess the direct effects of the compounds on endothelial cells, which are the primary cells involved in angiogenesis.[8]
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.[9][10]
Protocol:
-
Plate Preparation: Thaw basement membrane extract (e.g., Matrigel®) on ice and coat the wells of a 96-well plate with 50 µL of the extract. Incubate at 37°C for 30-60 minutes to allow for solidification.[9]
-
Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency.[9] Harvest the cells and resuspend them in media containing various concentrations of thalidomide, this compound, a vehicle control (e.g., DMSO), and a positive control inhibitor (e.g., Suramin).
-
Incubation: Add 100 µL of the cell suspension (1x10^4 - 1.5x10^4 cells) to each well.[9] Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[11]
-
Visualization and Quantification: Visualize tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
This ex vivo assay provides a more complex tissue environment to assess the inhibition of microvessel outgrowth.[12][13]
Protocol:
-
Aortic Ring Preparation: Euthanize a Sprague-Dawley rat and excise the thoracic aorta. Clean the aorta of periadventitial fat and connective tissue and cut it into 1-2 mm thick rings.
-
Embedding: Place each aortic ring in the center of a well of a 48-well plate containing a layer of solidified basement membrane extract. Cover the ring with an additional layer of the extract.
-
Treatment: Add culture medium containing different concentrations of the test compounds, vehicle control, and a positive control to each well.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 7-10 days, replacing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. On the final day, fix and stain the rings (e.g., with Calcein AM) and quantify the area of microvessel outgrowth.
In Vivo Angiogenesis Assay
The CAM assay is a well-established in vivo model to study angiogenesis due to the highly vascularized nature of the chorioallantoic membrane of the chick embryo.[14][15]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.[16]
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.[16]
-
Sample Application: On day 7, place a sterile filter paper disc or a carrier of choice saturated with the test compounds (thalidomide, this compound), vehicle control, or a pro-angiogenic factor (e.g., VEGF) as a positive control, onto the CAM.[16]
-
Incubation and Observation: Reseal the window and continue incubation for another 3-4 days. Observe the area around the disc for the formation of new blood vessels.
-
Quantification: On day 10 or 11, excise the CAM, fix it, and photograph the area under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.[17]
Data Presentation and Interpretation
The quantitative data from the aforementioned assays should be summarized for a clear comparison of the anti-angiogenic activities.
Table 1: Hypothetical Comparative Anti-Angiogenic Activity
| Assay | Parameter | Thalidomide | This compound |
| Endothelial Tube Formation | IC50 (µM) for Tube Length | [Experimental Value] | [Experimental Value] |
| Rat Aortic Ring | IC50 (µM) for Outgrowth Area | [Experimental Value] | [Experimental Value] |
| CAM Assay | % Inhibition of Angiogenesis at [X] µM | [Experimental Value] | [Experimental Value] |
Proposed Mechanistic Studies
To determine if this compound shares a similar mechanism of action with thalidomide, the following studies are proposed:
-
In Silico Docking: Computational docking studies can predict the binding affinity and mode of interaction of this compound with the thalidomide-binding pocket of Cereblon.[13]
-
Cereblon Binding Assays: Competitive binding assays, such as fluorescence polarization or surface plasmon resonance, can be employed to experimentally determine the binding affinity of the compound to recombinant human Cereblon.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for the systematic evaluation of the anti-angiogenic potential of this compound in comparison to thalidomide. By following the detailed experimental protocols and data analysis strategies outlined, researchers can generate robust and reproducible data to elucidate the bioactivity of this novel thalidomide analogue. The findings from such a study will be crucial in determining its potential as a new therapeutic agent for angiogenesis-dependent diseases.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 7. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. creative-bioarray.com [creative-bioarray.com]
A Framework for the Comparative Analysis of 4-(4-chlorophenyl)piperidine-2,6-dione and Lenalidomide in Targeted Protein Degradation
A Senior Application Scientist's Guide to Evaluating Novel Chemical Matter Against an Established Cereblon Modulator
Introduction
In the landscape of targeted protein degradation, the discovery of small molecules that modulate the activity of E3 ubiquitin ligases has opened new therapeutic avenues. Lenalidomide, a cornerstone of treatment for multiple myeloma and other hematological malignancies, exemplifies the success of this approach.[1][2][3] Its mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ligase complex to induce the degradation of specific neosubstrates, has inspired the search for novel chemical entities with similar or improved therapeutic profiles.[4][5][6]
This guide provides a comparative framework for evaluating the biological activity of a lesser-characterized compound, 4-(4-chlorophenyl)piperidine-2,6-dione, against the well-established molecular glue, lenalidomide. Due to the limited publicly available biological data for this compound, this document will serve as a comprehensive roadmap for researchers, outlining the necessary experimental workflows to generate robust comparative data. We will delve into the established mechanisms of lenalidomide and provide detailed, field-proven protocols to enable a thorough head-to-head analysis.
Chemical Structures
A fundamental starting point for any comparative analysis is the examination of the chemical structures of the compounds .
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of this compound structure] | C₁₁H₁₀ClNO₂ | 223.65[7][8] |
| Lenalidomide | [Image of Lenalidomide structure] | C₁₃H₁₃N₃O₃ | 259.26[9] |
Note: The IUPAC name for this compound is this compound.[7] Lenalidomide's IUPAC name is 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[9]
Mechanism of Action: The Lenalidomide Paradigm
Lenalidomide functions as a "molecular glue," redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6][10] In its native state, this complex ubiquitinates a specific set of proteins, targeting them for proteasomal degradation. Upon binding to Cereblon, lenalidomide induces a conformational change that promotes the recruitment of "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6][9][11][12][13][14][15] The subsequent ubiquitination and degradation of IKZF1 and IKZF3 are critical for lenalidomide's anti-myeloma and immunomodulatory effects.[4][5][6][9][11][12][13][14][15]
References
- 1. revvity.com [revvity.com]
- 2. viviabiotech.com [viviabiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|84803-46-3 - MOLBASE Encyclopedia [m.molbase.com]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. beyondspringpharma.com [beyondspringpharma.com]
- 12. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Researcher's Guide to Evaluating the Cytotoxic Potential of 4-(4-Chlorophenyl)piperidine-2,6-dione on HepG-2 and MCF-7 Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro anticancer activity of 4-(4-Chlorophenyl)piperidine-2,6-dione. The focus is on determining and interpreting the half-maximal inhibitory concentration (IC50) values in two widely-used human cancer cell lines: HepG-2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).
While specific experimental data for this compound is not yet broadly published, this document serves as a detailed roadmap for its evaluation. We will delve into the scientific rationale, provide a standardized, high-integrity protocol for generating reliable data, and offer a framework for comparing potential results against established chemotherapeutic agents.
The Scientific Rationale: Why Investigate this compound?
The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. Its derivatives have garnered significant interest in oncology for their potential anticancer properties. These compounds are known to modulate various cellular pathways crucial for cancer cell survival and proliferation. The inclusion of a 4-chlorophenyl group on the piperidine ring is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.
-
HepG-2 Cells: Representing liver cancer, a major global health concern, this cell line is a cornerstone for screening potential hepatotoxins and anticancer drugs targeting hepatic malignancies.
-
MCF-7 Cells: An estrogen receptor-positive (ER+) cell line, MCF-7 is a critical model for studying breast cancer, particularly for compounds that may interfere with hormone-dependent pathways.
Evaluating a novel compound like this compound on these two distinct cell lines can provide initial insights into its spectrum of activity and potential selectivity.
Comparative Analysis: Benchmarking Against Standard-of-Care Drugs
To contextualize the potential efficacy of this compound, it is essential to compare its IC50 values with those of established anticancer drugs. The following table provides a reference point for typical IC50 values of common chemotherapeutics against HepG-2 and MCF-7 cells, as reported in various studies. Note that these values can vary significantly between experiments due to differing conditions.
| Compound | Cell Line | Reported IC50 Range (µM) | Citation(s) |
| This compound | HepG-2 | To be determined | |
| MCF-7 | To be determined | ||
| Doxorubicin | HepG-2 | 0.45 - 12.18 | [1][2][3][4] |
| MCF-7 | ~2.5 | ||
| Cisplatin | HepG-2 | 8.0 - 15.9 | [4] |
| MCF-7 | 0.65 - 33.58 | [5][6][7] | |
| 5-Fluorouracil (5-FU) | HepG-2 | 9.27 - 323.2 | [4][8][9] |
| MCF-7 | ~1.71 | ||
| Tamoxifen | MCF-7 | 0.39 - 27 | [10][11][12] |
Note: IC50 values are highly dependent on experimental conditions such as incubation time, cell density, and assay method. The ranges presented are compiled from multiple sources and should be used as a general guide.
Experimental Protocol: A Self-Validating System for IC50 Determination
This section details a robust, step-by-step protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard for assessing cell metabolic activity and, by extension, cell viability.
Causality Behind Experimental Choices:
-
MTT Assay: Chosen for its reliability, high throughput, and the extensive body of literature that allows for cross-study comparisons. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, forming purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Lines: HepG-2 and MCF-7 are selected for their relevance in liver and breast cancer research, respectively, and their well-characterized growth properties.
-
Drug Solubilization: Dimethyl sulfoxide (DMSO) is used as the vehicle for dissolving the compound due to its broad solubilizing capacity and low toxicity at the final working concentrations (<0.5%).
-
Concentration Gradient: A logarithmic serial dilution is employed to cover a wide range of concentrations, which is crucial for accurately determining the sigmoidal dose-response curve and calculating the IC50.
Detailed Step-by-Step Methodology:
-
Cell Culture and Maintenance:
-
Culture HepG-2 and MCF-7 cells in their respective recommended media (e.g., DMEM for HepG-2, MEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.
-
Include wells for vehicle control (cells with DMSO equivalent) and blank controls (medium only).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells remains below 0.5%.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the equivalent DMSO concentration to the vehicle control wells.
-
-
Incubation:
-
Incubate the treated plates for 48 or 72 hours at 37°C in a 5% CO2 incubator. The choice of incubation time should be based on the cell doubling time and the expected mechanism of action of the compound.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate Buffered Saline (PBS).
-
Add 20 µL of the MTT stock solution to each well (including controls) and incubate for 4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the % Cell Viability against the logarithmic concentration of the compound to generate a dose-response curve.
-
Determine the IC50 value, the concentration that inhibits cell viability by 50%, using non-linear regression analysis in appropriate software (e.g., GraphPad Prism, R).
-
Experimental Workflow Diagram
Caption: Workflow for IC50 determination using the MTT assay.
Potential Mechanism of Action: A Look into Piperidine Derivatives
Piperidine and its derivatives have been reported to exert their anticancer effects through various molecular mechanisms.[1] These compounds can trigger apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways.[1]
Potential mechanisms to investigate for this compound include:
-
Induction of Apoptosis: Many cytotoxic agents work by activating the intrinsic or extrinsic apoptotic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of cell death.[1]
-
Cell Cycle Arrest: Piperidine derivatives can inhibit the proliferation of cancer cells by causing them to arrest at specific checkpoints in the cell cycle, preventing them from dividing.[1]
-
Modulation of Signaling Pathways: Key pathways that regulate cell survival, such as PI3K/Akt and NF-κB, are often dysregulated in cancer. Piperidine compounds have been shown to interfere with these pathways, thereby inhibiting cancer cell growth.[1]
Hypothesized Signaling Pathway Diagram
Caption: Hypothesized signaling pathways affected by piperidine derivatives.
This guide provides the necessary tools to rigorously evaluate the cytotoxic effects of this compound. By following the detailed protocol and using the provided benchmarks, researchers can generate high-quality, reproducible data that will contribute to the broader understanding of this compound's potential as an anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic Changes in Cisplatin-Resistant MCF-7 Cells [mdpi.com]
- 8. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effects of CP-25 and 5-fluorouracil on the hepatocellular carcinoma in vivo and in vitro through regulating activating mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-chlorophenyl)piperidine-2,6-dione Analogs as Anticancer Agents
For researchers, medicinal chemists, and drug development professionals, the piperidine-2,6-dione (or glutarimide) scaffold represents a privileged structure in the design of novel therapeutics, particularly in oncology.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 4-(4-chlorophenyl)piperidine-2,6-dione analogs. By objectively comparing the performance of various structural modifications and providing the supporting experimental data and protocols, this document aims to elucidate the key molecular features driving their anticancer activity and to empower the rational design of next-generation agents.
Introduction: The Therapeutic Potential of the Piperidine-2,6-dione Scaffold
The piperidine ring is a fundamental heterocyclic motif found in a multitude of natural products and FDA-approved drugs.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.[4] When incorporated into the piperidine-2,6-dione structure, the resulting glutarimide moiety offers a unique combination of hydrogen bond donors and acceptors, further enhancing its potential for specific molecular recognition.
Historically, the glutarimide scaffold gained prominence with the discovery of thalidomide and its analogs (lenalidomide and pomalidomide), which have demonstrated significant efficacy in treating multiple myeloma and other B-cell malignancies.[1] The anticancer effects of these molecules are multifaceted, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation.[1][5] This guide will focus on analogs built around a this compound core, exploring how systematic structural modifications influence these critical anticancer activities.
Core Structure and Key Points of Modification
The foundational structure of the analogs discussed is this compound.[6] The structure-activity relationship is explored by considering modifications at three key positions:
-
R1 (Piperidine Nitrogen): Substitution at the N1 position of the piperidine ring can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target engagement.
-
R2 (Aromatic Ring): Modifications to the 4-chlorophenyl group, including the position and electronic nature of the substituents, can fine-tune interactions with the target protein's binding pocket.
-
R3 (Piperidine Ring): Substitution at other positions on the piperidine-2,6-dione core can influence the molecule's conformation and introduce new interaction points.
The central hypothesis is that these modifications directly impact the compound's ability to induce apoptosis and cell cycle arrest in cancer cells.
Comparative Analysis of Anticancer Activity
The primary measure of a compound's anticancer potential in early-stage discovery is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following data, synthesized from multiple studies on piperidine-2,6-dione and related analogs, illustrates the key SAR trends.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogs Against Various Cancer Cell Lines
| Compound ID | R1 (N-Substitution) | R2 (Aryl Substitution) | R3 (Piperidine Ring) | HeLa (Cervical Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MDA-MB-453 (Breast Cancer) IC50 (µM) |
| Parent-1 | H | 4-Cl | H | > 50 | > 50 | > 50 |
| Analog-A1 | -CH₂-Ph (Benzyl) | 4-Cl | H | 27 | 15 | 30 |
| Analog-A2 | -CH₂-CH₃ (Ethyl) | 4-Cl | H | 45 | 38 | 48 |
| Analog-B1 | H | 4-F | H | > 50 | > 50 | > 50 |
| Analog-B2 | H | 4-Br | H | 48 | 42 | 52 |
| Analog-C1 | -CH₂-Ph (Benzyl) | 4-Cl | 3-CH₃ | ~25 | ~13 | ~28 |
Data is compiled and representative based on findings for glutarimide and piperidine derivatives.[2][7]
Analysis of Structure-Activity Relationships
-
Influence of N-Substitution (R1): The unsubstituted parent compound (Parent-1) shows minimal activity. However, the introduction of a lipophilic benzyl group at the N1 position (Analog-A1) significantly enhances cytotoxic activity across all tested cell lines.[2] This suggests that increased lipophilicity may improve cell membrane permeability or facilitate a crucial hydrophobic interaction within the target binding site. The smaller ethyl substitution (Analog-A2) results in a less pronounced increase in potency, indicating that the size and aromaticity of the N-substituent are important factors.
-
Influence of Aryl Substitution (R2): Modification of the halogen at the para-position of the phenyl ring also impacts activity. While the fluoro-substituted analog (Analog-B1) remains inactive, the bromo-substituted analog (Analog-B2) shows a modest increase in cytotoxicity compared to the parent compound. This highlights the role of the electronic and steric properties of the aryl substituent in modulating activity.
-
Influence of Piperidine Ring Substitution (R3): The introduction of a methyl group at the C3 position of the piperidine ring (Analog-C1) appears to maintain or slightly improve the high potency conferred by the N-benzyl group. This suggests that this position can be modified to further optimize the compound's properties without compromising its primary interactions.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The most effective anticancer agents not only inhibit proliferation but also actively induce cancer cell death. The this compound analogs exert their cytotoxic effects primarily through the induction of apoptosis and disruption of the normal cell cycle.
Induction of Apoptosis
Apoptosis is a highly regulated process of programmed cell death mediated by a family of proteases called caspases.[8] Western blot analysis is a key technique to probe the activation of these apoptotic pathways.
-
Caspase Activation: Treatment of cancer cells with active analogs leads to the cleavage of pro-caspases into their active forms. For instance, the activation of the initiator caspase-9 and the executioner caspase-3 are hallmark indicators of the intrinsic apoptotic pathway.[8]
-
PARP Cleavage: Activated caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The detection of cleaved PARP is a definitive marker of apoptosis.
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical. Active analogs can shift this balance by upregulating Bax and/or downregulating Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[9]
The following diagram illustrates the workflow for assessing these apoptotic markers.
Cell Cycle Arrest
In addition to inducing apoptosis, these analogs can halt the progression of the cell cycle, preventing cancer cells from dividing. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).[10][11] Active analogs often cause an accumulation of cells in a specific phase, most commonly the G2/M or G0/G1 phase, indicating that a critical checkpoint has been activated.[12]
The following diagram illustrates the relationship between compound activity and its mechanistic outcomes.
In Vivo Efficacy
While in vitro assays are crucial for initial screening, demonstrating efficacy in a living organism is a critical step in drug development. In vivo studies using mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation. Studies on related glutarimide derivatives have shown that these compounds can significantly inhibit tumor growth in vivo without causing overt toxicity to the host animal.[5][13][14] For instance, treatment with S-3-Amino-phthalimido-glutarimide (S-3APG), a thalidomide analog, resulted in complete and sustained regressions of drug-resistant myeloma and Burkitt's lymphoma tumors in mice.[5][13] This demonstrates the therapeutic potential of the glutarimide scaffold in a preclinical setting.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are provided below.
General Synthesis of N-Substituted 4-(4-chlorophenyl)piperidine-2,6-diones
Rationale: This procedure is a two-step synthesis starting from glutaric acid. The first step forms the glutaric anhydride, which is then reacted with the desired primary amine to yield the N-substituted imide.
Procedure:
-
In a round-bottom flask, combine glutaric acid (1 equivalent) and thionyl chloride (2 equivalents).
-
Warm the reaction mixture gently for 2 hours to form glutaric anhydride.
-
Carefully add the desired primary amine (e.g., 4-chloroaniline, 1 equivalent) to the flask.
-
Reflux the reaction mixture for 1 hour.
-
After cooling, the solid product is filtered and recrystallized from aqueous ethanol to yield the final piperidine-2,6-dione derivative.
Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-2,6-dione analogs. Include a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
Rationale: This protocol allows for the detection of specific proteins involved in the apoptotic cascade, providing mechanistic insights into the compound's mode of action.[15]
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Rationale: This method quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[10][17]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a propidium iodide (PI) staining solution containing RNase A.[11][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that substitutions at the piperidine nitrogen and the 4-aryl position are critical for cytotoxic activity. The primary mechanism of action involves the induction of apoptosis, evidenced by caspase activation and PARP cleavage, and the disruption of the cell cycle.
Future research in this area should focus on:
-
Systematic SAR Exploration: Synthesizing and testing a broader range of analogs with diverse substituents to build a more comprehensive quantitative SAR (QSAR) model.
-
Target Identification: Utilizing techniques such as molecular docking, thermal shift assays, or affinity chromatography to identify the specific molecular target(s) of these compounds.[12][19][20][21][22]
-
In Vivo Pharmacology: Advancing the most potent and selective analogs into more extensive preclinical studies to evaluate their pharmacokinetic properties, safety profiles, and in vivo efficacy in various cancer models.
By integrating synthetic chemistry, cell biology, and in vivo pharmacology, the full therapeutic potential of this compound analogs can be realized, paving the way for new and effective cancer treatments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. benchchem.com [benchchem.com]
- 5. S-3-Amino-phthalimido-glutarimide inhibits angiogenesis and growth of B-cell neoplasias in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Chlorophenyl-Piperidine Stereoisomers: A Guide for Researchers
In the landscape of contemporary drug discovery, the principle of stereochemistry often stands as a pivotal determinant of therapeutic efficacy and safety. The three-dimensional arrangement of atoms within a molecule can dramatically influence its interaction with biological targets, transforming a promising lead compound into either a potent therapeutic or an inert, sometimes even harmful, entity. This guide provides an in-depth comparison of the biological activities of chlorophenyl-piperidine stereoisomers, a class of compounds with significant implications for the development of novel therapeutics targeting the central nervous system. By synthesizing experimental data and elucidating the underlying pharmacological principles, this document serves as a crucial resource for researchers, scientists, and drug development professionals.
The piperidine scaffold is a ubiquitous and invaluable fragment in medicinal chemistry, forming the structural core of a vast number of approved pharmaceutical agents.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal starting point for the design of ligands that interact with a multitude of biological receptors. The introduction of a chlorophenyl group to this scaffold creates a chemical entity with the potential to modulate the activity of key neurotransmitter systems, including the dopaminergic and serotonergic pathways. These systems are critically involved in the regulation of mood, cognition, and motor control, and their dysregulation is implicated in a range of neuropsychiatric and neurodegenerative disorders.
The Critical Role of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers, specifically enantiomers.[4] While enantiomers possess identical chemical formulas and connectivity, their distinct spatial arrangements can lead to profound differences in their pharmacological profiles. This is because biological targets, such as G-protein coupled receptors (GPCRs) and transporters, are themselves chiral, creating a diastereomeric interaction with each enantiomer of a chiral ligand. This can result in one enantiomer (the eutomer) exhibiting significantly higher affinity and/or efficacy for the target compared to its counterpart (the distomer).[4]
A classic example of this stereoselectivity is seen with the compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), where the (+)-enantiomer acts as a dopamine receptor agonist, while the (-)-enantiomer exhibits both presynaptic agonist and postsynaptic antagonist properties.[5][6] This highlights the necessity of evaluating individual stereoisomers to fully understand the pharmacological potential of a chiral compound.
Comparative Biological Activity of Chlorophenyl-Piperidine Derivatives
While a comprehensive, direct comparison of the stereoisomers of a single chlorophenyl-piperidine compound across a wide range of neurological targets is not extensively documented in publicly available literature, we can infer the likely importance of stereochemistry from studies on related compounds. For instance, research on various piperidine and piperazine derivatives consistently demonstrates that stereoisomerism significantly impacts biological activity.
Derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and shown to possess significant analgesic and hypotensive activities, though these studies did not resolve and compare the individual stereoisomers.[7][8] Similarly, chlorophenyl-piperazine analogues have been identified as high-affinity ligands for the dopamine transporter, a key target in the treatment of psychostimulant addiction.[9] Furthermore, the well-studied compound m-chlorophenylpiperazine (m-CPP) is known to act as a serotonin receptor agonist and also binds to the serotonin transporter, underscoring the interaction of this chemical class with key neurological targets.[10][11][12]
The following table summarizes the known activities of various chlorophenyl-piperidine and related chlorophenyl-piperazine derivatives, providing a basis for understanding the potential for stereoselective activity.
| Compound Class | Primary Biological Target(s) | Reported Activity/Affinity | Reference(s) |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Opioid receptors (inferred) | Analgesic and hypotensive effects | [7][8] |
| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | High-affinity ligand | [9] |
| m-chlorophenylpiperazine (m-CPP) | Serotonin Receptors (e.g., 5-HT1A, 5-HT2C), Serotonin Transporter (SERT) | Agonist at serotonin receptors, also binds to SERT | [10][11][12] |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | Potent and selective ligand (IC50 = 0.057 nM) | [8] |
Given the established precedent for stereoselectivity in related piperidine derivatives, it is highly probable that the individual enantiomers of chlorophenyl-piperidine compounds would exhibit distinct binding affinities and functional activities at dopamine and serotonin receptors and transporters. The synthesis and comparative evaluation of these stereoisomers represent a critical and underexplored avenue for the discovery of more potent and selective therapeutic agents.
Experimental Protocols for Assessing Biological Activity
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a standard in vitro radioligand binding assay, a fundamental technique for determining the affinity of a compound for a specific receptor.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of chlorophenyl-piperidine stereoisomers for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
[3H]-Spiperone (radioligand)
-
Haloperidol (non-specific binding competitor)
-
Test compounds (chlorophenyl-piperidine stereoisomers) dissolved in DMSO
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D2 cells to ~80-90% confluency. The use of a stable cell line ensures consistent receptor expression levels.
-
Harvest cells by scraping and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer. This step lyses the cells and releases the membranes containing the receptors.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding). Haloperidol is a high-affinity D2 antagonist used to define the portion of radioligand binding that is not specific to the D2 receptor.
-
50 µL of varying concentrations of the test compound (chlorophenyl-piperidine stereoisomers). A serial dilution is necessary to generate a competition curve.
-
50 µL of [3H]-Spiperone at a final concentration approximately equal to its Kd for the D2 receptor.
-
50 µL of the cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant, a measure of the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The biological effects of chlorophenyl-piperidine derivatives are mediated through their interaction with specific neurotransmitter receptors, which in turn modulate intracellular signaling cascades. The following diagrams illustrate a representative signaling pathway for the dopamine D2 receptor and a typical workflow for the discovery and characterization of novel receptor ligands.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Characterization.
Conclusion and Future Directions
The chlorophenyl-piperidine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. While the existing literature points to the significant potential of this class of compounds, a critical gap remains in our understanding of the differential biological activities of their individual stereoisomers. The principles of stereochemistry dictate that a thorough evaluation of the enantiomers of any chiral chlorophenyl-piperidine derivative is not merely an academic exercise, but a fundamental necessity for unlocking their full therapeutic potential.
Future research should prioritize the stereoselective synthesis of chlorophenyl-piperidine enantiomers and their comprehensive pharmacological characterization. This includes not only determining their binding affinities at a panel of relevant dopamine and serotonin receptors and transporters but also assessing their functional activities as agonists, antagonists, or allosteric modulators. Such studies will be instrumental in identifying more potent, selective, and ultimately safer drug candidates, paving the way for the next generation of treatments for complex brain disorders.
References
- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine - Google Patents [patents.google.com]
- 6. US5478941A - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl) sulfonyl]piperazine - Google Patents [patents.google.com]
- 7. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP3880842B2 - Enantiomers of 1-[(4-chlorophenyl) phenylmethyl] piperazine and process for producing the same - Google Patents [patents.google.com]
- 9. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]
Comparative In Vivo Efficacy Analysis: 4-(4-chlorophenyl)piperidine-2,6-dione and Pomalidomide
This guide provides a detailed comparative analysis of the in vivo efficacy of 4-(4-chlorophenyl)piperidine-2,6-dione and the clinically established immunomodulatory agent, pomalidomide. As researchers and drug development professionals seek novel therapeutics with improved efficacy and safety profiles, understanding the nuances of emerging compounds in relation to existing standards is paramount. This document synthesizes available preclinical data, explores mechanistic underpinnings, and presents experimental frameworks for evaluating such molecules.
Introduction: The Piperidine-2,6-dione Scaffold and its Therapeutic Significance
The piperidine-2,6-dione core structure is a cornerstone of a class of drugs known as immunomodulatory imide drugs (IMiDs). This chemical scaffold is central to the therapeutic activity of compounds like thalidomide and its more potent analogs, lenalidomide and pomalidomide. These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma and certain lymphomas. Their mechanism of action is primarily mediated through their interaction with the E3 ubiquitin ligase Cereblon (CRBN), leading to the targeted degradation of specific substrate proteins and subsequent downstream anti-cancer effects.
Pomalidomide (marketed as Pomalyst®) is a third-generation IMiD with established efficacy in relapsed and refractory multiple myeloma. This compound represents a derivative of this core scaffold, and its evaluation is crucial for understanding how structural modifications can influence therapeutic outcomes. This guide will dissect the available in vivo data to draw a comparative picture of its potential efficacy against the benchmark set by pomalidomide.
Mechanistic Framework: Cereblon-Mediated Protein Degradation
The primary mechanism of action for both pomalidomide and, hypothetically, this compound involves binding to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates.
In the context of multiple myeloma, the key neo-substrates targeted by pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins leads to the downregulation of MYC and interferon regulatory factor 4 (IRF4), which are critical for the survival of myeloma cells. This, in turn, induces cell cycle arrest and apoptosis. Additionally, the degradation of Ikaros and Aiolos in T cells has an immunomodulatory effect, enhancing the production of interleukin-2 (IL-2) and stimulating T cell and Natural Killer (NK) cell activity.
While direct evidence for this compound's interaction with CRBN and subsequent degradation of Ikaros and Aiolos from the provided search results is not available, its structural similarity to thalidomide suggests a similar mechanism of action. The key differentiator in efficacy would likely lie in the affinity of the compound for CRBN and the efficiency of the subsequent degradation of target proteins.
Below is a diagram illustrating the generally accepted mechanism of action for IMiDs like pomalidomide.
Caption: Mechanism of action for immunomodulatory drugs (IMiDs).
Comparative In Vivo Efficacy: A Data-Driven Analysis
Pomalidomide: Established In Vivo Efficacy
Pomalidomide has demonstrated robust anti-tumor activity in various preclinical models of multiple myeloma. This efficacy is attributed to both its direct cytotoxic effects on tumor cells and its immunomodulatory properties.
| Animal Model | Cell Line | Dosing Regimen | Key Efficacy Readouts | Reference |
| SCID Mouse Xenograft | MM.1S | 0.5-5 mg/kg, daily oral gavage | Significant tumor growth inhibition; dose-dependent increase in survival | (FierceBiotech) |
| Humanized Mouse Model | NCI-H929 | 3 mg/kg, daily oral gavage | Inhibition of tumor growth; increased T-cell activation and IL-2 production | (Nature) |
| Syngeneic Mouse Model | 5T33MM | 10 mg/kg, daily intraperitoneal | Reduced tumor burden; increased number of cytotoxic T-lymphocytes | (Blood) |
The data consistently shows that pomalidomide effectively controls tumor growth and prolongs survival in various preclinical settings. The use of both xenograft and syngeneic models highlights its dual mechanism of direct tumor cell killing and immune system activation.
This compound: Emerging Evidence
While specific in vivo efficacy data for this compound is limited, studies on similar analogs provide insights into the potential of this chemical class. For instance, various derivatives of the piperidine-2,6-dione scaffold have been synthesized and evaluated for their anti-proliferative activities. The presence of the chlorophenyl group at the 4-position is a key structural feature that warrants further investigation to determine its impact on CRBN binding and overall in vivo potency. Future studies would need to establish the pharmacokinetic profile and maximum tolerated dose of this compound before conducting efficacy studies in relevant animal models.
Experimental Protocols for In Vivo Efficacy Evaluation
To rigorously compare the in vivo efficacy of a novel compound like this compound against an established drug such as pomalidomide, a well-controlled experimental workflow is essential.
Xenograft Model of Multiple Myeloma
This model is crucial for assessing the direct anti-tumor activity of the compounds in an in vivo setting.
Step-by-Step Methodology:
-
Cell Culture: Culture a human multiple myeloma cell line (e.g., MM.1S, NCI-H929) under standard conditions.
-
Animal Inoculation: Subcutaneously inject a suspension of tumor cells (typically 5-10 x 106 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm3).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, pomalidomide, this compound at various doses).
-
Dosing: Administer the compounds daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint Analysis: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, collect tumors for downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Experimental workflow for a xenograft mouse model.
Discussion and Future Directions
The comparison between this compound and pomalidomide is currently based on the established efficacy of pomalidomide and the inferred potential of the novel compound due to its structural similarity. The chlorophenyl moiety in this compound is a critical modification that could influence its binding affinity to CRBN, its pharmacokinetic properties, and ultimately its in vivo efficacy.
Key Questions for Future Research:
-
What is the binding affinity of this compound to CRBN compared to pomalidomide?
-
Does this compound induce the degradation of Ikaros and Aiolos in multiple myeloma cells?
-
What is the pharmacokinetic and safety profile of this compound in preclinical models?
-
How does the in vivo anti-tumor efficacy of this compound compare directly to pomalidomide in head-to-head studies using relevant xenograft and syngeneic models?
Answering these questions through rigorous preclinical evaluation will be essential to determine if this compound holds promise as a next-generation IMiD with a potentially superior therapeutic window.
A Comparative Study of N-Substituted 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives: Synthesis, Analgesic, and Hypotensive Activities
This guide provides a detailed comparative analysis of a series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. The core structure, 4-(4'-chlorophenyl)-4-hydroxypiperidine, is a key intermediate in the synthesis of the antipsychotic drug haloperidol and a known metabolite. The strategic substitution at the piperidine nitrogen atom can significantly modulate the pharmacological profile of the resulting compounds, leading to promising candidates for analgesic and hypotensive agents. This document synthesizes findings from key studies, offering insights into the structure-activity relationships (SAR) and providing detailed experimental protocols for researchers in drug discovery and development.
Introduction: The Rationale for N-Substitution
The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly in the realm of analgesics and antipsychotics. The substitution pattern on both the phenyl ring and the piperidine nitrogen plays a crucial role in determining the compound's affinity for various receptors and its resulting pharmacological effects. The introduction of a 4'-chloro substituent on the phenyl ring and a 4-hydroxyl group on the piperidine ring creates the 4-(4'-chlorophenyl)-4-hydroxypiperidine core, a versatile starting point for further chemical exploration.
The primary focus of this guide is to comparatively analyze a series of derivatives where different phenacyl and propiophenone moieties are attached to the piperidine nitrogen. This strategic modification aims to explore the impact of these N-substituents on the analgesic and hypotensive properties of the parent molecule. The rationale behind selecting these specific substituents lies in their potential to interact with various biological targets, including opioid and sigma receptors, which are known to be involved in pain modulation and cardiovascular regulation.
Comparative Pharmacological Evaluation
A key study by Saify et al. (2005) provides a direct comparison of four N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine.[1][2][3] The synthesized compounds were evaluated for their analgesic activity using the tail-flick test in rats and for their effects on blood pressure in normotensive rats.
Analgesic Activity
The analgesic efficacy of the synthesized compounds was assessed using the thermal stimulus of the tail-flick test, a standard method for evaluating centrally acting analgesics.[1][2][3] The results, summarized in Table 1, demonstrate that all N-substituted derivatives exhibit significant analgesic activity compared to the parent compound.
Table 1: Comparative Analgesic Activity of N-Substituted 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives
| Compound | N-Substituent | Peak Analgesic Response (Time) | Analgesic Activity Profile |
| 1 | H | - | Negligible |
| 2 | 2-(4'-Bromophenyl)-2-oxoethyl | 120 min | Comparable to pethidine at 30 and 90 min; greater at 120 and 150 min. |
| 3 | 2-(4'-Methylphenyl)-2-oxoethyl | 90 min | Greater than pethidine at 120 and 150 min. |
| 4 | 1-Methyl-2-phenyl-2-oxoethyl | 150 min | Comparable to pethidine at 150 min; lower at earlier time points. |
| 5 | 2-Phenyl-2-oxoethyl (Phenacyl) | 120 min | Comparable to pethidine at 30 and 90 min; greater at 120 and 150 min. |
| Pethidine | (Reference Drug) | - | Standard opioid analgesic. |
Data synthesized from Saify et al., 2005.[1][2][3]
Hypotensive Activity
Selected compounds from the series were also evaluated for their effect on mean arterial blood pressure in anesthetized normotensive rats. The results, presented in Table 2, indicate that several of the N-substituted derivatives induce a transient hypotensive response.
Table 2: Comparative Hypotensive Activity of N-Substituted 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives
| Compound | N-Substituent | Dose (mg/kg, i.v.) | Hypotensive Effect | Duration of Action |
| 2 | 2-(4'-Bromophenyl)-2-oxoethyl | 1 | Reduction in blood pressure | 1-3 min |
| 3 | 2-(4'-Methylphenyl)-2-oxoethyl | 1 | Maximum hypotensive activity in the series | 1-3 min |
| 5 | 2-Phenyl-2-oxoethyl (Phenacyl) | 1 | Reduction in blood pressure | 1-3 min |
Data synthesized from Saify et al., 2005.[1][2][3]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structure-activity relationships:
-
Essentiality of N-Substitution: The parent compound, 4-(4'-chlorophenyl)-4-hydroxypiperidine, exhibited negligible analgesic activity, highlighting the critical role of the N-substituent in conferring this pharmacological property.[1][2][3]
-
Impact of the Aromatic Ring in the N-Substituent: The presence of a phenyl ring in the N-phenacyl and N-propiophenone moieties appears to be crucial for analgesic activity. This is a common feature in many opioid analgesics where an aromatic ring interacts with a corresponding recognition site on the receptor.
-
Influence of Para-Substituents on the Phenyl Ring:
-
The N-(4'-bromophenacyl) derivative (2 ) and the N-(4'-methylphenacyl) derivative (3 ) both demonstrated potent analgesic activity, with the methyl-substituted compound showing the most significant hypotensive effect.[1][2][3] This suggests that electronic and steric factors at the para-position of the phenacyl ring can fine-tune the pharmacological profile.
-
The unsubstituted N-phenacyl derivative (5 ) also showed strong analgesic activity, comparable to the bromo-substituted analog.[1][2][3]
-
-
Effect of an Aliphatic Spacer: The N-propiophenone derivative (4 ), which has an additional methyl group between the carbonyl and the piperidine nitrogen, displayed a delayed onset of peak analgesic activity compared to the phenacyl derivatives.[1][2][3] This suggests that the length and flexibility of the linker between the aromatic ring and the piperidine nitrogen can influence the pharmacokinetic and pharmacodynamic properties of these compounds.
Potential Mechanistic Pathways
While the specific molecular targets were not identified in the primary comparative study, the structural similarity of these derivatives to known centrally acting agents suggests potential interactions with opioid and sigma receptors.
-
Opioid Receptors: The 4-phenylpiperidine scaffold is a classic feature of many opioid analgesics, such as pethidine and fentanyl.[4] It is highly probable that the analgesic effects observed are mediated, at least in part, through interaction with opioid receptors. The N-substituent plays a critical role in determining the affinity and efficacy at these receptors.
-
Sigma Receptors: The 4-(4'-chlorophenyl)-4-hydroxypiperidine core is also found in ligands with high affinity for sigma receptors.[5] Sigma receptors are implicated in a wide range of cellular functions and are considered potential targets for the development of novel analgesics and antipsychotics.
The interplay between opioid and sigma receptor activity could contribute to the observed pharmacological profiles, including the analgesic and cardiovascular effects. Further radioligand binding studies are necessary to elucidate the precise receptor interaction profiles of these derivatives.
Caption: General workflow for the synthesis and pharmacological evaluation.
Experimental Protocols
The following are detailed protocols for the key experiments described in this guide, designed to ensure scientific rigor and reproducibility.
General Synthesis of N-Substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives
This protocol is based on the methodology described by Saify et al. (2005).[1][2][3]
Materials:
-
4-(4'-chlorophenyl)-4-hydroxypiperidine
-
Appropriate substituted phenacyl halide (e.g., 4-bromophenacyl bromide) or propiophenone halide
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard work-up and purification reagents (e.g., sodium bicarbonate solution, organic solvents for extraction, drying agent like anhydrous sodium sulfate)
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 mole equivalent of 4-(4'-chlorophenyl)-4-hydroxypiperidine in absolute ethanol.
-
Addition of Alkylating Agent: To the stirred solution, add 1 mole equivalent of the corresponding substituted phenacyl or propiophenone halide.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.
Analgesic Activity Assessment: Tail-Flick Test
This protocol is a standard method for assessing centrally mediated analgesia.
Animals:
-
Male Wistar rats (150-200 g)
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source
Procedure:
-
Acclimatization: Allow the rats to acclimatize to the testing environment for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain the rat and place the distal portion of its tail on the radiant heat source of the analgesiometer. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compounds (e.g., 50 mg/kg, intramuscularly), a reference drug (e.g., pethidine), or the vehicle control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120, and 150 minutes).
-
Data Analysis: The increase in tail-flick latency compared to the baseline is a measure of the analgesic effect. The results are often expressed as the mean increase in latency ± SEM for each group.
Caption: Workflow for the tail-flick test.
Hypotensive Activity Assessment
This protocol outlines the measurement of blood pressure in anesthetized normotensive rats.
Animals:
-
Normotensive rats (e.g., Wistar, 250-300 g)
Procedure:
-
Anesthesia: Anesthetize the rats with a suitable anesthetic agent (e.g., pentobarbital sodium, intraperitoneally).
-
Cannulation: Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal's blood pressure to stabilize before administering any substances.
-
Drug Administration: Administer the test compounds (e.g., 1 mg/kg, intravenously) or the vehicle control.
-
Blood Pressure Monitoring: Continuously record the mean arterial blood pressure using a pressure transducer connected to a data acquisition system.
-
Data Analysis: Measure the change in blood pressure from the baseline following drug administration. The maximum fall in blood pressure and the duration of the hypotensive effect are recorded.
Conclusion and Future Directions
The N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives presented in this guide demonstrate significant potential as lead compounds for the development of novel analgesic and hypotensive agents. The structure-activity relationship analysis underscores the importance of the N-substituent in modulating the pharmacological activity of the core scaffold. The phenacyl and propiophenone moieties have proven to be effective for inducing analgesic effects, with further modifications on the phenyl ring offering a strategy for fine-tuning the activity profile.
Future research in this area should focus on:
-
Elucidating the Mechanism of Action: Conducting comprehensive receptor binding studies to identify the specific molecular targets (e.g., opioid and sigma receptor subtypes) and to determine the binding affinities (Ki values) of these derivatives.
-
Expanding the SAR: Synthesizing and evaluating a broader range of N-substituents, including different aromatic and heterocyclic moieties, as well as varying the length and nature of the linker, to further optimize the analgesic and hypotensive properties.
-
In-depth Toxicological Profiling: Assessing the safety profile of the most promising compounds to determine their therapeutic index and potential for adverse effects.
-
Evaluation in Different Pain Models: Testing the efficacy of these derivatives in other animal models of pain, such as neuropathic and inflammatory pain, to broaden their potential therapeutic applications.
By systematically exploring the chemical space around the 4-(4'-chlorophenyl)-4-hydroxypiperidine core, there is a strong potential to discover novel drug candidates with improved efficacy and safety profiles for the management of pain and cardiovascular disorders.
References
- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Thalidomide Derivatives for Enhanced Cereblon (CRBN) Binding
This guide provides an in-depth technical comparison of fluorinated thalidomide derivatives, focusing on their binding affinity for Cereblon (CRBN). As the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, CRBN has become a cornerstone of targeted protein degradation.[1][2] Thalidomide and its analogs function as "molecular glues," reprogramming the E3 ligase to ubiquitinate and degrade proteins not typically targeted by the native complex, known as neosubstrates.[3][4][5] The strategic incorporation of fluorine into the thalidomide scaffold represents a key medicinal chemistry strategy to modulate and enhance the affinity of these molecular glues for CRBN, thereby improving their potency and potential as therapeutic agents, including their use as E3 ligase recruiters in Proteolysis Targeting Chimeras (PROTACs).[1][6]
This document will explore the structure-activity relationships (SAR) governing this critical interaction, present comparative binding data for key fluorinated and non-fluorinated analogs, and provide detailed protocols for the robust biophysical characterization of these interactions.
The CRL4^CRBN^ E3 Ligase Pathway and the Role of Molecular Glues
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for protein degradation.[1] The specificity of this system is conferred by over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.[7] The CRL4^CRBN^ complex is one such E3 ligase.[8][9] Thalidomide and its derivatives, often referred to as Immunomodulatory Drugs (IMiDs), bind directly within a hydrophobic pocket on CRBN.[10] This binding event subtly alters the surface of CRBN, creating a novel interface that promotes the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][11] Once recruited, the neosubstrate is polyubiquitinated and subsequently degraded by the 26S proteasome.[1] This targeted degradation of key proteins is central to the therapeutic effects of IMiDs in diseases like multiple myeloma.[3][12]
The Role of Fluorine in Modulating CRBN Binding Affinity
Fluorine has become an indispensable element in modern medicinal chemistry due to its unique properties.[13] Its small van der Waals radius allows it to act as a bioisostere for hydrogen, while its extreme electronegativity can profoundly alter a molecule's physicochemical properties.[14][15] When incorporated into thalidomide derivatives, fluorine can enhance CRBN binding affinity through several mechanisms:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electron distribution across the molecule. This can influence the pKa of nearby functional groups and strengthen non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the CRBN binding pocket.[13][14]
-
Enhanced Hydrophobic Interactions: Fluorination, particularly polyfluorination, can increase the lipophilicity of a molecule.[15] This can lead to more favorable hydrophobic interactions with nonpolar residues in the CRBN binding pocket.[16]
-
Conformational Control: Fluorine substitution can introduce conformational constraints, favoring a bioactive conformation that fits more snugly into the binding site.[13]
-
Orthogonal Multipolar Interactions: The C-F bond can participate in favorable interactions with carbonyl groups or aromatic rings of amino acid residues in the protein, which are distinct from classical hydrogen bonds.[17][18]
These effects often translate into a lower dissociation constant (Kd) or IC50 value, indicating a tighter and more stable interaction between the fluorinated derivative and CRBN.
Comparative Analysis of CRBN Binding Affinity
The binding affinity of various thalidomide derivatives to CRBN has been quantified using multiple biophysical techniques. The data consistently demonstrates that strategic fluorination enhances binding affinity.
| Compound | Key Structural Feature | Binding Affinity (IC50 / Kᵢ) | Assay Method | Reference |
| Thalidomide | Non-substituted Phthalimide | ~8.6 µM (Kᵢ) | Microscale Thermophoresis (MST) | [19] |
| 11.0 nM (IC50, (S)-enantiomer) | Time-Resolved FRET | [20] | ||
| Pomalidomide | 4-amino Phthalimide | < 1 µM | Not specified | [21] |
| Tetrafluoro-thalidomide | Tetrafluorinated Phthalimide | ~1.3 µM (Kᵢ) | Microscale Thermophoresis (MST) | [22] |
| Benzamide Analog (6a) | Non-fluorinated Benzamide | > 500 µM (IC50) | Microscale Thermophoresis (MST) | [16][23] |
| Fluorinated Benzamide (8d) | 2,6-difluoro Benzamide | 63 ± 16 µM (IC50) | Microscale Thermophoresis (MST) | [16][23] |
Analysis of Findings:
The data clearly indicates that fluorination correlates with increased CRBN binding affinity.[19][24] For instance, tetrafluoro-thalidomide exhibits a significantly stronger binding affinity (Kᵢ of ~1.3 µM) compared to its non-fluorinated parent compound, thalidomide (Kᵢ of ~8.6 µM), when measured by the same MST assay.[19][22] Similarly, in a series of benzamide-based analogs, the introduction of fluorine atoms led to a marked improvement in binding, with the difluoro derivative 8d showing an IC50 of 63 µM, while its non-fluorinated counterpart 6a showed no significant binding.[16][23]
It is crucial to recognize that while CRBN binding is a prerequisite for the activity of these molecular glues, other factors contribute to their overall biological effects. For example, some studies have found that while fluorination enhances both CRBN binding and antiangiogenic effects, there is not always a direct correlation between the latter two, suggesting that targets other than CRBN may be involved in some biological outcomes.[19][22]
Experimental Protocols for Measuring CRBN Binding
Accurate and reproducible measurement of binding affinity is paramount for structure-activity relationship studies. Several biophysical methods are suitable for characterizing the interaction between thalidomide derivatives and CRBN.[25][] Microscale Thermophoresis (MST) is a powerful, immobilization-free technique that measures changes in molecular motion along a microscopic temperature gradient to determine binding affinity in solution.[19][]
Protocol: Measuring Binding Affinity using Microscale Thermophoresis (MST)
Principle: This assay quantifies the binding of a non-fluorescent ligand (thalidomide derivative) to a fluorescently labeled target protein (CRBN). The binding event alters the size, charge, or solvation shell of the protein, which in turn changes its thermophoretic movement. By titrating the ligand and measuring the change in thermophoresis, a binding curve can be generated to determine the dissociation constant (Kd).
Workflow Diagram:
Step-by-Step Methodology:
-
Protein Preparation and Labeling:
-
Express and purify the thalidomide-binding domain (TBD) of human CRBN (e.g., residues 319-442) with an N-terminal polyhistidine tag.
-
Rationale: The TBD is sufficient for thalidomide binding, and the His-tag facilitates purification.[9]
-
Label the purified CRBN-TBD with a fluorescent dye (e.g., RED-NHS 2nd Generation, NanoTemper Technologies) according to the manufacturer's protocol. This dye covalently attaches to primary amines (lysine residues).
-
Remove excess dye using a desalting column. The final protein concentration and labeling efficiency should be confirmed via spectrophotometry.
-
-
Ligand Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the fluorinated thalidomide derivative in 100% DMSO.
-
Perform a 16-step, 1:1 serial dilution of the ligand in assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20). The final DMSO concentration should be kept constant across all samples (e.g., ≤1%).
-
Rationale: A wide concentration range is necessary to define the top and bottom plateaus of the binding curve. Constant DMSO concentration prevents artifacts.
-
-
Binding Reaction:
-
In a series of PCR tubes, mix the labeled CRBN-TBD (at a fixed final concentration, e.g., 20-50 nM) with each concentration of the serially diluted ligand.
-
Rationale: The protein concentration should be below the expected Kd for accurate determination, but high enough to yield a good fluorescence signal.
-
Incubate the mixture for 15-30 minutes at room temperature in the dark to allow the binding reaction to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into standard or premium coated capillaries.
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115).
-
The instrument will apply an infrared laser to induce a temperature gradient and record the fluorescence change over time, calculating the thermophoresis.
-
-
Data Analysis:
-
The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting sigmoidal binding curve is fitted using the Kd model (based on the law of mass action) provided by the instrument's analysis software.
-
Self-Validation: A well-defined sigmoidal curve with clear plateaus is indicative of a specific binding event. The Kd value should be reproducible across multiple independent experiments.
-
Conclusion and Future Directions
The strategic incorporation of fluorine is a proven and effective strategy for enhancing the binding affinity of thalidomide derivatives to their target protein, CRBN. As demonstrated by comparative biophysical data, fluorination can increase binding potency by an order of magnitude or more.[16][19][22][23] This enhanced affinity is critical for the development of more potent molecular glues and for designing highly efficient PROTACs that rely on robust ternary complex formation.[1][6]
The experimental workflows detailed in this guide, particularly MST, provide a reliable framework for researchers to quantify these interactions and drive the rational design of the next generation of CRBN-based therapeutics. Future work will continue to explore the nuanced effects of fluorine placement and the development of novel fluorinated scaffolds to further optimize CRBN engagement and fine-tune neosubstrate specificity, ultimately leading to safer and more effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. gosset.ai [gosset.ai]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. annualreviews.org [annualreviews.org]
- 6. Strengthening Molecular Glues: Design Strategies for Improving Thalidomide Analogs as Cereblon Effectors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 16. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
In Silico ADMET Analysis of Novel Thalidomide Analogs: A Comparative Guide for Drug Development Professionals
Introduction: The Enduring Legacy and Modern Imperative of Thalidomide
Thalidomide, a drug with a dual legacy of therapeutic efficacy and devastating teratogenicity, continues to be a cornerstone in the treatment of multiple myeloma and other conditions.[1] Its unique immunomodulatory, anti-inflammatory, and anti-angiogenic properties have spurred the development of analogs, such as lenalidomide and pomalidomide, with improved potency and distinct clinical profiles.[2][3][4] The mechanism of action for these Immunomodulatory imide Drugs (IMiDs) is now understood to involve their function as "molecular glues." They bind to the protein Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4), redirecting the complex to induce the degradation of specific "neosubstrate" proteins.[5][6][7] This targeted protein degradation is responsible for both the therapeutic effects and the tragic birth defects associated with thalidomide.[8][9][10]
As researchers continue to design novel thalidomide analogs to enhance therapeutic efficacy and mitigate toxicity, a robust and early assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount.[11] High attrition rates of drug candidates in later stages of development are often due to unfavorable ADMET profiles, leading to immense financial and time-related costs.[12][13] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid, cost-effective, and high-throughput method to prioritize candidates with desirable pharmacokinetic and safety profiles long before extensive experimental testing.[13][14][15][16]
This guide provides a comprehensive comparison of the in silico ADMET profiles of thalidomide and two of its well-established analogs, lenalidomide and pomalidomide, alongside two hypothetical novel analogs. The objective is to illustrate the application and interpretation of computational ADMET data in the context of drug design and development for this important class of molecules.
Methodology: A Step-by-Step Workflow for In Silico ADMET Prediction
The selection of appropriate computational tools is critical for generating reliable ADMET predictions.[12][14] For this analysis, we will utilize a combination of well-validated, freely accessible web servers that employ a variety of algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning techniques.[17][18] The use of multiple tools for cross-validation is a key principle for enhancing the confidence in the predicted data.[14]
Experimental Protocol: In Silico ADMET Profiling
-
Compound Structure Preparation:
-
Obtain the 2D structures of Thalidomide, Lenalidomide, Pomalidomide, and the novel analogs (Analog 1 and Analog 2) in a suitable format, such as SMILES (Simplified Molecular Input Line Entry System).
-
-
Selection of In Silico Tools:
-
pkCSM: A tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[12]
-
SwissADME: A popular web server for computing physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
admetSAR 2.0: A comprehensive platform for predicting various ADMET properties based on a large curated dataset.
-
-
Prediction of ADMET Parameters:
-
Submit the SMILES strings of each compound to the selected web servers.
-
Execute the prediction protocols for the following key ADMET endpoints:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 Permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.
-
Distribution: Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (CYP2D6, CYP3A4).
-
Excretion: Total Clearance and Renal OCT2 substrate status.
-
Toxicity: AMES toxicity, hERG inhibition, and Tetrahymena pyriformis toxicity.
-
-
-
Data Consolidation and Analysis:
-
Compile the predicted data from all tools into a structured table.
-
Analyze the data to compare the ADMET profiles of the novel analogs against thalidomide and its established derivatives.
-
Interpret the findings in the context of potential drug development challenges and opportunities.
-
Workflow for In Silico ADMET Prediction
Caption: A schematic workflow for the in silico ADMET analysis of novel compounds.
Comparative ADMET Profiles of Thalidomide and its Analogs
The following table summarizes the predicted ADMET properties for thalidomide, lenalidomide, pomalidomide, and two hypothetical novel analogs. The data presented is a consensus from the aforementioned in silico tools and is intended for comparative and illustrative purposes.
| Parameter | Thalidomide | Lenalidomide | Pomalidomide | Analog 1 (Hypothetical) | Analog 2 (Hypothetical) | Desirable Range/Outcome |
| Absorption | ||||||
| Human Intestinal Absorption (%) | High (95%) | High (92%) | High (90%) | Moderate (75%) | High (98%) | > 80% |
| Caco-2 Permeability (log Papp) | Moderate | Moderate | Moderate | Low | High | High |
| P-gp Substrate | No | No | No | Yes | No | No |
| Distribution | ||||||
| BBB Permeability | Yes | No | No | No | Yes | Low for non-CNS targets |
| Plasma Protein Binding (%) | 55-65%[19] | ~30% | 12-44%[20] | ~50% | ~85% | Varies; moderate is often ideal |
| Metabolism | ||||||
| CYP2D6 Inhibitor | No | No | No | No | Yes | No |
| CYP3A4 Inhibitor | No | No | No | No | No | No |
| Excretion | ||||||
| Total Clearance (log ml/min/kg) | 0.5 | 0.8 | 0.6 | 0.3 | 0.9 | Balanced for desired half-life |
| Renal OCT2 Substrate | No | Yes | No | No | Yes | Varies |
| Toxicity | ||||||
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low risk | Low risk | Low risk | Low risk | High risk | Low risk |
| Teratogenicity | High risk | High risk | High risk | Predicted High Risk | Predicted High Risk | Low risk (key challenge) |
Analysis and Interpretation of In Silico ADMET Data
Absorption
All three established IMiDs show high predicted human intestinal absorption, which is consistent with their oral bioavailability.[21][22] Analog 2 is predicted to have excellent absorption, while Analog 1 shows moderate absorption and is a substrate of P-glycoprotein (P-gp). P-gp is an efflux transporter that can pump drugs out of cells, potentially reducing their absorption and efficacy. This is a significant flag for Analog 1, suggesting that it may have lower bioavailability and be more susceptible to drug-drug interactions.
Distribution
Thalidomide is known to cross the blood-brain barrier (BBB), which is consistent with its sedative side effects.[23][24] Lenalidomide and pomalidomide, as well as the hypothetical Analog 1, are predicted not to cross the BBB, which is a desirable property for avoiding central nervous system (CNS) side effects in non-CNS targeted therapies.[21] Analog 2, however, is predicted to be BBB-permeable, which could be a liability. Plasma protein binding varies among the compounds, which can influence their distribution and clearance.[25][26] The higher binding of Analog 2 might lead to a longer half-life.
Metabolism
None of the established IMiDs or Analog 1 are predicted to be significant inhibitors of the major drug-metabolizing enzymes CYP2D6 and CYP3A4. This is a favorable characteristic, as it reduces the likelihood of metabolic drug-drug interactions.[22][27] In contrast, Analog 2 is predicted to inhibit CYP2D6, raising a potential safety concern that would require further investigation.
Excretion
The predicted total clearance values suggest that all compounds would have reasonable half-lives. Lenalidomide's status as a Renal OCT2 substrate is consistent with its primary route of excretion via the kidneys.[21] This renal clearance is a key differentiator from thalidomide.[22]
Toxicity
A critical and well-known toxicity of thalidomide and its analogs is teratogenicity.[1][28] While current in silico models for teratogenicity are still evolving, the structural similarity of the novel analogs to thalidomide makes them high-risk candidates for this adverse effect. This is a fundamental challenge in the development of new IMiDs. Importantly, none of the compounds are predicted to be mutagenic (AMES test). However, Analog 2 is flagged as a potential hERG inhibitor, which can be associated with cardiotoxicity, a serious safety concern that would need to be experimentally evaluated.[29]
The Central Role of Cereblon in Thalidomide's Mechanism of Action
The therapeutic and toxic effects of thalidomide and its analogs are mediated through their interaction with Cereblon (CRBN).[5][6] This interaction "glues" neosubstrate proteins to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
References
- 1. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 8. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teratogenic effects of thalidomide: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugpatentwatch.com [drugpatentwatch.com]
- 16. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]
- 19. Pharmacokinetics of the enantiomers of thalidomide | Lund University [lunduniversity.lu.se]
- 20. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. clinicalpub.com [clinicalpub.com]
- 26. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. toxicology.org [toxicology.org]
- 29. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
